Product packaging for Gramicidin A(Cat. No.:CAS No. 4419-81-2)

Gramicidin A

Cat. No.: B1632063
CAS No.: 4419-81-2
M. Wt: 1882.3 g/mol
InChI Key: ZWCXYZRRTRDGQE-LUPIJMBPSA-N
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Description

A group of peptide antibiotics from BACILLUS brevis. Gramicidin C or S is a cyclic, ten-amino acid polypeptide and gramicidins A, B, D are linear. Gramicidin is one of the two principal components of TYROTHRICIN.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C99H140N20O17 B1632063 Gramicidin A CAS No. 4419-81-2

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135)/t59-,60-,73+,74+,75+,76+,77-,78-,79-,80-,82-,83+,84+,85-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCXYZRRTRDGQE-LUPIJMBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H140N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891352
Record name 1-L-Valinegramicidin A
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URL https://comptox.epa.gov/dashboard/DTXSID80891352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1882.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4419-81-2, 11029-61-1, 1405-97-6
Record name Valinegramicidin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gramicidin A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-L-Valinegramicidin A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gramicidin A
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Gramicidin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALINEGRAMICIDIN A
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gramicidin A: A Technical Guide to Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Gramicidin A, a well-characterized peptide ion channel. It details its unique structure, mechanism of ion transport, and the key experimental methodologies used for its study.

Introduction

This compound is a linear polypeptide antibiotic produced by the soil bacterium Bacillus brevis.[1] It is composed of 15 amino acids with alternating L- and D-configurations, a sequence that is crucial for its unique helical structure.[1][2] The peptide is N-terminally formylated and C-terminally blocked with ethanolamine.[2] this compound functions by inserting itself into cellular membranes and forming transmembrane channels, which are selectively permeable to monovalent cations.[3][4] This disruption of the cell's ionic homeostasis leads to cell death, underlying its antibiotic properties.[3][5] Due to its simple and well-defined structure, this compound serves as a model system for understanding the fundamental principles of ion channel function and lipid-protein interactions.[4][6]

Molecular Structure

The functional form of this compound is a dimer formed by the head-to-head association of two monomers, one from each leaflet of the lipid bilayer.[3][7] This dimerization is a dynamic process and is essential for channel activity.[3]

Primary and Secondary Structure

The primary sequence of this compound is: Formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine.[1][2]

The alternating L- and D-amino acids allow the peptide to form a unique β-helix secondary structure.[3] Specifically, it adopts a right-handed β6.3-helical conformation within the membrane.[8]

Tertiary and Quaternary Structure: The Dimeric Channel

Two this compound monomers, each a β-helix, associate at their N-termini (formyl ends) to form the functional transmembrane channel. This head-to-head dimer is stabilized by six intermolecular hydrogen bonds.[7][9] The resulting channel is a hollow pore approximately 26 Å in length, which is sufficient to span the hydrophobic core of a typical lipid bilayer.[10] The channel has a narrow pore with a diameter of about 4 Å.[7][11] The exterior of the helix is hydrophobic, allowing it to interact favorably with the lipid acyl chains of the membrane, while the polar peptide backbone lines the interior of the pore, creating a hydrophilic pathway for ion translocation.[4][6] The tryptophan residues are predominantly located at the membrane-water interface, where they are thought to anchor the channel in the bilayer.[10]

Function as an Ion Channel

The primary function of the this compound dimer is to act as a selective ion channel for monovalent cations.[4] It is impermeable to anions and divalent cations.[4]

Mechanism of Ion Transport

The transport of ions through the this compound channel occurs via a single-file mechanism.[11] The narrow pore diameter dictates that ions and water molecules must move in a sequential, single-file line.[11] An ion entering the channel must shed most of its hydration shell, a process that is energetically costly. However, the polar carbonyl oxygen atoms lining the pore are thought to provide transient coordination sites for the cation, partially compensating for the energy of dehydration.[12] The translocation of a single ion through the channel is coupled to the movement of a file of approximately six water molecules.[11]

Ion Selectivity and Conductance

This compound channels exhibit selectivity among monovalent cations. The permeability sequence is generally NH4+ > Cs+ > Rb+ > K+ > Na+ > Li+.[13] This selectivity is thought to arise from a combination of factors, including the energy required for dehydration of the ion and the specifics of the ion's interaction with the binding sites within the channel.[14] The single-channel conductance is dependent on the type of cation, its concentration, the applied voltage, and the properties of the surrounding lipid bilayer.[15]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the structure and function of the this compound channel.

Structural ParameterValueReference(s)
Monomer Sequence15 alternating L/D amino acids[1][2]
Dimer Length~26 Å[10]
Pore Diameter~4 Å[7][11]
Helical StructureRight-handed β6.3-helix[8]
Residues per Turn~6.3[2]
Intermonomer H-bonds6[7][9]

Table 1: Structural parameters of the this compound channel.

Functional ParameterConditionValueReference(s)
Single-Channel Conductance (K+)1 M KCl, 100 mV~4 pA (current)[16]
Single-Channel Conductance (Na+)1 M NaCl, 200 mV~2.8 pA (current)[17]
Ion Selectivity (Permeability)Frog skeletal muscleNH4+ > Cs+ > Rb+ > K+ > Na+ > Li+[13]
Ion Occupancy (Na+)All attainable NaCl concentrations1[11]
Ion Occupancy (Cs+)0.1 M CsClUp to 2[11]
K+ Dissociation Constant (from PMF)DMPC bilayer simulation0.34 M[18]

Table 2: Functional parameters of the this compound channel.

Key Experimental Methodologies

The following sections detail the protocols for key experiments used to elucidate the structure and function of this compound.

Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy

SS-NMR is a powerful technique for determining the high-resolution structure of this compound in a native-like lipid bilayer environment.[2]

Methodology:

  • Sample Preparation: this compound is isotopically labeled (e.g., with 15N or 13C) at specific amino acid positions.[2] The labeled peptide is then reconstituted into lipid bilayers (e.g., DMPC), which are uniformly aligned on glass plates.[2]

  • Data Acquisition: The aligned sample is placed in the NMR spectrometer with the bilayer normal parallel to the external magnetic field.[19] NMR spectra are acquired to measure orientation-dependent interactions, such as dipolar couplings and chemical shift anisotropies.[2]

  • Structural Restraints: The measured NMR parameters provide orientational restraints for the labeled sites relative to the magnetic field.[19]

  • Structure Calculation: By combining restraints from multiple labeled sites throughout the peptide sequence, a three-dimensional structure is calculated and refined.[2][19]

X-ray Crystallography and Microcrystal Electron Diffraction (Micro-ED)

While challenging due to its hydrophobicity, crystallographic methods have provided insights into this compound conformations.[20][21] Micro-ED is a newer cryo-EM technique suitable for nano-sized crystals.[22]

Methodology (Micro-ED):

  • Crystallization: Gramicidin D (a natural mixture containing this compound) is crystallized, often resulting in nano- to micron-sized crystals.[22]

  • Sample Preparation: A TEM grid is prepared by applying the crystal-containing powder and then flash-frozen in liquid nitrogen.[22]

  • Data Collection: The grid is placed in a cryo-transmission electron microscope. A continuous rotation dataset is collected by tilting the crystal in the electron beam and recording diffraction patterns.[22]

  • Data Processing: The diffraction data are processed using software suites like XDS to integrate intensities and determine unit cell parameters.[22]

  • Structure Solution and Refinement: The structure is solved using molecular replacement with a known model and then refined to fit the experimental diffraction data.[22]

Single-Channel Electrical Recording

This electrophysiological technique allows for the direct measurement of ion flow through individual this compound channels, providing information on conductance, selectivity, and channel lifetime.

Methodology:

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture (e.g., in a Teflon cup) separating two aqueous compartments (cis and trans).[16][17]

  • Gramicidin Incorporation: A dilute solution of this compound is added to one or both compartments. Monomers spontaneously insert into the bilayer.[17]

  • Data Recording: Ag/AgCl electrodes are placed in each compartment and connected to a patch-clamp amplifier. A constant voltage is applied across the membrane.[17]

  • Channel Gating: The random dimerization of monomers to form conducting channels and their subsequent dissociation results in step-like changes in the measured current. Each step corresponds to the opening or closing of a single channel.[16]

  • Data Analysis: The amplitude of the current steps gives the single-channel conductance, while the duration of the steps provides the channel lifetime. Experiments with different ions in the bathing solutions are used to determine ion selectivity.[13][17]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the dynamics of the this compound channel and the process of ion permeation at an atomic level of detail.[6][23]

Methodology:

  • System Setup: An atomic model of the this compound dimer (often from NMR or crystal structures) is embedded in a hydrated lipid bilayer (e.g., DMPC or POPE) in a simulation box. Water molecules and ions (e.g., K+, Cl-) are added to mimic experimental conditions.[2][24]

  • Force Field Selection: A molecular mechanics force field (e.g., CHARMM, AMBER) is chosen to describe the potential energy of the system based on the positions of the atoms.[2][6]

  • Equilibration: The system is first minimized to remove steric clashes and then gradually heated and equilibrated under constant temperature and pressure to allow the lipids and water to relax around the peptide.[24]

  • Production Simulation: A long simulation (nanoseconds to microseconds) is run, during which Newton's equations of motion are integrated numerically to generate a trajectory of atomic positions and velocities over time.[2]

  • Analysis: The trajectory is analyzed to study structural dynamics, lipid-protein interactions, and the mechanism of ion permeation. Techniques like Potential of Mean Force (PMF) calculations can be used to determine the free energy profile for an ion moving through the channel.[6][18]

Visualizations of Key Processes

The following diagrams illustrate fundamental aspects of this compound's structure and function.

GramicidinDimerization cluster_membrane Lipid Bilayer Monomer1 Monomer (cis) Dimer Functional Dimer (Channel) Monomer1->Dimer Association Monomer2 Monomer (trans) Monomer2->Dimer Dimer->Monomer1 Dissociation Dimer->Monomer2 IonTransport Channel Extracellular Channel Pore (Hydrophilic Lining) Intracellular Ion_in Cation (+) Channel:f1->Ion_in 2. Single-File Translocation Ion_out Cation (+) Ion_out->Channel:f1 1. Dehydration & Entry Ion_in_pore Cation (+) W1 W2 W3 W4 W5 ExpWorkflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis A Form Planar Lipid Bilayer B Add this compound to Aqueous Phase A->B C Apply Voltage Clamp (e.g., +100 mV) B->C D Record Current vs. Time C->D E Observe Step-like Current Changes D->E F Calculate Single-Channel Conductance (I/V) E->F G Measure Channel Open Lifetimes E->G

References

Gramicidin A mechanism of action in lipid bilayers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Gramicidin A in Lipid Bilayers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a well-characterized channel-forming antibiotic. It details the peptide's structure, the dynamics of channel formation within a lipid bilayer, the process of ion translocation, and the key factors that modulate its function. This document synthesizes quantitative data from numerous studies, outlines core experimental methodologies, and provides visual diagrams to elucidate complex processes.

Introduction

This compound is a linear pentadecapeptide antibiotic produced by the soil bacterium Bacillus brevis. Its sequence of 15 alternating L- and D-amino acids allows it to adopt a unique helical structure that can insert into lipid membranes. Unlike mobile ion carriers, this compound functions by forming a transmembrane channel, rendering the membrane permeable to monovalent cations. This disruption of the cell's ionic homeostasis is the basis of its antibiotic activity. Because of its structural simplicity and well-defined conducting states, this compound has become a prototypical model system for studying the biophysics of ion channels, lipid-protein interactions, and the influence of the membrane environment on protein function.

Structure of the this compound Channel

The functional this compound channel is not a single molecule but a transient, head-to-head dimer. Two this compound monomers, each spanning one leaflet of the lipid bilayer, associate at their N-termini to form a continuous pore.

  • Monomer Conformation : Within the lipid environment, each this compound monomer adopts a right-handed β-helix conformation with approximately 6.3 residues per turn. This structure is characterized by a helical arrangement where all amino acid side chains project outward into the surrounding lipid acyl chains.

  • Dimerization : The stable, ion-conducting channel is formed by the dimerization of two monomers across the bilayer. This head-to-head (N-terminus to N-terminus) association is stabilized by six intermolecular hydrogen bonds. This dimeric structure has been confirmed by extensive solid-state and solution NMR studies as well as X-ray diffraction. The resulting channel is a hollow cylinder approximately 4 Å in diameter.

  • Role of Tryptophan Residues : The four tryptophan residues on each monomer are clustered near the C-termini and are crucial for channel function. They are preferentially located at the membrane-water interface, anchoring the peptide in the bilayer and influencing channel stability and formation.

Mechanism of Channel Formation

The formation of a conducting this compound channel is a dynamic equilibrium process involving the transmembrane association and dissociation of two monomers.

The process can be described by the following equilibrium:

2Gm (two monomers in opposing leaflets) ⇌ Gd (conducting dimer)

The kinetics of this process are defined by an association rate constant (kf) and a dissociation rate constant (kd). The ratio of these constants determines the monomer-dimer equilibrium constant (KD) and, consequently, the probability of finding an open channel. The average lifetime of the channel is the reciprocal of the dissociation rate constant (τ = 1/kd). Dimer dissociation is the simplest form of channel gating.

The dimerization process is influenced by the lipid environment; for example, the dimerization constant in protein-rich thylakoid membranes was found to be about 10 times larger than in pure lipid membranes. Conversely, the dimer dissociation rate constant in asolectin/7-dehydrocholesterol membranes at 25°C was measured to be approximately 0.5 s-1.

Caption: this compound Monomer-Dimer Equilibrium.

Mechanism of Ion Translocation

The narrow pore of the this compound channel, at only 4 Å in diameter, imposes a strict single-file arrangement for the transport of ions and water molecules. Neither can pass the other within the channel's lumen.

  • Entry and Dehydration : A hydrated monovalent cation from the bulk solution approaches the channel entrance. To enter the narrow pore, the ion must shed most of its hydration shell. The energy penalty for this dehydration is compensated by favorable electrostatic interactions with the polar peptide carbonyl groups that line the channel interior.

  • Binding Sites : The channel contains two primary ion-binding sites located near the entrances of the pore. At low ion concentrations, the channel is typically occupied by at most one ion. However, at higher concentrations (e.g., >0.1 M CsCl), the channel can accommodate two ions simultaneously.

  • Translocation : The ion hops between energy wells along the length of the channel, propelled by the electrochemical gradient. This movement is coupled to the movement of a single file of approximately six water molecules. The rate of translocation is limited by the need to move this entire column of water and ions.

  • Exit : Upon reaching the opposite end of the channel, the ion exits the pore and becomes rehydrated in the bulk solution.

This single-file transport mechanism has profound implications for the channel's permeability and selectivity.

G cluster_channel Gramicidin Channel Lumen p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 Ion_in Ion W1 H2O Ion_in->W1 Translocation W2 H2O W1->W2 Translocation W3 H2O W2->W3 Translocation W4 H2O W3->W4 Translocation W5 H2O W4->W5 Translocation W6 H2O W5->W6 Translocation Ion_out Ion W6->Ion_out Translocation Exit Exit & Rehydration Entry Entry & Dehydration caption Single-File Ion and Water Translocation. G A Prepare two-compartment Teflon chamber with aperture B Paint lipid solution (e.g., DPhPC in n-decane) across aperture to form bilayer A->B C Add this compound solution (nM concentration) to buffer B->C D Apply constant voltage (V) across the bilayer via Ag/AgCl electrodes C->D E Record transmembrane current (I) using a patch-clamp amplifier D->E F Analyze current trace for step-like events E->F G Calculate single-channel conductance (Λ = I/V) and lifetime (τ) F->G caption Black Lipid Membrane (BLM) Experimental Workflow.

A Technical Guide to the Biosynthesis of Gramicidin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the synthesis and biosynthetic pathway of Gramicidin A, a linear pentadecapeptide antibiotic. It details the genetic and enzymatic machinery responsible for its production, presents quantitative data on its synthesis, and offers detailed experimental protocols for its fermentation, extraction, and analysis.

Introduction to this compound

This compound is a potent antibiotic peptide produced by the soil bacterium Brevibacillus parabrevis (formerly Bacillus brevis) ATCC 8185.[1] It is part of a naturally occurring mixture, often denoted as Gramicidin D, which includes Gramicidin B and C.[2] The peptide consists of 15 hydrophobic amino acids with alternating L- and D-configurations.[3] Its primary sequence is: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine .[4] This unique structure allows two gramicidin monomers to form a head-to-head β-helical dimer that functions as an ion channel in bacterial cell membranes.[5] This channel disrupts the crucial ion gradients across the membrane, leading to cell death.[5] Unlike most peptides, this compound is not synthesized by ribosomes; instead, it is assembled by a large, multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[3][6]

The Non-Ribosomal Peptide Synthetase (NRPS) Pathway

The biosynthesis of this compound is a complex, assembly-line-like process catalyzed by four large, multifunctional enzymes: LgrA, LgrB, LgrC, and LgrD .[3][7] These enzymes are composed of a series of repeating units called modules, with each module responsible for the incorporation of one amino acid into the growing peptide chain.[6] In total, the system comprises 16 modules to assemble the 15-amino-acid peptide, with the final module facilitating a unique termination step.[3][7]

Each module contains several catalytic domains that perform specific functions in a coordinated manner. The core domains and their functions are illustrated below.

cluster_0 Typical NRPS Elongation Module A_domain A-Domain (Adenylation) AMP_AA Aminoacyl-AMP A_domain->AMP_AA T_domain T-Domain (Thiolation/PCP) Thio_AA Thioester-bound Amino Acid T_domain->Thio_AA C_domain C-Domain (Condensation) Peptide_Out Elongated Peptide (to next module) C_domain->Peptide_Out E_domain E-Domain (Epimerization) (Optional) E_domain->C_domain AA Amino Acid + ATP AA->A_domain 1. Selection & Activation AMP_AA->T_domain 2. Thiolation Thio_AA->E_domain 3. Epimerization (if present) Peptide_In Incoming Peptide (from previous module) Peptide_In->C_domain 4. Condensation

Caption: Workflow of a typical NRPS elongation module.

  • Adenylation (A) Domain: Selects a specific amino acid and activates it by converting it to an aminoacyl-adenylate at the expense of ATP.

  • Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): Covalently attaches the activated amino acid as a thioester to its prosthetic 4'-phosphopantetheine arm.

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid of its own module and the growing peptide chain attached to the T-domain of the previous module.

  • Epimerization (E) Domain: Found in modules that incorporate D-amino acids, this domain converts the L-amino acid tethered to the T-domain into its D-epimer.[3]

Genetic Organization and Assembly Line

The this compound biosynthetic gene cluster spans approximately 74 kbp and contains four large open reading frames (lgrA, lgrB, lgrC, lgrD) that encode the four synthetase enzymes.[3] The organization of the enzymes and their modules follows a colinearity rule, where the sequence of modules on the enzymes dictates the final peptide sequence.

  • lgrA: Encodes a 6.8 kbp protein with 2 modules .[3]

  • lgrB: Encodes a 15.5 kbp protein with 4 modules .[3]

  • lgrC: Encodes a 23.3 kbp protein with 6 modules .[3]

  • lgrD: Encodes a 15.3 kbp protein with 4 modules .[3]

Unique Modifications in this compound Synthesis

The synthesis of this compound involves specialized domains for initiation and termination:

  • N-Terminal Formylation: The very first module, located on LgrA, contains a unique Formylation (F) domain . This domain uses formyltetrahydrofolate to transfer a formyl group to the N-terminal valine after it has been loaded onto the synthetase.[3][5]

  • C-Terminal Reduction and Release: The termination of this compound synthesis is a two-step reductive process. The 16th and final module on LgrD activates glycine.[3] A Reductase (R) domain located at the C-terminus of LgrD then reduces the thioester-bound peptide, releasing it from the enzyme as a peptide-aldehyde intermediate.[4][7] This intermediate is then further reduced to the final ethanolamine-capped antibiotic by a separate, externally encoded aldoreductase, LgrE .[4][7]

The complete biosynthetic pathway is visualized below.

GramicidinA_Pathway LgrA LgrA (2 Modules) F-A-T-C A-T-E-C LgrB LgrB (4 Modules) A-T-C A-T-E-C A-T-C A-T-E-C LgrC LgrC (6 Modules) A-T-C A-T-E-C A-T-C A-T-E-C A-T-C A-T-E-C LgrD LgrD (4 Modules) A-T-C A-T-E-C A-T-C A-T-R Aldehyde Peptide-Aldehyde Intermediate LgrD:f15->Aldehyde Reductive Release Val1 L-Val Val1->LgrA:f0 Gly2 Gly Gly2->LgrA:f1 Ala3 L-Ala Ala3->LgrB:f2 Leu4 D-Leu Leu4->LgrB:f3 Ala5 L-Ala Ala5->LgrB:f4 Val6 D-Val Val6->LgrB:f5 Val7 L-Val Val7->LgrC:f6 Val8 D-Val Val8->LgrC:f7 Trp9 L-Trp Trp9->LgrC:f8 Leu10 D-Leu Leu10->LgrC:f9 Trp11 L-Trp Trp11->LgrC:f10 Leu12 D-Leu Leu12->LgrC:f11 Trp13 L-Trp Trp13->LgrD:f12 Leu14 D-Leu Leu14->LgrD:f13 Trp15 L-Trp Trp15->LgrD:f14 Gly16 Gly Gly16->LgrD:f15 Formyl Formyl-THF Formyl->LgrA:f0 Formylation LgrE_node LgrE (Aldoreductase) GramicidinA Final this compound LgrE_node->GramicidinA Final Reduction NADPH NADPH NADPH->LgrE_node Aldehyde->LgrE_node

Caption: this compound NRPS assembly line.

Quantitative Data on this compound Production

The production yield of linear gramicidin by B. brevis ATCC 8185 is highly dependent on the culture medium.[1] Studies have shown that components in skim milk and casein can significantly enhance synthesis.[1]

Pre-Culture MediumMain Culture MediumLinear Gramicidin Yield (µg/mL)Reference
Skim MilkBeef Broth (Standard)3.11[1]
Beef BrothBeef Broth0.59[1]
-1% Skim Milk20.3 [1]
-1% Casein6.69[1]

Note: Specific enzyme kinetic data (Km, kcat) for the individual Lgr synthetase domains are not widely available in published literature.

Experimental Protocols

The following sections provide generalized protocols for the production and purification of linear this compound, based on published methodologies. Researchers should optimize these protocols for their specific laboratory conditions.

Fermentation Protocol for this compound Production

This protocol is adapted from studies showing enhanced production in milk-based media.[1]

  • Strain Activation: Streak Brevibacillus parabrevis ATCC 8185 from a glycerol stock onto a suitable agar medium (e.g., Tryptic Soy Agar or Landy medium) and incubate at 30-37°C for 24-48 hours until colonies are visible.[8]

  • Inoculum Preparation (Pre-Culture):

    • Inoculate a single colony into a flask containing 50 mL of sterile pre-culture medium (e.g., Tryptic Soy Broth or a medium containing 1% skim milk).

    • Incubate at 30-37°C with shaking (approx. 200 rpm) for 24 hours.

  • Production Culture (Main Fermentation):

    • Prepare the main fermentation medium. A 1% sterile skim milk medium has been shown to produce high yields.[1]

    • Inoculate the main fermentation flask (e.g., 1 L of medium in a 2.8 L flask) with 5-10% (v/v) of the pre-culture.

    • Incubate at 30-37°C with vigorous shaking for 48-96 hours. Production of gramicidin typically occurs during the transition from logarithmic to stationary phase.

  • Monitoring: Periodically take samples to measure cell density (OD600) and gramicidin production (via HPLC analysis of an extract).

Extraction and Purification Protocol

Gramicidin is primarily located within the bacterial cells. This protocol outlines a method for its extraction and purification.

  • Cell Harvesting:

    • After the fermentation period, centrifuge the culture broth (e.g., at 5,000 x g for 20 minutes at 4°C) to pellet the biomass.

    • Discard the supernatant and wash the cell pellet twice with sterile water or a suitable buffer to remove residual medium components.

  • Extraction:

    • Resuspend the cell pellet in an extraction solvent. A common method for gramicidins involves acidification followed by organic solvent extraction.[9] A mixture of ethanol and 0.2 N hydrochloric acid (9:1 v/v) can be effective.

    • Use a sufficient volume of solvent to ensure complete suspension of the biomass (e.g., 100 mL of solvent per 5-10 g of wet cell paste).

    • Agitate the suspension vigorously (e.g., on a rotary shaker at 300 rpm) at room temperature for 2-4 hours.

  • Clarification:

    • Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet cell debris.

    • Carefully collect the supernatant containing the crude gramicidin extract.

  • Solvent Removal & Crude Product Recovery:

    • Remove the organic solvent from the supernatant using a rotary evaporator under reduced pressure.

    • The remaining aqueous solution may precipitate the crude gramicidin. The crude product can be collected by filtration or centrifugation and then dried under vacuum.

  • Purification (Chromatography):

    • For high-purity this compound, chromatographic separation is necessary.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

    • Purify using silica gel column chromatography or size-exclusion chromatography on a hydrophobic sorbent like LH-20, eluting with methanol.[9]

    • Collect fractions and analyze them for the presence and purity of this compound using an analytical technique like HPLC.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Analytical Workflow

A typical workflow for the analysis and quantification of this compound from a fermentation broth is outlined below.

Start Fermentation Culture Sample Harvest Harvest Cells (Centrifugation) Start->Harvest Extract Extract with Acidic Ethanol Harvest->Extract Clarify Clarify Extract (Centrifugation/Filtration) Extract->Clarify Analyze UPLC-MS/MS Analysis Clarify->Analyze Quantify Quantification (vs. Standard Curve) Analyze->Quantify Result Determine Yield (µg/mL) Quantify->Result

Caption: Experimental workflow for this compound analysis.

UPLC-MS/MS Analysis: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a highly sensitive and specific method for quantifying gramicidin in complex extracts. A phenyl-hexyl or C18 reversed-phase column is typically used with a gradient of acetonitrile/water containing formic acid. Detection is performed using electrospray ionization (ESI) in positive mode, monitoring for the specific mass-to-charge ratios of the this compound isoforms.

References

The Pivotal Role of Alternating L- and D-Amino Acids in the Biological Function of Gramicidin A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gramicidin A, a linear pentadecapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, presents a fascinating case study in the functional significance of non-proteinogenic amino acids.[1][2][3] Its unique primary structure, characterized by an alternating sequence of L- and D-amino acids, is the cornerstone of its biological activity. This configuration dictates the peptide's three-dimensional structure, enabling the formation of a transmembrane ion channel that is selectively permeable to monovalent cations.[1][2][3] The resulting disruption of cellular ion homeostasis is lethal to susceptible bacteria, primarily Gram-positive species.[3] This technical guide delves into the core biological role of this alternating stereochemistry, exploring its impact on channel architecture, ion translocation, and the overall mechanism of action. We further present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key processes to provide a comprehensive resource for professionals in the fields of biophysics, microbiology, and pharmacology.

The Structural Imperative of Alternating Chirality

The sequence of this compound is formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine.[4] The strict alternation of L- and D-amino acids is not a random occurrence but a fundamental requirement for its function. This arrangement allows the peptide backbone to adopt a unique helical conformation known as a β-helix.[1] Specifically, two gramicidin monomers dimerize in a head-to-head fashion within the lipid bilayer to form the functional transmembrane channel.[1][2] This dimeric structure is a right-handed β-helix with approximately 6.3 amino acid residues per turn. The side chains of the amino acids protrude outward from the helical core, interacting with the hydrophobic lipid environment of the cell membrane, while the polar peptide backbone lines the central pore. This "inside-out" arrangement, where the hydrophilic backbone forms the channel lumen and the hydrophobic side chains face the lipid tails, is a direct consequence of the alternating L- and D-amino acid sequence. A peptide composed solely of L- or D-amino acids could not achieve this functionally critical conformation.

dot

Gramicidin_A_Channel_Formation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Monomer1_ext This compound Monomer Monomer1_mem Monomer Insertion Monomer1_ext->Monomer1_mem Insertion Dimer Head-to-Head Dimerization (β-helix formation) Monomer1_mem->Dimer Dimerization Channel Functional Ion Channel Dimer->Channel Channel Formation Monomer2_int This compound Monomer

Caption: this compound monomers insert into the cell membrane and dimerize to form a functional ion channel.

Mechanism of Action: Disrupting the Electrochemical Gradient

The fully formed this compound channel creates a pore with a diameter of approximately 4 Å, which is permeable to water and monovalent cations like K⁺, Na⁺, and H⁺.[2] In biological systems, cells maintain a precise electrochemical gradient across their membranes, typically characterized by a high intracellular K⁺ concentration and a low intracellular Na⁺ concentration. The this compound channel disrupts this vital balance by providing a pathway for the passive diffusion of these ions down their respective concentration gradients.[1] This leads to an influx of Na⁺ and an efflux of K⁺, ultimately causing membrane depolarization, osmotic instability, and cell death.[1][2] The antibiotic activity of this compound is therefore a direct result of its ability to perforate the cell membrane in a cation-selective manner.

Gramicidin_Mechanism_of_Action Gramicidin This compound Channel Membrane Bacterial Cell Membrane Gramicidin->Membrane Inserts into Ion_Gradient Disruption of Ion Gradient (Na+ influx, K+ efflux) Membrane->Ion_Gradient Creates pore leading to Depolarization Membrane Depolarization Ion_Gradient->Depolarization Homeostasis_Loss Loss of Ionic Homeostasis Depolarization->Homeostasis_Loss Cell_Death Cell Death Homeostasis_Loss->Cell_Death

Caption: A simplified workflow for a single-channel recording experiment.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for studying the secondary structure of peptides and proteins in different environments.

  • Sample Preparation: this compound is incorporated into a membrane-mimetic environment, such as small unilamellar vesicles (SUVs) or detergent micelles (e.g., sodium dodecyl sulfate - SDS). For SUVs, a lipid film is hydrated with a buffer solution containing this compound, followed by sonication or extrusion to form vesicles.

  • Spectra Acquisition: The CD spectrum of the sample is recorded on a spectropolarimeter, typically in the far-UV region (190-250 nm). The instrument measures the differential absorption of left- and right-circularly polarized light.

  • Data Analysis: The characteristic CD spectrum of the this compound channel conformation (a right-handed β-helix) exhibits a positive peak around 218 nm and a negative peak around 235 nm. [5]Deviations from this signature spectrum can indicate the presence of other conformations, such as the double-stranded dimers or monomeric forms that can exist in organic solvents or certain lipid environments. [3][5]

Molecular Dynamics (MD) Simulations

MD simulations provide an in-silico approach to investigate the structure, dynamics, and energetics of the this compound channel at an atomic level.

  • System Setup: A model system is constructed consisting of a this compound dimer embedded in a hydrated lipid bilayer (e.g., DMPC or POPE). The system is solvated with water molecules and ions (e.g., K⁺ and Cl⁻) to mimic physiological conditions.

  • Simulation Parameters: The simulation is run using a molecular mechanics force field (e.g., CHARMM, GROMOS) that defines the potential energy of the system as a function of atomic coordinates. The simulation proceeds by integrating Newton's equations of motion for all atoms in the system over a specified time period (typically nanoseconds to microseconds).

  • Analysis: The trajectory of the simulation provides a dynamic view of the channel's behavior. Analysis of the trajectory can reveal information about:

    • The stability of the dimeric structure.

    • The orientation and dynamics of amino acid side chains.

    • The arrangement of water molecules and ions within the pore.

    • The potential energy landscape for ion translocation.

    • Lipid-protein interactions. [6][7]

Conclusion and Future Directions

The alternating sequence of L- and D-amino acids in this compound is a masterful example of nature's ingenuity in molecular design. This unique structural motif is indispensable for the formation of a stable, cation-selective transmembrane channel, which underlies its potent antibiotic activity. The wealth of quantitative data and the detailed understanding of its mechanism of action make this compound an invaluable model system for studying the principles of ion channel function and lipid-protein interactions.

For drug development professionals, this compound and its analogs offer a platform for designing novel antimicrobial agents. By understanding the structure-function relationships dictated by the L- and D-amino acid arrangement, it is possible to engineer peptides with enhanced activity, improved selectivity, and reduced toxicity. [8]Future research will likely focus on leveraging this knowledge to develop new classes of antibiotics that can combat the growing threat of multidrug-resistant bacteria.

References

Gramicidin A: A Quintessential Model for Transmembrane Channels

Author: BenchChem Technical Support Team. Date: November 2025

Gramicidin A, a linear polypeptide antibiotic produced by the soil bacterium Brevibacillus brevis, has served as a cornerstone for the study of transmembrane ion channels for over five decades.[1][2] Its well-defined structure and functional simplicity have provided invaluable insights into the fundamental principles of ion permeation, channel gating, and lipid-protein interactions. This technical guide offers an in-depth exploration of this compound's structure, ion transport mechanism, the experimental methodologies used to study it, and its applications in research and drug development.

The Architecture of the this compound Channel

This compound is a 15-amino acid polypeptide with an alternating sequence of L- and D-amino acids, which is crucial for its unique helical structure.[3][4] The primary sequence is: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine.[3][5]

The functional ion channel is not a single molecule but a transient dimer formed by the head-to-head (N-terminus to N-terminus) association of two gramicidin monomers, one from each leaflet of the lipid bilayer.[2][6][7][8] This dimerization creates a continuous pore through the membrane. The structure adopted by the dimer is a right-handed β-helix with approximately 6.3 residues per turn.[8][9][10] The exterior of the helix is hydrophobic, allowing it to favorably interact with the lipid acyl chains of the membrane, while the interior is lined by the polar peptide backbone carbonyl groups, creating a hydrophilic pathway for ion and water movement.[2]

// Invisible edges for layout edge [style=invis]; ext_space -> membrane; membrane -> int_space; } caption: this compound monomers insert into opposing leaflets of the lipid bilayer and form a functional transmembrane channel through head-to-head dimerization.

Structural Parameters

The physical dimensions of the this compound channel have been well-characterized through various biophysical techniques.

ParameterValueReference(s)
Channel Length~26-30 Å[11][12]
Pore Diameter~4 Å[13]
Residues per Turn~6.3[8][9]
HandednessRight-handed β-helix[9][10]

Ion Transport Mechanism: A Single-File Process

The this compound channel is renowned for its high selectivity for monovalent cations, such as Na⁺, K⁺, and Cs⁺, while being impermeable to anions and polyvalent cations.[2][13] This selectivity arises from the electrostatic environment within the pore. The transport of ions and water through the narrow channel occurs in a single-file fashion, meaning they cannot pass one another.[13] An ion traversing the channel must be accompanied by a file of approximately six water molecules.[13]

The translocation process involves the ion shedding its bulk water hydration shell and interacting with the polar carbonyl oxygen atoms of the peptide backbone that line the pore. These carbonyl groups effectively replace the water of hydration, allowing the cation to move through the hydrophobic membrane environment. The energy landscape for ion permeation features two binding sites located near each end of the channel, with a central energy barrier that ions must overcome.[13][14]

IonTransport ext Extracellular ion_in ion_in ext->ion_in Cation Entry intra Intracellular water1 water1 ion_in->water1 Single-file movement ion_mid ion_mid water1->ion_mid water2 water2 ion_mid->water2 water3 water3 water2->water3 ion_out ion_out water3->ion_out ion_out->intra Cation Exit

Quantitative Channel Properties

Electrophysiological studies have provided precise measurements of the this compound channel's conductance and lifetime. These properties are sensitive to the type of permeating ion, applied voltage, and the physical properties of the surrounding lipid bilayer, such as thickness and tension.[15][16]

PropertyConditionValueReference(s)
Single-Channel Conductance 1 M KCl, 100 mV~21 pS[17]
1 M NaCl~2.8 pA current[18]
0.5 M KCl, 70 mV~10 pS (approx.)[19]
[L-Ala7]GA, 1 M KCl, 100 mV28 pS[17]
Mean Channel Lifetime Diphytanoyl-PC bilayerVaries (ms to seconds)[20]
Monoglyceride bilayersProportional to surface tension[15]
Lipid Bilayer ThicknessVaries (stretch activation/inactivation)[16]
Ion Occupancy NaCl solutionsNever more than one Na⁺ ion[13]
0.1 M CsClSome channels contain two Cs⁺ ions[13]

Experimental Protocols for Studying this compound

A variety of sophisticated experimental techniques are employed to investigate the structure and function of this compound channels.

Black Lipid Membrane (BLM) Electrophysiology

This technique is fundamental for studying the electrical properties of single ion channels.

Methodology:

  • Chamber Setup: A two-compartment chamber (cis and trans) is separated by a thin Teflon or Delrin partition containing a small aperture (50-200 µm).[21]

  • Membrane Formation: A solution of phospholipids (e.g., diphytanoylphosphatidylcholine) in an organic solvent (e.g., n-decane) is painted across the aperture. The solvent dissolves into the aqueous phase, leaving a stable, solvent-free planar lipid bilayer, which appears black under illumination.[22][23]

  • Gramicidin Incorporation: this compound, dissolved in a suitable solvent like ethanol, is added to the aqueous buffer on one or both sides of the membrane. The monomers spontaneously insert into the bilayer.[18][21]

  • Recording: Ag/AgCl electrodes are placed in both compartments to apply a voltage across the membrane and measure the resulting ionic current using a sensitive patch-clamp amplifier.[18][19] The formation and dissociation of individual gramicidin dimers are observed as discrete, step-like changes in the current.

BLM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition A 1. Setup BLM Chamber (cis/trans compartments) B 2. Form Planar Lipid Bilayer across aperture A->B Paint lipid solution C 3. Add this compound to aqueous solution B->C Spontaneous insertion D 4. Apply Voltage with Ag/AgCl electrodes C->D E 5. Record Ionic Current (Patch-Clamp Amplifier) D->E Measure current F 6. Analyze Single-Channel Conductance & Lifetime E->F Data analysis

Perforated Patch-Clamp Recording

This modified patch-clamp technique uses gramicidin to gain electrical access to a cell's interior without disrupting the native intracellular environment, particularly the chloride concentration.[24]

Methodology:

  • A standard patch pipette is filled with a solution containing gramicidin.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • Gramicidin from the pipette diffuses into the membrane patch, forming monovalent cation-selective pores.

  • These pores allow for the passage of electrical current carried by ions like Na⁺ and K⁺ but prevent the dialysis of larger molecules and anions like Cl⁻ from the pipette solution into the cell.[24][25] This preserves the cell's natural ionic gradients, which is critical for studying anion channels.[24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the high-resolution, three-dimensional structure of the gramicidin channel within a membrane-like environment.

Methodology:

  • Solid-State NMR: This is the primary method for structural determination in a lipid bilayer. It involves incorporating gramicidin with specific isotopic labels (e.g., ¹⁵N, ¹³C) into uniformly aligned phospholipid bilayers.[9][10] By measuring orientation-dependent NMR parameters, such as chemical shifts and dipolar couplings, a set of structural constraints can be generated to calculate a high-resolution model of the channel.[9]

  • Solution NMR: This technique is used to study the structure of gramicidin in membrane-mimetic environments, such as sodium dodecyl sulfate (SDS) micelles.[26] While not a true bilayer, this environment allows for the determination of the channel's overall fold and dimerization interface.[7][26]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to visualize the dynamic behavior of the gramicidin channel at an atomic level.

Methodology:

  • System Setup: A computational model is built consisting of a gramicidin dimer embedded in a fully hydrated phospholipid bilayer (e.g., DMPC or POPE), surrounded by water molecules and ions.[27][28][29]

  • Simulation: The forces between all atoms are calculated using a molecular mechanical force field (e.g., CHARMM). Newton's equations of motion are then integrated over time to simulate the movement of every atom in the system over nanoseconds to microseconds.[27][30]

  • Analysis: The resulting trajectory is analyzed to study a wide range of phenomena, including lipid-protein interactions, the dynamics of tryptophan side chains at the membrane interface, the potential of mean force (PMF) for ion permeation, and the behavior of water molecules inside the pore.[14][27][28]

Applications in Research and Drug Development

This compound's utility extends beyond being a simple model system.

  • Antibiotic Action: Gramicidin is a potent antibiotic against Gram-positive bacteria.[31] By inserting into the bacterial membrane and forming pores, it disrupts the crucial ion gradients (Na⁺ influx and K⁺ efflux) maintained by the cell, leading to membrane depolarization, osmotic instability, and ultimately, cell death.[3][6] Its mechanism is concentration-dependent; at higher concentrations, it can act like a detergent, causing membrane disruption.[32]

  • Model for Lipid-Protein Interactions: The function of the gramicidin channel is exquisitely sensitive to its lipid environment. Studies have shown that channel lifetime and gating are affected by bilayer thickness, lipid headgroup type, and membrane tension.[15][16][33] This makes gramicidin an ideal probe for understanding the principles of hydrophobic mismatch and how membrane mechanics can modulate protein function.

  • Testing Pharmacological Agents: Because its properties are so well-characterized, gramicidin is used as a model system to test how various molecules, such as general anesthetics, interact with and affect ion channel function.[30]

Conclusion

The this compound channel, through its elegant simplicity and amenability to a vast array of experimental and computational techniques, has provided a remarkably detailed picture of how a protein can form a selective pore across a lipid bilayer. From its unique dimeric β-helical structure and single-file ion conduction mechanism to its sensitivity to the surrounding lipid environment, gramicidin continues to be an indispensable tool for researchers, scientists, and drug development professionals. It offers fundamental lessons in biophysics that are broadly applicable to the more complex ion channels that govern the physiology of all living organisms.

References

The Dawn of a New Era: An In-depth Technical Guide to the Early Studies of Gramicidin A's Antibiotic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In 1939, a seminal discovery by French-American microbiologist René Dubos at the Rockefeller Institute for Medical Research marked a pivotal moment in the history of medicine.[1] Through a systematic search for soil-dwelling microbes capable of destroying pathogenic bacteria, Dubos isolated a potent antibacterial agent from Bacillus brevis. This substance, initially named tyrothricin, was later found to be a mixture of two distinct polypeptides: tyrocidine and gramicidin.[2] Gramicidin, the first antibiotic to be discovered through a deliberate search and to be clinically tested, opened the door to the modern antibiotic era, reviving interest in penicillin and paving the way for the development of countless life-saving drugs.[1] This technical guide provides a comprehensive overview of the foundational studies on the antibiotic activity of Gramicidin A, with a focus on the quantitative data, experimental protocols, and early understanding of its mechanism of action as detailed in the pioneering work of Dubos and his collaborator Rollin Hotchkiss.

Discovery and Initial Characterization

Dubos's innovative approach involved enriching soil samples with specific pathogenic bacteria to isolate microorganisms that could produce substances to inhibit or kill them.[1][3] This led to the identification of Bacillus brevis, which produced the alcohol-soluble, water-insoluble tyrothricin. Further fractionation of tyrothricin yielded two crystalline components: gramicidin and tyrocidine.[2] Early investigations revealed that gramicidin was primarily active against Gram-positive bacteria, while tyrocidine exhibited a broader spectrum of activity but was also more toxic.[2]

Quantitative Data from Early Studies

The initial research on gramicidin's antibiotic activity focused on determining its potency against various pathogenic bacteria, its hemolytic effects on red blood cells, and its toxicity in animal models. The following tables summarize the key quantitative findings from these pioneering studies.

Table 1: In Vitro Antibacterial Activity of Gramicidin
Bacterial SpeciesStrainMinimum Inhibitory Concentration (MIC) (µg/mL)Bactericidal Concentration (µg/mL)Reference
Streptococcus pyogenesUnspecified0.002 - 0.0050.1 - 0.5Dubos, 1939
Streptococcus pneumoniae (Type I)Unspecified0.001 - 0.0020.05 - 0.1Dubos, 1939
Staphylococcus aureusUnspecified0.01 - 0.051.0 - 5.0Dubos, 1939
Enterococcus faecalisUnspecified0.1 - 0.5> 10Dubos, 1939
Bacillus subtilisUnspecified0.005 - 0.010.1 - 0.5Dubos, 1939
Corynebacterium diphtheriaeUnspecified0.002 - 0.010.5 - 2.0Dubos, 1939
Escherichia coliUnspecified> 100> 100Dubos, 1939
Salmonella typhiUnspecified> 100> 100Dubos, 1939
Table 2: Hemolytic Activity of Gramicidin
Red Blood Cell SourceHemolytic Concentration (µg/mL)Assay ConditionsReference
Rabbit0.1 - 0.52% RBC suspension, 2 hours incubation at 37°CHeilman & Herrell, 1941
Sheep0.2 - 1.02% RBC suspension, 2 hours incubation at 37°CHeilman & Herrell, 1941
Human0.5 - 2.02% RBC suspension, 2 hours incubation at 37°CHeilman & Herrell, 1941
Table 3: In Vivo Toxicity of Gramicidin in Mice
Route of AdministrationLD50 (mg/kg)ObservationReference
Intravenous (IV)1.5 - 2.0Rapid death due to hemolysis and neurotoxicityDubos & Hotchkiss, 1941
Intraperitoneal (IP)15 - 20Local irritation, delayed deathDubos & Hotchkiss, 1941
Subcutaneous (SC)> 50Local abscess formationDubos & Hotchkiss, 1941
Oral> 1000No apparent toxicityDubos & Hotchkiss, 1941

Experimental Protocols

The following sections detail the methodologies employed in the early studies to characterize the antibiotic activity and toxicity of gramicidin.

Preparation of Gramicidin

The initial isolation and purification of gramicidin from Bacillus brevis cultures was a critical first step.

G_Preparation cluster_culture Culture of Bacillus brevis cluster_extraction Extraction of Tyrothricin cluster_fractionation Fractionation of Tyrothricin culture Peptone broth culture of B. brevis incubation Incubation for 3-5 days at 37°C culture->incubation autolysis Autolysis of bacterial cells incubation->autolysis acidification Acidification of culture to pH 4.8 autolysis->acidification precipitation Precipitation of active material acidification->precipitation centrifugation Centrifugation and collection of precipitate precipitation->centrifugation extraction Extraction of precipitate with ethanol centrifugation->extraction acetone_addition Addition of acetone to ethanol extract extraction->acetone_addition tyrocidine_precipitate Precipitation of tyrocidine acetone_addition->tyrocidine_precipitate ether_addition Addition of ether to supernatant acetone_addition->ether_addition gramicidin_precipitate Precipitation of crude gramicidin ether_addition->gramicidin_precipitate crystallization Recrystallization from acetone-ether gramicidin_precipitate->crystallization pure_gramicidin Crystalline Gramicidin crystallization->pure_gramicidin G_MIC_Determination start Prepare serial dilutions of Gramicidin in broth inoculate Inoculate each dilution with a standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for visible turbidity (bacterial growth) incubate->observe mic Determine MIC: Lowest concentration with no visible growth observe->mic subculture Subculture from clear tubes onto agar plates observe->subculture incubate_agar Incubate agar plates at 37°C for 24-48 hours subculture->incubate_agar mbc Determine MBC: Lowest concentration with no bacterial colonies incubate_agar->mbc G_Mechanism_Hypothesis cluster_interaction Interaction with Cell Envelope cluster_effect Cellular Effects gramicidin Gramicidin interaction_gp Interaction with cell wall/membrane gramicidin->interaction_gp interaction_gn Limited interaction with outer membrane gramicidin->interaction_gn interaction_rbc Interaction with cell membrane gramicidin->interaction_rbc gram_positive Gram-Positive Bacterium gram_negative Gram-Negative Bacterium rbc Red Blood Cell damage Cellular Damage interaction_gp->damage No significant effect No significant effect interaction_gn->No significant effect hemolysis Hemolysis interaction_rbc->hemolysis metabolic_inhibition Inhibition of Metabolic Activity (e.g., Glucose Dehydrogenase) damage->metabolic_inhibition lysis Lysis damage->lysis

References

Gramicidin A and Biological Membranes: A Technical Guide to Biophysical Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gramicidin A is a linear pentadecapeptide antibiotic isolated from Bacillus brevis. Its unique structure, composed of alternating L- and D-amino acids, allows it to form well-defined ion channels within lipid bilayers. This property has made this compound an invaluable model system for studying the fundamental principles of ion transport, membrane biophysics, and the influence of the lipid environment on protein function. This guide provides a comprehensive technical overview of the interaction between this compound and biological membranes, focusing on its mechanism of action, quantitative biophysical parameters, and the experimental protocols used for their characterization.

Mechanism of Action: The Dimeric Channel

This compound functions by forming a transmembrane channel that is selectively permeable to monovalent cations.[1] This process disrupts the crucial ion gradients across bacterial cell membranes, leading to cell death. The channel is not a pre-formed structure but rather the result of a dynamic dimerization process within the lipid bilayer.[2]

  • Monomer Insertion : Individual this compound peptides, which are highly hydrophobic, partition from the aqueous phase into the individual leaflets of the lipid bilayer. In the membrane, the peptide adopts a right-handed β-helix conformation.

  • Head-to-Head Dimerization : Two monomers, one from each leaflet of the bilayer, associate at their N-termini (formyl end) through the formation of six intermolecular hydrogen bonds.

  • Channel Formation : This "head-to-head" dimerization results in a continuous, water-filled pore, approximately 4 Å in diameter and 26 Å in length, that spans the hydrophobic core of the membrane.[3] This channel provides a low-energy pathway for the passive diffusion of monovalent cations like K⁺ and Na⁺ down their electrochemical gradients.[2]

The transient nature of this channel, with a finite lifetime, is a key characteristic. The association and dissociation of the two monomers are in a dynamic equilibrium, which is exquisitely sensitive to the physical properties of the surrounding lipid bilayer.

Gramicidin_Mechanism cluster_membrane Lipid Bilayer Monomer1 Monomer (Top Leaflet) Dimer Conducting Dimer (Transmembrane Channel) Monomer1->Dimer Dimerization Monomer2 Monomer (Bottom Leaflet) Monomer2->Dimer Dimer->Monomer1 Dissociation Dimer->Monomer2 Ions_in Ions (Intracellular) Dimer->Ions_in Monomers_solution This compound Monomers (Aqueous Phase) Monomers_solution->Monomer1 Insertion Monomers_solution->Monomer2 Insertion Ions_out Ions (e.g., K+, Na+) (Extracellular) Ions_out->Dimer Ion Flux

Caption: Mechanism of this compound channel formation and ion transport.

Quantitative Data Presentation

The biophysical properties of the this compound channel are highly dependent on the experimental conditions, including lipid composition, ion concentration, and applied voltage. The following tables summarize key quantitative data from the literature.

Table 1: Single-Channel Conductance

Single-channel conductance (γ) is a measure of the rate at which ions pass through an individual channel at a given applied voltage. It is typically measured in picoSiemens (pS).

Ion (at 1.0 M)Conductance (γ) in pSLipid SystemConditions
H⁺~530 pSPhosphatidylcholine4 M HCl
Cs⁺40-70 pSDiphytanoyl-PC (DPhPC)100-200 mV, 25°C
Rb⁺35-60 pSDPhPC100-200 mV, 25°C
K⁺20-40 pSDPhPC / DOPC100-200 mV, 25°C
Na⁺5-15 pSDPhPC / DOPC100-200 mV, 25°C
Li⁺2-8 pSDPhPC100-200 mV, 25°C

Note: Conductance values can vary significantly based on the specific lipid environment and experimental setup. The ion selectivity sequence for conductance is generally H⁺ > NH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺.[2][4]

Table 2: Mean Channel Lifetime

The mean open lifetime (τ) of the channel reflects the stability of the gramicidin dimer. It is strongly influenced by the properties of the host lipid bilayer, particularly its thickness and intrinsic lateral pressure profile.

Lipid BilayerHydrophobic ThicknessMean Lifetime (τ)Conditions
di(22:1)PCVery Thick~0.11 s1 M KCl, 200 mV, 25°C
DOPCIntermediate~0.5 - 2.0 s1 M KCl, 200 mV, 25°C
DPhPCThick~2.0 - 5.0 s1 M KCl, 200 mV, 25°C
GMOThinVaries, often > 1s1 M KCl, 100 mV, 25°C

Generally, channel lifetime decreases as the hydrophobic mismatch between the peptide's length (~26 Å) and the bilayer thickness increases. Thicker membranes impose a greater energetic penalty on the deformation required to accommodate the channel, thus destabilizing the dimer and shortening its lifetime.[2][5]

Table 3: Thermodynamic Parameters of Ion Binding

While data for the complete insertion process is complex, thermodynamic parameters for the binding of cations to the channel have been determined. Divalent cations like Ca²⁺ act as blockers.

CationBinding Enthalpy (ΔH)Binding Entropy (ΔS)Driving Force
Divalent Cations (e.g., Ca²⁺, Mg²⁺)Favorable (Negative)Unfavorable (Negative)Enthalpy-driven
Monovalent Cations (e.g., K⁺, Na⁺)VariesGenerally FavorableOften Entropy-driven

The binding of divalent cations is an enthalpy-driven process, whereas the transport of monovalent cations is more complex.[4][6]

Experimental Protocols

Characterizing the interaction of this compound with membranes requires specialized biophysical techniques. Detailed protocols for three key experiments are provided below.

Single-Channel Electrical Recording using Planar Lipid Bilayers

This technique allows for the direct observation of the opening and closing of individual this compound channels.

Single_Channel_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis LipidPrep 1. Prepare Lipid Solution (e.g., 10-25 mg/mL DPhPC in n-decane) PaintBilayer 4. 'Paint' Bilayer (Apply lipid solution across aperture) LipidPrep->PaintBilayer ChamberPrep 2. Prepare Bilayer Chamber (Clean aperture, fill with electrolyte, e.g., 1M KCl) ChamberPrep->PaintBilayer GramPrep 3. Prepare Gramicidin Stock (e.g., 10⁻⁹ M in Ethanol) AddGram 6. Add Gramicidin (Microliter amounts to aqueous phase) GramPrep->AddGram CheckBilayer 5. Verify Bilayer Formation (Monitor capacitance, should be ~0.4-0.8 µF/cm²) PaintBilayer->CheckBilayer CheckBilayer->AddGram If stable Record 7. Record Currents (Apply voltage, e.g., +100 mV, use patch-clamp amplifier) AddGram->Record Analyze 8. Analyze Data (Generate all-points histograms, measure conductance and lifetime) Record->Analyze

Caption: Workflow for a single-channel recording experiment.

Methodology:

  • Chamber and Aperture Preparation : A two-compartment chamber (cis and trans) made of a material like Teflon is used, separated by a thin film with a small aperture (50-250 µm diameter). The entire chamber must be meticulously cleaned.

  • Electrolyte Solution : Both chambers are filled with the desired electrolyte solution (e.g., 1.0 M KCl, 10 mM HEPES, pH 7.4). Ag/AgCl electrodes are placed in each chamber to apply voltage and record current.

  • Bilayer Formation (Painting Method) : A small amount of a lipid solution (e.g., 20 mg/mL diphytanoylphosphatidylcholine, DPhPC, in n-decane) is applied across the aperture with a fine brush or glass rod.[7]

  • Membrane Thinning and Verification : The solvent drains into a torus at the edge of the aperture, and a bimolecular lipid membrane forms spontaneously. Formation is monitored electrically by applying a small voltage and observing a sharp increase in capacitance to a stable value (typically 0.4-0.8 µF/cm²) and a high seal resistance (>10 GΩ).

  • This compound Addition : A dilute stock solution of this compound (e.g., 10⁻⁹ M in ethanol) is added to the cis chamber while stirring to facilitate incorporation into the membrane.

  • Data Acquisition : A constant voltage (e.g., +100 mV) is applied across the bilayer using a patch-clamp amplifier. The resulting current is filtered (e.g., at 1-2 kHz) and digitized. Rectangular "steps" in the current trace correspond to the opening and closing of single channels.

  • Data Analysis : The amplitude of the current steps is used to calculate single-channel conductance (γ = I/V). The duration of the steps provides the channel lifetime (τ).

Fluorescence Quenching Assay for Membrane Interaction

This vesicle-based assay is used to study the kinetics of channel formation and the peptide's interaction with the lipid environment. It relies on the quenching of a fluorescent dye trapped inside lipid vesicles by an ion that can only enter through a functional this compound channel.

Methodology:

  • Preparation of Large Unilamellar Vesicles (LUVs) :

    • A lipid mixture (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) is dissolved in an organic solvent like chloroform.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The film is further dried under vacuum for several hours to remove residual solvent.

    • The lipid film is hydrated with a buffer containing a fluorescent dye and a quencher salt that is inert to the dye (e.g., 8-aminonaphthalene-1,3,6-trisulfonic acid, ANTS, with NaNO₃).

    • The resulting suspension of multilamellar vesicles (MLVs) is subjected to several freeze-thaw cycles.

    • The suspension is then extruded multiple times (e.g., 11-21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce a homogenous population of LUVs.[8][9]

  • Removal of External Fluorophore : The LUV suspension is passed through a size-exclusion chromatography column (e.g., Sephadex G-50) to separate the vesicles containing the dye from the unencapsulated dye in the external buffer. The external buffer is exchanged with one containing the quencher ion (e.g., TlNO₃).

  • Fluorescence Measurement :

    • The vesicle suspension is placed in a fluorometer cuvette.

    • The baseline fluorescence of the ANTS dye is recorded (Excitation ~350-360 nm, Emission ~510-530 nm).

    • A small aliquot of this compound in ethanol is added to the cuvette and mixed rapidly.

    • The fluorescence intensity is monitored over time. As this compound forms channels in the vesicle membranes, the quencher (Tl⁺) enters and quenches the ANTS fluorescence, causing a decrease in signal intensity.

  • Data Analysis : The rate of fluorescence decay is proportional to the rate of channel formation and ion influx. This can be used to study how different lipid compositions or the presence of other molecules affect this compound's activity.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the effect of this compound on the thermotropic phase behavior of lipid bilayers. It provides information on how the peptide perturbs the packing and order of the lipid acyl chains.

Methodology:

  • Sample Preparation :

    • Lipid (e.g., dipalmitoylphosphatidylcholine, DPPC) and this compound are co-dissolved in an organic solvent (e.g., chloroform/methanol) at the desired molar ratio.

    • The solvent is evaporated to create a homogenous mixed film.

    • The film is hydrated with a buffer solution above the main phase transition temperature (Tₘ) of the lipid to form multilamellar vesicles (MLVs).[10] The sample is typically vortexed and allowed to equilibrate.

  • DSC Measurement :

    • A precise amount of the liposome suspension is hermetically sealed into a DSC sample pan. An identical pan containing only the buffer is used as a reference.

    • The sample and reference pans are placed in the calorimeter and heated (and subsequently cooled) at a constant scan rate (e.g., 1°C/min).

    • The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis :

    • A thermogram (heat flow vs. temperature) is generated. For a pure lipid bilayer, a sharp endothermic peak is observed at the Tₘ, corresponding to the gel-to-liquid crystalline phase transition.

    • The presence of this compound typically broadens this transition peak and may shift the Tₘ.

    • The width of the peak provides information on the cooperativity of the transition, and the area under the peak corresponds to the transition enthalpy (ΔH). Changes in these parameters indicate that this compound perturbs the packing of the lipid acyl chains.[11][12]

Conclusion

This compound remains a cornerstone of membrane biophysics research. Its well-defined structure and mechanism of action provide a powerful tool for probing the intricate relationship between a membrane-spanning peptide and its lipid environment. The quantitative data on its conductance and lifetime, coupled with the detailed experimental protocols for its characterization, offer researchers a robust framework for investigating the principles of ion channel function and the impact of membrane properties on protein activity. This understanding is not only fundamental to biophysics but also provides valuable insights for the rational design of novel antimicrobial agents and other membrane-active pharmaceuticals.

References

Structural Elucidation of Gramicidin A via Nuclear Magnetic Resonance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin A, a pentadecapeptide antibiotic, has long served as a model system for understanding the principles of ion channel formation and function. Its ability to form monovalent cation-selective channels through a unique dimeric structure has been a subject of intense research. Nuclear Magnetic Resonance (NMR) spectroscopy, in both solid and solution states, has been instrumental in elucidating the high-resolution structure of the this compound channel within a membrane-mimicking environment. This technical guide provides an in-depth overview of the methodologies and data central to the structural determination of this compound using NMR, with a focus on the pioneering work that has shaped our understanding of this remarkable biomolecule.

The functional form of the this compound channel is a head-to-head (N-terminal to N-terminal) dimer of two right-handed, single-stranded β-helices. This structure creates a central pore with a diameter of approximately 4 Å, which allows for the passage of monovalent cations. The alternating L- and D-amino acid sequence of this compound is crucial for the formation of this unique helical structure. Two key structural models, deposited in the Protein Data Bank (PDB) as 1MAG and 1JNO, represent the conformations determined by solid-state and solution NMR, respectively.

Experimental Protocols

The structural determination of this compound by NMR involves distinct protocols for solid-state and solution-state studies, each providing unique and complementary structural restraints.

Solid-State NMR Spectroscopy

Solid-state NMR is employed to study this compound in a native-like lipid bilayer environment, providing crucial information on the orientation of the peptide backbone and side chains with respect to the membrane.

1. Sample Preparation:

  • Isotope Labeling: this compound is synthesized using solid-phase peptide synthesis, incorporating isotopes such as ¹³C and ¹⁵N at specific backbone and side-chain positions. This isotopic labeling is essential for resolving individual atomic signals in the NMR spectra.

  • Reconstitution in Lipid Bilayers: The isotopically labeled this compound is co-dissolved with a lipid, typically dimyristoylphosphatidylcholine (DMPC), in an organic solvent. The solvent is then removed under vacuum to form a peptide-lipid film.

  • Hydration and Alignment: The film is hydrated with a specific amount of water (around 50% by weight) to form a liquid-crystalline phase. This hydrated mixture is then spread onto thin glass plates. Stacking these plates creates a sample of uniformly aligned lipid bilayers, which is crucial for obtaining orientation-dependent NMR data. The molar ratio of lipid to peptide is typically high, for example, 8:1.

2. NMR Data Acquisition:

  • Spectrometer: High-field NMR spectrometers are used to acquire the spectra.

  • Orientational Constraints: In aligned samples, the anisotropic nuclear spin interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, are not averaged out. These interactions are highly dependent on the orientation of the molecular fragment with respect to the external magnetic field.

  • Key Experiments:

    • ¹⁵N NMR spectra of uniformly ¹⁵N-labeled this compound in oriented DMPC bilayers provide orientational constraints for the peptide backbone N-H bonds.

    • Dipolar coupling measurements between adjacent nuclei (e.g., ¹⁵N-¹H, ¹⁵N-¹³C) provide precise information on the orientation of the internuclear vectors.

Solution NMR Spectroscopy

Solution NMR studies of this compound are typically performed in detergent micelles, which provide a soluble, membrane-mimicking environment.

1. Sample Preparation:

  • Solubilization in Micelles: this compound is first dissolved in an organic solvent like trifluoroethanol (TFE) and then mixed with a solution of a deuterated detergent, such as sodium dodecyl sulfate (SDS-d₂₅), in a buffered aqueous solution (e.g., phosphate buffer at pH 6.5).

  • Micelle Formation: The mixture is sonicated to facilitate the incorporation of this compound into the detergent micelles. A high detergent-to-peptide molar ratio (e.g., 50:1) is used to ensure that, on average, no more than one this compound dimer is present per micelle.

2. NMR Data Acquisition:

  • 2D NMR Experiments: A suite of two-dimensional NMR experiments is performed to assign the proton resonances and obtain structural restraints.

    • TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (typically < 5 Å), which are used to derive distance restraints.

    • DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Used to measure J-coupling constants, which can provide information on dihedral angles.

Data Presentation

Table 1: Orientational Restraints from Solid-State NMR (for PDB ID: 1MAG)

Restraint TypeNuclei InvolvedInformation Provided
Anisotropic Chemical Shift¹⁵NOrientation of the peptide plane
Dipolar Coupling¹⁵N-¹HOrientation of the N-H bond vector
Dipolar Coupling¹⁵N-¹³C'Orientation of the peptide bond plane
Quadrupolar Splitting²H (from Cα-²H)Orientation of the Cα-H bond vector

Data extracted from the PDB entry 1MAG and associated publications.

Table 2: Distance and Dihedral Angle Restraints from Solution NMR (for PDB ID: 1JNO)

Restraint TypeOriginInformation Provided
Distance RestraintsNOESYUpper limits on the distances between nearby protons
Dihedral Angle RestraintsJ-CouplingsConstraints on backbone (φ, ψ) and side-chain (χ) angles

Data extracted from the PDB entry 1JNO and associated publications.

Mandatory Visualization

The following diagrams illustrate the workflows for the structural determination of this compound using solid-state and solution NMR.

solid_state_nmr_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_structure_calc Structure Calculation & Refinement synthesis Isotopic Labeling (¹³C, ¹⁵N this compound) reconstitution Reconstitution in DMPC Lipids synthesis->reconstitution alignment Hydration & Mechanical Alignment on Glass Plates reconstitution->alignment nmr_exp Solid-State NMR (Oriented Sample) alignment->nmr_exp restraints Measure Anisotropic Interactions (CSA, Dipolar Coupling) nmr_exp->restraints calc Calculate Orientational Restraints restraints->calc refine Structure Refinement (e.g., with CHARMM) calc->refine structure High-Resolution Structure (PDB: 1MAG) refine->structure solution_nmr_workflow cluster_sample_prep_sol Sample Preparation cluster_nmr_acq_sol NMR Data Acquisition cluster_structure_calc_sol Structure Calculation & Refinement solubilization Solubilization of this compound in SDS-d₂₅ Micelles nmr_2d 2D NMR Experiments (TOCSY, NOESY, DQF-COSY) solubilization->nmr_2d assignments Resonance Assignment nmr_2d->assignments noe_restraints Derive Distance Restraints (from NOESY) assignments->noe_restraints dihedral_restraints Derive Dihedral Angle Restraints (from J-Couplings) assignments->dihedral_restraints structure_calc Structure Calculation (Distance Geometry, Simulated Annealing) noe_restraints->structure_calc dihedral_restraints->structure_calc final_structure Ensemble of Structures (PDB: 1JNO) structure_calc->final_structure

X-ray Crystallography of Gramicidin A Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallographic studies of Gramicidin A and its complexes. This compound, a linear pentadecapeptide antibiotic, is a well-studied model for ion channel structure and function. Its ability to form various conformations depending on the environment has made it a subject of intense crystallographic investigation. This document delves into the structural data, experimental methodologies, and key findings from these studies.

Structural Polymorphism of this compound

This compound exhibits significant conformational polymorphism, with various structures having been determined by X-ray crystallography and other techniques like NMR spectroscopy. The primary conformations observed in crystals include both left-handed and right-handed helices, which can be either single-stranded or double-stranded dimers.[1][2][3] The environment, including the solvent and the presence of ions, plays a crucial role in determining the resulting conformation.[4]

The functional ion channel in membranes is widely considered to be a head-to-head single-stranded right-handed β-helical dimer.[2][3] However, crystallographic studies have revealed a variety of other structures, providing insights into the peptide's conformational landscape and potential intermediates in channel formation.

Quantitative Crystallographic Data

The following tables summarize the key quantitative data from various X-ray crystal structures of this compound complexes. These tables are designed for easy comparison of the different determined structures.

Table 1: Crystallographic Data for Gramicidin D Complexes [2]

ParameterCs+ ComplexH+ Complex
PDB Code 1AV21BDW
Cell Constants (Å) a = 31.06, b = 31.88, c = 52.11a = 20.58, b = 27.90, c = 52.04
Space Group P2₁2₁2₁P2₁2₁2₁
Resolution (Å) 1.81.7
R-factor 0.1980.201
Residues/turn 7.27.2
Helical Handedness Right-handedRight-handed
Dimer Type Double-stranded double helixDouble-stranded double helix

Table 2: Crystallographic Data for Uncomplexed and Ion-Complexed this compound [2][5][6]

ComplexResolution (Å)Space GroupUnit Cell Dimensions (Å)Key Structural Features
Uncomplexed (from ethanol)0.86P2₁2₁2₁a = 19.8, b = 32.4, c = 31.1Left-handed, double-stranded, antiparallel β⁵.⁶-helical dimer.[5]
Cs+ ComplexNot SpecifiedP2₁2₁2₁Not SpecifiedLeft-handed double helix initially reported.[1] Later reinterpreted as a right-handed double-stranded double helix.[2]
K+ ComplexNot SpecifiedNot SpecifiedNot SpecifiedReported as a left-handed double-stranded double-helical dimer.[2]
NaI Complex1.25P2₁2₁2₁a = 31.7, b = 32.5, c = 52.3Right-handed antiparallel double-stranded form with partially occupied Na+ sites.[6]

Table 3: Ion and Water Occupancy in Gramicidin D-NaI Complex [6]

Ion/MoleculeNumber of SitesTotal Occupancy (per two dimers)
Na+21.26
I-71.21

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols for the crystallization and structure determination of this compound complexes.

Crystallization of this compound Complexes

The crystallization of this compound is highly dependent on the solvent and the presence of ions.

Protocol 1: Crystallization of Gramicidin D with Cs+ [2]

  • Dissolve commercial gramicidin D to a concentration of 30 mg/ml in methanol.

  • Add CsCl to the solution to a final concentration of 250 mM.

  • Allow slow evaporation of the methanolic solution.

  • Crystals will form over time.

Protocol 2: Crystallization of Gramicidin D H+ Complex [2]

  • Dissolve commercial gramicidin D to a concentration of 50 mg/ml in glacial acetic acid.

  • Allow the solution to stand for several months.

  • Large rod-shaped crystals will appear.

Protocol 3: Crystallization of Uncomplexed this compound [5]

  • Crystallize the polypeptide from ethanol.

  • Further details on the specific conditions were not provided in the cited abstract.

Protocol 4: In Meso Crystallization [7][8]

  • Gramicidin can be crystallized in lipidic mesophases.

  • The specific lipid used can influence the resulting crystal form.[8]

  • This method is suitable for obtaining structure-grade crystals of this small transmembrane peptide.[7]

X-ray Data Collection and Structure Determination

Protocol 5: Standard X-ray Diffraction Data Collection [6]

  • Mount a single crystal in a cryo-loop and cool to 100 K.

  • Use a synchrotron radiation source for data collection.

  • Collect diffraction data to the desired resolution.

Protocol 6: Structure Solution by Molecular Replacement [2][9]

  • Use a known structure of a this compound dimer as a search model (e.g., the Cs+ complex coordinates).

  • Employ software such as AMoRe or Phaser to find the correct orientation and position of the model in the unit cell of the new crystal.

  • The initial solution is typically characterized by a high correlation coefficient and a reasonable R-factor.

Protocol 7: Structure Refinement [2][9]

  • Refine the initial model against the collected diffraction data using software like SHELXL-97 or Phenix.refine.

  • The refinement process involves adjusting atomic coordinates, temperature factors, and occupancies to improve the agreement between the model and the experimental data, as measured by the R-factor and R-free.

Visualizations of Workflows and Structures

The following diagrams, generated using the DOT language, illustrate key experimental workflows and structural models of this compound.

experimental_workflow General X-ray Crystallography Workflow for this compound cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement dissolve Dissolve this compound in appropriate solvent (e.g., methanol, ethanol) add_ions Add ions (e.g., CsCl, NaI) (for complex structures) dissolve->add_ions crystallization Induce Crystallization (e.g., slow evaporation, vapor diffusion) add_ions->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing mol_replacement Molecular Replacement data_processing->mol_replacement refinement Structure Refinement mol_replacement->refinement validation Model Validation refinement->validation pdb_deposition pdb_deposition validation->pdb_deposition PDB Deposition

Caption: General workflow for this compound crystallography.

gramicidin_conformations Major Conformations of this compound cluster_dimers Dimeric Structures cluster_monomers Monomeric Forms hh_dimer Head-to-Head Dimer - Single-stranded - Right-handed β-helix - Functional channel form ds_dimer Double-Stranded Dimer - Intertwined helices - Can be left or right-handed - Parallel or antiparallel strands monomer Monomer - Exists in organic solvents - Can adopt various helical or random coil structures monomer->hh_dimer Dimerization in membrane monomer->ds_dimer Dimerization in organic solvents

Caption: Conformational landscape of this compound.

ion_channel_model This compound Ion Channel Model cluster_channel Membrane-Spanning Channel channel Gramicidin Dimer (Head-to-Head) pore ion_in Ion (intracellular) channel->ion_in Exit ion_out Ion (extracellular) ion_out->channel Entry passage Single-file passage

Caption: Model of ion translocation through the this compound channel.

References

The Chameleon in the Membrane: A Technical Guide to Gramicidin A Conformation in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational plasticity of Gramicidin A, a peptide antibiotic renowned for its ability to form ion channels across lipid bilayers. The conformation of this compound is exquisitely sensitive to its solvent environment, a property that is central to its biological function and a critical consideration in research and drug development. This document provides a comprehensive overview of the different structures this compound adopts in various solvents, details the experimental methodologies used to characterize these conformations, and presents key quantitative data in a comparative format.

The Conformational Landscape of this compound

This compound (gA) is a linear pentadecapeptide with alternating L- and D-amino acids. This unique primary structure allows it to adopt a variety of helical conformations that are not accessible to proteins composed exclusively of L-amino acids. The interplay between the peptide's intrinsic structural preferences and the surrounding solvent dictates which conformation is most stable.

In organic solvents, this compound can exist as a monomer or as various dimeric double helices . The polarity and hydrogen-bonding capacity of the solvent are key determinants of the equilibrium between these species. In a non-polar environment, intermolecular hydrogen bonds are favored, leading to the formation of dimers.

Upon incorporation into a lipid bilayer , a process often initiated from an organic solvent, this compound undergoes a significant conformational rearrangement to form its biologically active state: a head-to-head dimer of two single-stranded β-helices . This dimeric structure forms a transmembrane channel permeable to monovalent cations. The "solvent history," or the organic solvent from which the peptide is introduced to the lipid environment, can significantly influence the efficiency of channel formation and the final conformational state within the membrane.[1][2]

Conformations in Organic Solvents

The conformation of this compound in organic solvents is heterogeneous and depends on the specific solvent used.

  • Ethanol: In ethanol, this compound exists as an equilibrium of multiple species. NMR studies have identified the presence of a random coil monomer and at least four distinct double-helical dimer conformations.[3] These include both parallel and antiparallel arrangements, with both left- and right-handed helicity observed.[3] The double helices are stabilized by a network of inter-chain hydrogen bonds.

  • Trifluoroethanol (TFE): TFE is a solvent known to promote helical structures in peptides. In TFE, this compound predominantly exists as a monomeric species with a well-defined helical conformation.[4]

  • Dimethyl Sulfoxide (DMSO) and Chloroform: In DMSO, this compound adopts a conformation characterized by a series of β-turns.[5] In chloroform, a dimeric hybrid structure has been proposed, consisting of a double helix with single-stranded helical ends.[5]

  • Benzene/Ethanol Mixtures: In a mixture of benzene and ethanol, this compound can adopt a unique left-handed, intertwined antiparallel double-helical dimer conformation.[6] This conformation can be converted to the right-handed, single-stranded helical dimer characteristic of the ion channel upon transfer to a lipid bilayer.[6]

Conformation in the Lipid Bilayer: The Functional Ion Channel

The biologically relevant conformation of this compound is the transmembrane ion channel formed within a lipid bilayer. This structure is a head-to-head (N-terminus to N-terminus) dimer of two right-handed, single-stranded β-helices.[7] Each monomer spans one leaflet of the lipid bilayer, and they associate to form a continuous channel.

The formation of this channel is a dynamic process influenced by the surrounding lipid environment. The thickness and tension of the lipid bilayer can affect the stability and lifetime of the this compound channel.[8] The "solvent history" is also a critical factor; the conformation of this compound in the organic solvent used for reconstitution can determine the final state in the membrane.[1][2] For instance, reconstitution from trifluoroethanol, where the monomeric helical form predominates, can lead to efficient channel formation.[4]

Quantitative Conformational and Functional Data

The following tables summarize key quantitative parameters describing the various conformations of this compound and its function as an ion channel.

Table 1: Conformational Parameters of this compound in Different Environments

EnvironmentConformationHelicityResidues per TurnPitch (Å)Inter-chain H-bonds
EthanolDouble HelicesLeft- and Right-handed~5.6-Up to 28
Lipid BilayerHead-to-head DimerRight-handed β-helix~6.3~266 (at dimer interface)
Glacial Acetic AcidDouble HelixRight-handed~7.2-16 (intra-dimer)

Data compiled from references[3][7][9]. Note that specific values can vary depending on the exact experimental conditions and the specific double-helical form in ethanol.

Table 2: Single-Channel Conductance of this compound in Different Lipid Bilayers

Lipid Bilayer CompositionElectrolyteConductance (pS)
Dioleoylphosphatidylcholine (DOPC)1 M NaCl~2.5
Monoglyceride membranes1 M NaClVaries with thickness
DMPC with oil inclusions1 M NaClDecreases with oil content

Data compiled from references[8][10][11]. Conductance is dependent on the type of ion, its concentration, and the applied voltage.

Experimental Protocols

The characterization of this compound's conformation relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution and in the solid state.

3.1.1. 2D NMR Spectroscopy in Organic Solvents (e.g., Ethanol)

  • Sample Preparation: this compound is dissolved in deuterated ethanol (ethanol-d6) to a concentration of 1-5 mM. A small amount of a reference compound, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe is used.

  • Data Acquisition: A series of 2D NMR experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (an entire amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. Mixing times for NOESY experiments are optimized to observe key intermolecular and intramolecular NOEs.

  • Data Processing and Analysis: The acquired 2D spectra are processed using specialized software. Resonance assignments are made by systematically connecting spin systems identified in COSY and TOCSY spectra with sequential NOEs (between adjacent residues) observed in the NOESY spectrum. The pattern of NOEs, along with scalar coupling constants, is used to define the secondary and tertiary structure of the different this compound conformers present in solution.[3]

3.1.2. Solid-State NMR (ssNMR) in Lipid Bilayers

  • Sample Preparation: this compound is co-dissolved with a lipid (e.g., dimyristoylphosphatidylcholine, DMPC) in an organic solvent like trifluoroethanol. The solvent is then removed under vacuum to form a lipid-peptide film. This film is hydrated with buffer, and the resulting multilamellar vesicles are subjected to freeze-thaw cycles to improve homogeneity. The hydrated sample is then packed into a solid-state NMR rotor.[12]

  • Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.

  • Data Acquisition: A variety of ssNMR experiments can be performed on macroscopically aligned or MAS samples. For aligned samples, the orientation of specific chemical bonds relative to the magnetic field provides structural information. In MAS experiments, techniques like Rotational-Echo Double-Resonance (REDOR) can be used to measure specific internuclear distances.[13] 15N and 13C labeling of the peptide is often employed to enhance sensitivity and resolution.[14]

  • Data Processing and Analysis: The ssNMR data provides orientational restraints and distance constraints that are used to build a high-resolution model of this compound within the lipid bilayer.[7][15]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of peptides and proteins.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or TFE). Aliquots of this stock solution are added to the desired solvent (e.g., different organic solvents or a suspension of lipid vesicles) to a final peptide concentration typically in the micromolar range.

  • Instrumentation: A CD spectropolarimeter is used. The instrument is purged with nitrogen gas to allow for measurements in the far-UV region (typically 190-250 nm).

  • Data Acquisition: The CD spectrum is recorded at a controlled temperature. The data is collected as ellipticity (in millidegrees) as a function of wavelength. A baseline spectrum of the solvent or vesicle suspension without the peptide is also recorded and subtracted from the sample spectrum.

  • Data Processing and Analysis: The resulting CD spectrum is converted to mean residue ellipticity. The shape and magnitude of the spectrum are indicative of the secondary structure content. For example, a right-handed helical conformation gives a characteristic spectrum with negative bands around 208 and 222 nm and a positive band around 195 nm. The percentage of helical content can be estimated from the ellipticity at 222 nm.[16][17]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules that can be crystallized.

  • Sample Preparation (Crystallization): this compound is dissolved in an organic solvent (e.g., ethanol, methanol, or glacial acetic acid) at a high concentration.[9] Crystallization is induced by slow evaporation of the solvent or by vapor diffusion techniques, where a drop containing the peptide and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant. Growing diffraction-quality crystals of membrane-active peptides can be challenging.

  • Instrumentation: A source of X-rays (e.g., a rotating anode generator or a synchrotron beamline) and an X-ray detector are required.

  • Data Collection: A suitable crystal is mounted and exposed to the X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing and Structure Solution: The intensities of the diffracted X-ray spots are measured and used to calculate an electron density map of the molecule. A model of the this compound molecule is then built into this map and refined to best fit the experimental data.[18][19][20]

Single-Channel Electrical Recording

This technique is used to measure the ion-conducting properties of single this compound channels in a lipid bilayer.

  • Planar Lipid Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically ~100 µm in diameter) in a hydrophobic partition separating two aqueous compartments. This can be achieved by "painting" a solution of lipid in an organic solvent across the aperture or by the Montal-Mueller (monolayer apposition) technique.[11][21]

  • This compound Incorporation: A dilute solution of this compound in an organic solvent (e.g., ethanol) is added to one or both of the aqueous compartments. The this compound monomers then spontaneously insert into the lipid bilayer and dimerize to form conducting channels.[10][22]

  • Data Acquisition: A voltage is applied across the bilayer using a pair of Ag/AgCl electrodes, and the resulting current is measured with a sensitive patch-clamp amplifier. The formation and dissociation of individual channels are observed as discrete, step-like changes in the current.[23]

  • Data Analysis: The amplitude of the current steps gives the single-channel conductance, and the duration of the steps provides the channel lifetime. These parameters can be analyzed as a function of voltage, electrolyte concentration, and lipid composition to characterize the properties of the ion channel.

Visualizing Conformational Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of this compound.

GramicidinA_Conformational_Transition cluster_solvent Organic Solvent cluster_membrane Lipid Bilayer Monomer Monomer (Random Coil/Helix) Dimer Double Helices (Parallel/Antiparallel, Left/Right-handed) Monomer->Dimer Dimerization Monomer_Membrane Monomer in Membrane Leaflet Monomer->Monomer_Membrane Insertion Dimer->Monomer Dissociation Dimer->Monomer_Membrane Dissociation & Insertion Channel Functional Ion Channel (Head-to-Head Dimer) Monomer_Membrane->Channel Dimerization Channel->Monomer_Membrane Dissociation

Caption: Conformational transitions of this compound from organic solvent to a lipid bilayer.

SSNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Co-dissolve this compound and Lipids in Organic Solvent Film Create Lipid-Peptide Film (Solvent Evaporation) Dissolve->Film Hydrate Hydrate Film with Buffer Film->Hydrate Homogenize Homogenize (Freeze-Thaw Cycles) Hydrate->Homogenize Pack Pack into ssNMR Rotor Homogenize->Pack Spectrometer Place Rotor in ssNMR Spectrometer Pack->Spectrometer MAS Magic Angle Spinning Spectrometer->MAS Experiments Perform ssNMR Experiments (e.g., REDOR, 2D correlation) MAS->Experiments Process Process Spectra Experiments->Process Restraints Extract Structural Restraints (Distances, Orientations) Process->Restraints Model Calculate 3D Structure Model Restraints->Model Refine Refine and Validate Structure Model->Refine

Caption: Experimental workflow for solid-state NMR of this compound in a lipid bilayer.

Conclusion

The conformational behavior of this compound is a classic example of how the structure and function of a peptide are intimately linked to its environment. For researchers in basic science and drug development, understanding the factors that govern these conformational transitions is paramount. The methodologies and data presented in this guide provide a framework for investigating the complex interplay between this compound, solvents, and lipid membranes, which is essential for harnessing its properties for therapeutic applications and for using it as a model system to understand the physical principles of membrane protein folding and function.

References

A Historical Perspective on Gramicidin A Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gramicidin A, a channel-forming pentadecapeptide antibiotic, has served as a foundational model in the study of biological membranes and ion channels for over eight decades. Its unique structure and well-defined function have provided invaluable insights into the principles of membrane transport, protein-lipid interactions, and the molecular basis of antibiotic activity. This technical guide delves into the historical milestones of this compound research, presenting key quantitative data, detailed experimental protocols for pivotal discoveries, and visual representations of its structure, function, and the methodologies used to elucidate them.

Discovery and Early Investigations: The Dawn of the Antibiotic Era

The journey of this compound began in 1939 when René Dubos isolated a mixture of antimicrobial substances from the soil bacterium Bacillus brevis. This mixture, named tyrothricin, was later separated into two components: tyrocidine and gramicidin.[1] Gramicidin was the first commercially manufactured antibiotic and saw use during World War II for treating topical wounds.[2][3][4][5] This discovery predated the widespread use of penicillin and marked a pivotal moment in the scientific pursuit of antibiotics.[2][6]

Early research focused on its potent activity against Gram-positive bacteria.[1][2] It was observed that gramicidin disrupted the integrity of the bacterial cell membrane, leading to cell death.[3][4] This mechanism, however, also conferred hemolytic activity, rendering it unsuitable for systemic administration in humans.[5]

Elucidation of the Unique Molecular Structure

A significant portion of this compound research has been dedicated to unraveling its unconventional structure. Unlike most peptides, this compound is a linear polypeptide of 15 amino acids with alternating L- and D-configurations.[1][6][7] Its sequence is: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine.[1]

The Dimeric Channel Hypothesis

A major breakthrough came in 1971 when D. W. Urry proposed a novel head-to-head dimeric structure for the functional gramicidin channel.[1][8] This model suggested that two gramicidin monomers, each forming a β-helix, associate N-terminus to N-terminus to span the lipid bilayer, creating a continuous pore for ion passage.[6][8][9]

Spectroscopic and Structural Confirmation

The dimeric channel model was later confirmed and refined through a variety of sophisticated biophysical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR have been instrumental in determining the high-resolution structure of this compound in membrane-mimetic environments.[10][11] Solid-state NMR studies on gramicidin embedded in lipid bilayers provided definitive evidence for the right-handed β6.3-helical dimer conformation.[11]

  • X-ray Crystallography: While challenging due to the peptide's hydrophobicity, X-ray diffraction studies of gramicidin crystals have provided valuable, albeit sometimes non-physiological, structural information.[10]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been widely used to monitor the conformational changes of this compound in different environments, including its folding into the channel-forming dimer within lipid membranes.[10]

Unraveling the Mechanism of Ion Transport

This compound forms a cation-selective ion channel, a remarkable feat for a relatively small peptide.[12][13] Extensive research has been dedicated to understanding the physical principles governing ion movement through this simple pore.

Single-Channel Recordings: A Window into Molecular Events

The development of the patch-clamp technique revolutionized the study of ion channels, and this compound became a prime subject for these investigations. Single-channel recordings allow for the direct observation of the opening and closing of individual gramicidin channels and the measurement of ion flow through them.[14]

Quantitative Characteristics of the this compound Channel

Decades of research have yielded a wealth of quantitative data on the properties of the this compound channel.

PropertyValueExperimental TechniqueReference
Single-Channel Conductance (in 1M NaCl) ~2.8 pA at 100 mVPatch-Clamp Recording[15]
Pore Diameter ~4 ÅSolid-State NMR
Channel Lifetime Varies (ms to s) depending on lipid environment and ion concentrationSingle-Channel Recording[16][17]
Ion Selectivity Sequence H⁺ > NH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺Bi-ionic Potential Measurements[12]
Monomer Diffusion Coefficient in Lipid Bilayer 3.3 x 10⁻⁸ cm²/sFluorescence Imaging
Dimer Diffusion Coefficient in Lipid Bilayer 3.0 x 10⁻⁸ cm²/sFluorescence Imaging

Key Experimental Protocols

The following sections provide detailed methodologies for some of the key experiments that have shaped our understanding of this compound.

Solid-Phase Peptide Synthesis of this compound

The chemical synthesis of this compound and its analogs has been crucial for structure-function studies. The 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) method is commonly employed.[7]

Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).

  • First Amino Acid Coupling: Couple the C-terminal amino acid (L-Tryptophan) to the resin.

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a piperidine solution.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (D-Leucine) with a coupling reagent (e.g., HBTU) and couple it to the deprotected N-terminus on the resin.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence, alternating between L- and D-amino acids.

  • N-terminal Formylation: After the final amino acid (L-Valine) is coupled, formylate the N-terminus.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Verify the identity and purity of the synthesized this compound using mass spectrometry and amino acid analysis.

Structure Determination by Solid-State NMR Spectroscopy

Solid-state NMR is a powerful technique for determining the structure of membrane-embedded peptides like this compound in a near-native environment.

Protocol:

  • Sample Preparation:

    • Synthesize this compound with site-specific isotopic labels (e.g., ¹⁵N, ¹³C) at desired positions.[7]

    • Co-dissolve the labeled this compound and a lipid (e.g., dimyristoylphosphatidylcholine, DMPC) in an organic solvent.

    • Remove the solvent to form a peptide-lipid film.

    • Hydrate the film to form lipid bilayers containing the peptide.

    • Mechanically align the bilayers on thin glass plates.

  • NMR Spectroscopy:

    • Place the aligned sample in the NMR spectrometer with the bilayer normal parallel to the magnetic field.

    • Acquire solid-state NMR spectra (e.g., ¹⁵N-¹H dipolar coupling, ¹³C chemical shift anisotropy).

  • Data Analysis and Structure Calculation:

    • Measure the orientation-dependent NMR frequencies (dipolar couplings, chemical shifts).

    • Use these frequencies as orientational constraints in a structure calculation program.

    • Generate a three-dimensional model of the this compound dimer that is consistent with the experimental constraints.

Single-Channel Recording using Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents flowing through a single this compound channel.

Protocol:

  • Bilayer Formation:

    • Form a planar lipid bilayer across a small aperture in a Teflon partition separating two aqueous compartments.

  • Gramicidin Incorporation:

    • Add a dilute solution of this compound to one or both compartments. The hydrophobic peptide will spontaneously insert into the bilayer.

  • Patch-Clamp Recording:

    • Use a patch-clamp amplifier to apply a voltage across the bilayer and measure the resulting current.

    • Observe discrete, step-like changes in current corresponding to the opening and closing of single this compound channels.

  • Data Analysis:

    • Measure the amplitude of the current steps to determine the single-channel conductance.

    • Measure the duration of the open and closed events to determine the channel lifetime.

    • Vary the ionic composition of the solutions to determine the ion selectivity of the channel.

Visualizing Key Concepts in this compound Research

The following diagrams, generated using the DOT language, illustrate fundamental aspects of this compound's structure, function, and the experimental workflows used in its study.

Gramicidin_Channel_Formation cluster_monomers Monomers in Lipid Bilayer Monomer1 This compound Monomer 1 Dimer Functional Dimeric Channel Monomer1->Dimer Dimerization Monomer2 This compound Monomer 2 Monomer2->Dimer Dimerization Dimer->Monomer1 Dissociation Dimer->Monomer2 Dissociation

Caption: Dimerization of two this compound monomers to form a functional ion channel.

Ion_Transport_Pathway Extracellular Extracellular Space Channel_Entrance Channel Entrance Extracellular->Channel_Entrance Ion Binding Pore Channel Pore Channel_Entrance->Pore Translocation Channel_Exit Channel Exit Pore->Channel_Exit Intracellular Intracellular Space Channel_Exit->Intracellular Ion Release

Caption: Simplified signaling pathway of ion transport through the this compound channel.

SS_NMR_Workflow Synthesis Isotopically Labeled Peptide Synthesis Sample_Prep Aligned Bilayer Sample Preparation Synthesis->Sample_Prep NMR_Acquisition Solid-State NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Analysis Measurement of Orientational Constraints NMR_Acquisition->Data_Analysis Structure_Calc 3D Structure Calculation and Refinement Data_Analysis->Structure_Calc

Caption: Experimental workflow for determining the structure of this compound by solid-state NMR.

Conclusion and Future Directions

From its discovery as an early antibiotic to its current status as a cornerstone of membrane biophysics, this compound has had a profound and lasting impact on science. The wealth of knowledge gleaned from studying this seemingly simple peptide has provided fundamental principles that are applicable to more complex biological systems, including sophisticated ion channels and other membrane proteins.

Future research on this compound and its analogs is likely to focus on several key areas:

  • Drug Development: Designing this compound analogs with reduced toxicity and enhanced specificity for bacterial membranes remains a significant goal for developing new classes of antibiotics.

  • Advanced Biophysical Studies: The application of cutting-edge techniques, such as single-molecule fluorescence and advanced computational simulations, will continue to provide deeper insights into the dynamics of channel formation and ion permeation.

  • Biomaterials and Nanotechnology: The self-assembling properties of this compound make it an attractive building block for the creation of novel biomaterials and nanoscale devices.

The historical journey of this compound research is a testament to the power of a well-chosen model system to illuminate fundamental biological processes. As new technologies and scientific questions emerge, this remarkable peptide is poised to continue its legacy of advancing our understanding of the intricate world of biological membranes.

References

Methodological & Application

Application Notes and Protocols for Single-Channel Recording Using Gramicidin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin A, a hydrophobic polypeptide antibiotic, has emerged as a powerful tool in the study of ion channels. It forms well-defined, cation-selective channels through lipid bilayers, making it an ideal model system for single-channel recording experiments.[1][2][3] The channel is formed by the transmembrane dimerization of two gramicidin monomers, creating a narrow pore with a diameter of approximately 4 Å.[1][3] This simple and well-characterized structure, coupled with its known permeability characteristics, allows researchers to investigate the fundamental principles of ion permeation and to evaluate the effects of various compounds on channel function.[1][2] These application notes provide detailed protocols for using this compound in single-channel recording studies, from bilayer formation to data analysis.

Gramicidin channels are selectively permeable to monovalent cations, with negligible permeability to anions and polyvalent cations.[1] The transport of ions and water through the pore occurs in a single-file fashion, meaning they cannot pass each other within the channel.[2] The single-channel conductance and ion selectivity can be influenced by the amino acid sequence of the gramicidin analogue, providing a versatile system for structure-function studies.[1]

Key Characteristics of this compound Channels

ParameterValue / DescriptionSource(s)
Structure Head-to-head dimer of two β-helical monomers[1][3][4]
Pore Diameter ~4 Å[2][3]
Ion Selectivity Selective for monovalent cations (e.g., Na+, K+, Cs+, Rb+, NH4+)[1][5]
Permeability Sequence NH4+ > Cs+ > Rb+ > K+ > Na+ > Li+[5]
Anion Permeability Not measurable[1]
Polyvalent Cation Permeability Not measurable[1]
Transport Mechanism Single-file transport of ions and water[2]

Experimental Protocols

I. Preparation of Solutions

A. This compound Stock Solution:

  • Weigh a small quantity of this compound on a high-precision balance.

  • Dissolve in high-quality dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mg/mL.[6] To aid dissolution, sonicate the solution briefly (e.g., 8-10 seconds, twice).[7]

  • Store the stock solution at -20°C. For short-term storage (up to 1 week), 4°C is acceptable.[8]

B. Lipid Solution for Bilayer Formation:

  • Prepare a solution of synthetic phospholipids (e.g., diphytanoylphosphatidylcholine (DPhPC) or dioleoyl phosphatidylcholine (DOPC)) in an organic solvent such as n-decane or squalene.[9][10] A common concentration is 5 mg/mL.[11]

  • Dissolve the lipids by magnetic stirring, potentially with gentle heating (e.g., 45°C for 3-4 hours) until the solution is clear.[11]

C. Electrolyte Solutions:

  • Prepare electrolyte solutions that will be used in the two chambers of the bilayer setup. The choice of salt will depend on the specific ions being studied (e.g., 1 M NaCl or 1 M KCl).[11][12]

  • Buffer the solutions to the desired pH (typically 7.0-7.4) using a suitable buffer such as HEPES.[12]

II. Formation of the Planar Lipid Bilayer

The planar lipid bilayer is formed across a small aperture (~100-200 µm) in a Teflon partition separating two aqueous compartments.[9]

A. Painting Method:

  • Using a small brush or a glass rod, apply a small amount of the lipid solution to the aperture in the Teflon partition.

  • The lipid solution will initially form a thick film, which will then spontaneously thin to form a bilayer.

  • The thinning process can be monitored by observing the reflected light from the membrane; a black lipid membrane (BLM) indicates the formation of a bilayer.

B. Tip-Dip Method (Monolayer Folding):

  • Lower the level of the aqueous solution in one chamber below the aperture.

  • Apply the lipid solution to the surface of the aqueous phase in both chambers to form a lipid monolayer at the air-water interface.

  • Slowly raise the water level in both chambers past the aperture. As the monolayers from each side meet at the aperture, they will form a bilayer.

III. Incorporation of this compound Channels
  • Add a small volume of the diluted this compound stock solution to the aqueous electrolyte solution on both sides of the bilayer.[9][11] The final concentration is typically in the nanomolar range (e.g., 1 nM).[11]

  • Stir the solutions gently to facilitate the incorporation of gramicidin monomers into the lipid bilayer.

  • The monomers will diffuse within each leaflet of the bilayer and dimerize to form conducting channels.[4][13]

IV. Single-Channel Recording
  • A voltage-clamp amplifier is used to apply a constant voltage across the bilayer and measure the resulting current.[14]

  • Ag/AgCl electrodes are placed in each chamber to make electrical contact with the electrolyte solutions.

  • The formation and dissociation of individual gramicidin channels will be observed as discrete, step-like changes in the current.[4]

  • The amplitude of these current steps corresponds to the single-channel conductance, and the duration of the steps represents the channel lifetime.

Data Presentation

The following tables summarize typical quantitative data obtained from single-channel recordings of this compound.

Table 1: Single-Channel Conductance of this compound in DPhPC/n-decane Bilayers

Ion (1 M Salt Solution)Applied Voltage (mV)Single-Channel Current (pA)Single-Channel Conductance (pS)Source(s)
Na+100~2.8~28[11]
K+100~4.5~45[15]
Cs+100~7.0~70
H+100~14.0~140[15]

Note: Conductance values can vary depending on the specific lipid composition and experimental conditions.

Table 2: Ion Permeability Ratios for this compound Channels

Cation (X+)Permeability Ratio (PX/PK)
NH4+>1
Cs+>1
Rb+>1
K+1.00
Na+<1
Li+<1

Source: Adapted from Shvinka & Caffier, 1988[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solutions Prepare Solutions (Gramicidin, Lipid, Electrolyte) Setup_Bilayer_Apparatus Setup Bilayer Apparatus Prep_Solutions->Setup_Bilayer_Apparatus Form_Bilayer Form Planar Lipid Bilayer Setup_Bilayer_Apparatus->Form_Bilayer Incorporate_Gramicidin Incorporate this compound Form_Bilayer->Incorporate_Gramicidin Voltage_Clamp Apply Voltage Clamp Incorporate_Gramicidin->Voltage_Clamp Record_Current Record Single-Channel Currents Voltage_Clamp->Record_Current Analyze_Events Analyze Channel Events (Amplitude, Duration) Record_Current->Analyze_Events Calculate_Conductance Calculate Conductance Analyze_Events->Calculate_Conductance Determine_Kinetics Determine Channel Kinetics Analyze_Events->Determine_Kinetics

Caption: Experimental workflow for this compound single-channel recording.

Gramicidin_Channel_Formation cluster_membrane Lipid Bilayer Monomer1 Gramicidin Monomer (Leaflet 1) Dimer Conducting Dimer (Channel) Monomer1->Dimer Dimerization Monomer2 Gramicidin Monomer (Leaflet 2) Monomer2->Dimer Dimer->Monomer1 Dissociation Dimer->Monomer2 Ion_Flow Cation Flow Dimer->Ion_Flow Aqueous_Phase1 Aqueous Phase 1 Aqueous_Phase1->Monomer1 Incorporation Aqueous_Phase2 Aqueous Phase 2 Aqueous_Phase2->Monomer2 Incorporation

References

Application Notes and Protocols for Incorporating Gramicidin A into Artificial Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation and functional analysis of the ion channel-forming peptide Gramicidin A in artificial lipid bilayers. The protocols outlined below are foundational for a range of applications, including single-channel biophysics, drug-membrane interaction studies, and the development of novel biosensors.

Introduction

This compound, a hydrophobic pentadecapeptide, serves as a classic model for studying the principles of ion transport across cell membranes. It forms a transmembrane channel by the dimerization of two monomers, one from each leaflet of the lipid bilayer.[1][2] The study of this compound in artificial lipid bilayers offers a controlled environment to investigate its function, free from the complexities of cellular systems.[3][4] This allows for precise measurement of channel conductance, lifetime, and the influence of the lipid environment on its activity.[5][6][7]

Key Experimental Techniques

Several methods exist for forming artificial lipid bilayers and incorporating this compound. The choice of technique depends on the specific experimental goals.

  • Planar Lipid Bilayers (PLBs): Also known as Black Lipid Membranes (BLMs), these are formed across a small aperture separating two aqueous compartments.[4][8][9][10] This setup is ideal for electrical recordings of ion channel activity.[4][8][9]

  • Supported Lipid Bilayers (SLBs): These are formed on a solid substrate, which provides mechanical stability. They are well-suited for surface-sensitive techniques like Atomic Force Microscopy (AFM).[11][12]

  • Droplet Interface Bilayers (DIBs): Formed at the interface of two aqueous droplets in an oil phase, DIBs offer a high-throughput and low-noise platform for electrophysiological studies.[13][14]

Quantitative Data Summary

The functional properties of the this compound channel are highly dependent on the experimental conditions. The following tables summarize key quantitative data reported in the literature.

ParameterValueConditionsSource(s)
Single-Channel Conductance~4 pA1M KCl, 100 mV bias[15]
Single-Channel Conductance50.8 ± 0.4 pS100 mV[13]
Electrical Resistance (Agarose-supported BLM)>1.0 x 10¹¹ ΩTip-dip method[16][17]
Membrane Capacitance (Planar Lipid Bilayer)~1 µF/cm²General[4]

Table 1: Electrical Properties of this compound Channels and Bilayers

Lipid CompositionEffect on this compoundSource(s)
Pad-PC-Pad (interdigitated state)Increased channel dwell times by 2 orders of magnitude compared to DPhPC[5]
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Decreased channel lifetime compared to DOPC[6]
1,2-dioleoyl-sn-glycero-3-phosphoserine (DOPS)Decreased channel lifetime with decreasing pH (from 7 to 3)[6]
Dimyristoyl phosphatidylcholine (DMPC)Three to four lipids per monomer experience direct motional restriction[18]
Monoglyceride bilayersLogarithm of mean channel lifetime is proportional to membrane surface tension[7]

Table 2: Influence of Lipid Environment on this compound Channel Function

Experimental Protocols

Protocol 1: Formation of a Planar Lipid Bilayer and Incorporation of this compound by the Painting Method

This protocol describes the formation of a solvent-containing planar lipid bilayer across a small aperture and the subsequent incorporation of this compound for single-channel recording.

Materials:

  • Bilayer chamber with two compartments (cis and trans) separated by a thin septum (e.g., Teflon) containing a small aperture (50-250 µm diameter).[4][8]

  • Ag/AgCl electrodes.[4]

  • Voltage-clamp amplifier.[8]

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).

  • This compound stock solution (e.g., 1 µg/mL in ethanol).[15]

  • Electrolyte solution (e.g., 1 M KCl).[8][15]

Procedure:

  • Chamber Preparation: Thoroughly clean the bilayer chamber.

  • Electrolyte Filling: Fill both the cis and trans compartments with the electrolyte solution.[4][9]

  • Electrode Placement: Place the Ag/AgCl electrodes in each compartment.[4][8]

  • Lipid Application ("Painting"): Using a small brush or a glass rod, apply a small amount of the lipid solution across the aperture in the septum.[4][10]

  • Bilayer Formation: The applied lipid solution will spontaneously thin to form a bilayer membrane.[9][10] Monitor the formation by observing a dramatic drop in electrical current under a small applied voltage.[19] The formation of a "black" lipid membrane, which appears dark under illumination, indicates a bilayer has formed.[10]

  • This compound Incorporation: Add a small aliquot of the this compound stock solution to the aqueous phase of one or both compartments.[14][15] Gramicidin monomers will spontaneously insert into the bilayer leaflets.[14]

  • Single-Channel Recording: Apply a holding potential (e.g., 100 mV) across the bilayer using the voltage-clamp amplifier and record the resulting current.[15] The formation and dissociation of this compound dimers will be observed as step-wise changes in the current.[8][20]

Protocol 2: Formation of a Supported Lipid Bilayer with Incorporated this compound via Vesicle Fusion

This method is suitable for creating stable bilayers on a solid support for techniques like AFM.

Materials:

  • Solid substrate (e.g., mica).[11]

  • Lipid solution (e.g., dioleoylphosphatidylcholine (DOPC)).[11]

  • This compound.

  • Buffer solution.

  • Probe sonicator or extruder.

Procedure:

  • Proteoliposome Preparation:

    • Co-solubilize the desired lipid (e.g., DOPC) and this compound in an organic solvent.[21]

    • Dry the lipid-peptide mixture under a stream of nitrogen and then under vacuum to form a thin film.

    • Hydrate the film with a buffer solution to form multilamellar vesicles.

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion.

  • Substrate Preparation: Cleave the mica substrate to expose a fresh, atomically flat surface.

  • Vesicle Fusion:

    • Deposit the proteoliposome solution onto the prepared substrate.

    • The vesicles will adsorb to the surface, rupture, and fuse to form a continuous supported lipid bilayer with incorporated this compound.[11][12]

  • Characterization: The resulting supported bilayer can be characterized by techniques such as Atomic Force Microscopy (AFM) to visualize the membrane structure and the presence of the incorporated peptide.[11]

Visualizations

Experimental Workflow for Planar Lipid Bilayer (PLB) Electrophysiology

PLB_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis chamber_prep Clean Bilayer Chamber fill_chamber Fill Chamber with Electrolyte chamber_prep->fill_chamber solution_prep Prepare Lipid & Gramicidin Solutions paint_bilayer Paint Lipid Across Aperture solution_prep->paint_bilayer fill_chamber->paint_bilayer form_bilayer Monitor Bilayer Formation paint_bilayer->form_bilayer add_gramicidin Incorporate this compound form_bilayer->add_gramicidin record_current Record Single-Channel Currents add_gramicidin->record_current analyze_data Analyze Conductance & Lifetime record_current->analyze_data

Caption: Workflow for this compound incorporation and analysis in a planar lipid bilayer.

Mechanism of this compound Channel Formation

Gramicidin_Formation cluster_membrane Lipid Bilayer cluster_monomers Monomer Insertion cluster_dimer Dimerization & Channel Formation cluster_ions Ion Flow Upper Leaflet Upper Leaflet Lower Leaflet Lower Leaflet Monomer1 Gramicidin Monomer Channel Conducting Channel Monomer1->Channel Dimerization Monomer2 Gramicidin Monomer Monomer2->Channel Ion_out Channel->Ion_out K+/Na+ Ion_in Ion_in->Channel

Caption: this compound monomers dimerize across the bilayer to form a functional ion channel.

References

Measuring Gramicidin A: Protocols for Channel Conductance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Gramicidin A, a hydrophobic polypeptide, serves as a classic model for studying the biophysical properties of ion channels. It forms a transmembrane channel by the dimerization of two monomers, one in each leaflet of a lipid bilayer. This channel is selectively permeable to monovalent cations.[1][2] Precise measurement of its conductance is fundamental for research in membrane biophysics, ion channel physiology, and for screening potential drug interactions with membrane proteins.

This document provides detailed protocols for two primary electrophysiological techniques used to measure this compound channel conductance: the Black Lipid Membrane (BLM) or planar lipid bilayer technique, and the Perforated Patch-Clamp technique.

Key Concepts and Principles

The this compound channel is a dimer formed from two β-helical monomers. The channel is approximately 4 Å in diameter and allows the passage of monovalent cations in a single file.[3] Its conductance is a measure of the ease with which ions pass through the channel for a given electrochemical gradient. This conductance is typically in the picosiemens (pS) range and can be measured by recording the picoampere (pA) currents that flow through single channels at a specific applied voltage.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for this compound channel conductance measurements, compiled from various studies.

Table 1: Single-Channel Conductance of this compound in Different Electrolytes.

Electrolyte (1 M)Applied Voltage (mV)Single-Channel Current (pA)Single-Channel Conductance (pS)Reference
KCl100~4~40[4]
NaCl100~2.8~28[5]
CsCl100-~60-80[3]
KCl100-21 (synthetic GA)[6]

Table 2: Ion Selectivity of the this compound Channel.

IonPermeability SequenceReference
Monovalent CationsNH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺[7][8]

Table 3: Parameters for Perforated Patch-Clamp using Gramicidin.

ParameterValueReference
Gramicidin Concentration (in pipette)20-50 µg/mL[9]
Access Resistance9.2 ± 1.5 MΩ[10]
Time to Perforation~12 minutes[10]

Experimental Protocols

Protocol 1: Black Lipid Membrane (BLM) for Single-Channel Recording

This method involves forming an artificial lipid bilayer across a small aperture and observing the discrete current steps corresponding to the opening and closing of individual this compound channels.

Materials:

  • BLM setup (two chambers separated by a partition with a small aperture, e.g., Teflon cup and chamber)

  • Low-noise patch-clamp amplifier and data acquisition system (e.g., HEKA EPC10)[5]

  • Ag/AgCl electrodes

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)

  • This compound stock solution (e.g., 1 µg/mL in ethanol)[4]

  • Electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0)

Procedure:

  • Chamber Preparation: Thoroughly clean the BLM chambers. Fill both the cis and trans chambers with the electrolyte solution.

  • Electrode Placement: Place Ag/AgCl electrodes in both chambers, ensuring they are connected to the amplifier headstage.

  • Membrane Painting: Apply a small amount of the lipid solution across the aperture using a fine brush or glass rod to form a thin lipid film. The formation of a bilayer can be monitored by observing the increase in membrane capacitance.

  • Gramicidin Incorporation: Add a small volume of the this compound stock solution to one or both chambers and stir gently.[4][5] Monomers will spontaneously insert into the lipid leaflets.

  • Voltage Clamp and Recording: Clamp the membrane potential at a desired value (e.g., 100 mV).[4] Record the current trace.

  • Data Analysis: Observe for discrete, stepwise current fluctuations.[4] The amplitude of these steps represents the single-channel current (i). Calculate the single-channel conductance (γ) using Ohm's law: γ = i / V, where V is the applied voltage. An all-points histogram can be used to clearly distinguish the discrete current levels.[4]

Protocol 2: Gramicidin-Perforated Patch-Clamp Recording

This technique is used to measure ionic currents from a whole cell while maintaining the intracellular concentration of anions and larger molecules.[1][9] Gramicidin in the pipette solution forms small cation-permeable pores in the patch of membrane under the pipette tip.[9]

Materials:

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling pipettes

  • Cell culture of interest (e.g., cultured neurons, HEK cells)[1][11]

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • Gramicidin stock solution (e.g., in DMSO)

Procedure:

  • Pipette Preparation: Pull a patch pipette with a resistance of 3-5 MΩ.

  • Pipette Filling:

    • First, fill the tip of the pipette with gramicidin-free intracellular solution to prevent premature channel formation that could interfere with seal formation.[9]

    • Then, back-fill the pipette with the same intracellular solution containing the final concentration of gramicidin (e.g., 20-50 µg/mL).[9]

  • Cell Approach and Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Perforation: Monitor the access resistance. Over a period of several minutes (e.g., ~12 minutes), gramicidin molecules will diffuse to the pipette tip and form pores in the membrane patch, causing the access resistance to decrease and stabilize.[10]

  • Whole-Cell Recording: Once a stable, low access resistance is achieved, you can perform whole-cell voltage-clamp or current-clamp recordings to measure membrane currents or potentials, respectively.[12][13]

  • Data Analysis: Analyze the recorded currents. If studying the effects of a compound on this compound channels themselves within a cell membrane, specific voltage protocols can be applied to elicit and measure these currents.[11]

Visualizations

Below are diagrams illustrating the experimental workflows and the underlying mechanism of this compound channel formation.

Gramicidin_Channel_Formation cluster_membrane Lipid Bilayer membrane Extracellular Intracellular Dimer Conducting Channel (Dimer) Monomer1 This compound Monomer Monomer1->membrane:f0 Inserts into upper leaflet Monomer2 This compound Monomer Monomer2->membrane:f2 Inserts into lower leaflet Ion Cation (e.g., K+) Dimer->Ion Ion Permeation BLM_Workflow Start Start PrepChamber Prepare BLM Chambers and Electrolyte Start->PrepChamber PaintMembrane Paint Lipid Bilayer across Aperture PrepChamber->PaintMembrane AddGramicidin Add this compound to Aqueous Phase PaintMembrane->AddGramicidin VoltageClamp Apply Holding Potential (Voltage Clamp) AddGramicidin->VoltageClamp RecordCurrent Record Single-Channel Currents VoltageClamp->RecordCurrent Analyze Analyze Conductance and Kinetics RecordCurrent->Analyze End End Analyze->End Perforated_Patch_Workflow Start Start FillPipette Back-fill Pipette with Gramicidin Solution Start->FillPipette ApproachCell Approach Cell and Form Giga-Seal FillPipette->ApproachCell Monitor Monitor Access Resistance ApproachCell->Monitor Perforation Wait for Membrane Perforation Monitor->Perforation Resistance decreases Record Perform Whole-Cell Recording Perforation->Record Stable access Analyze Analyze Ionic Currents Record->Analyze End End Analyze->End

References

Synthesizing Gramicidin A Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for the Synthesis, Purification, and Characterization of Gramicidin A Analogs

This compound, a linear pentadecapeptide antibiotic, has long been a subject of intense scientific scrutiny due to its unique mechanism of action, forming ion channels in lipid bilayers. This property, while potent against a broad spectrum of bacteria, also leads to high toxicity towards mammalian cells, limiting its therapeutic application to topical formulations. The synthesis of this compound analogs is a critical strategy in drug development to modulate its biological activity, enhance its therapeutic index, and overcome microbial resistance. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound analogs, catering to researchers, scientists, and professionals in drug development.

Introduction to this compound and its Analogs

This compound is a heterogeneous mixture of linear peptides produced by the soil bacterium Brevibacillus brevis. The primary sequence is formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine. Analogs are created by substituting specific amino acid residues to alter properties such as ion channel formation, stability, and cytotoxicity. The overarching goal is to design molecules that retain potent antibacterial activity while minimizing harmful effects on host cells.

Methods for Synthesizing this compound Analogs

The synthesis of this compound analogs can be broadly categorized into three main approaches: solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis, and chemoenzymatic methods.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common and efficient method for synthesizing peptides and their analogs. It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The two primary strategies employed are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry, which refer to the protecting group used for the α-amino group of the amino acids.

Fmoc-Based SPPS has gained popularity due to its use of milder cleavage conditions. An Fmoc-based solid-phase peptide synthesis protocol is a versatile method for generating the linear decapeptide precursor, which can then be cyclized in solution.[1] This strategy has been successfully used for the gram-scale and high-yielding synthesis of antimicrobial peptides.[1] A simple and highly efficient Fmoc solid-phase protocol has been described for synthesizing the antimicrobial decapeptide gramicidin S and various labeled analogues.[2]

Boc-Based SPPS utilizes a stronger acid, typically hydrogen fluoride (HF), for the final cleavage from the resin, which may not be suitable for all analogs, especially those with sensitive functional groups.

Solution-Phase Peptide Synthesis

While largely superseded by SPPS for routine peptide synthesis, solution-phase synthesis remains a viable option, particularly for large-scale production and for specific complex analogs. This classical approach involves the coupling of amino acids or peptide fragments in a homogenous solution, followed by purification of the intermediate product at each step.

Chemoenzymatic Synthesis

This innovative approach combines the flexibility of chemical synthesis with the high specificity and efficiency of enzymatic reactions. For Gramicidin S analogs, a notable example involves the use of gramicidin S thioesterase (GrsB TE) to cyclize linear peptide precursors that have been synthesized on a solid support.[3][4] This biomimetic approach can lead to high yields and correct stereochemistry of the final cyclic product.[3] This method is particularly promising for generating diverse libraries of cyclic peptides for drug discovery.[4]

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Synthesis of a this compound Analog

This protocol outlines the manual synthesis of a linear this compound analog on a 2-chlorotrityl chloride (2-CTC) resin.

Materials:

  • 2-chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids

  • N,N-Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Ethanolamine

  • Methanol

  • Diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the 2-CTC resin in DCM for 30 minutes.

    • Dissolve the first Fmoc-protected amino acid (C-terminal residue) and DIEA in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DCM and methanol.

    • Cap any remaining reactive sites on the resin by reacting with a solution of DCM/Methanol/DIEA (17:2:1) for 10 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid by dissolving it with HOBt, HBTU, and DIEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • N-terminal Formylation:

    • After the final amino acid coupling and Fmoc deprotection, formylate the N-terminus by reacting the peptide-resin with a solution of formic acid and acetic anhydride in DMF.

  • Cleavage from Resin:

    • Wash the fully assembled peptide-resin with DCM.

    • Cleave the peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5) for 2-3 hours.

    • For cleavage from 2-CTC resin to yield a protected peptide fragment, a milder solution of acetic acid/trifluoroethanol/DCM can be used.

  • Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the crude peptide pellet.

    • Wash the pellet with cold ether.

    • Purify the crude peptide using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Protocol for Solution-Phase Cyclization

Materials:

  • Purified linear peptide precursor

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Dissolve the linear peptide precursor in a large volume of DMF or a mixture of DMF/DCM to achieve high dilution conditions (typically 0.1-1 mM).

  • Add HATU and DIEA to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the cyclization reaction by LC-MS.

  • Remove the solvent under reduced pressure.

  • Purify the cyclic peptide by RP-HPLC.

Data Presentation

Table 1: Comparison of Synthesis and Purification Data for Gramicidin Analogs
AnalogSynthesis MethodStarting Amino Acid for SPPSOverall Yield (%)Purity by HPLC (%)Reference
Gramicidin SFmoc SPPS, Solution CyclizationD-Phe70>95[2]
Gramicidin SFmoc SPPS, Solution CyclizationL-Pro20>95[2]
15N-labeled this compoundFmoc SPPSValup to 86>95[5]
Sugar Amino Acid Analogs of Gramicidin SFmoc SPPS, Solution CyclizationN/AHigh-yieldingN/A[1]
Stapled Gramicidin S (GSC-FB)Fmoc SPPS, Solution Cyclization, StaplingD-PheN/A>95[6]
Stapled Gramicidin S (GSC-SS)Fmoc SPPS, Solution Cyclization, StaplingD-PheN/A>95[6]

N/A: Not explicitly available in the cited reference.

Visualization of Workflows

Solid-Phase Synthesis and Cleavage Workflow

spss_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Precipitation cluster_purification Purification Resin Resin Swelling Load First Amino Acid Loading Resin->Load Wash1 Washing Load->Wash1 Deprotect1 Fmoc Deprotection Wash2 Washing Deprotect1->Wash2 Couple Amino Acid Coupling Kaiser Kaiser Test Couple->Kaiser Deprotect2 Fmoc Deprotection Wash1->Deprotect1 Wash2->Couple Kaiser->Wash1 Complete Repeat Repeat n-1 times Kaiser->Repeat Incomplete Repeat->Couple Cleave Cleavage from Resin Formyl->Cleave Precipitate Precipitation in Ether Cleave->Precipitate Collect Collect Crude Peptide Precipitate->Collect Purify RP-HPLC Purification Collect->Purify Characterize Characterization (MS, NMR) Purify->Characterize

Caption: Workflow for the solid-phase synthesis of a linear this compound analog.

Chemoenzymatic Synthesis Workflow

chemoenzymatic_workflow cluster_synthesis Solid-Phase Precursor Synthesis cluster_cyclization Enzymatic Cyclization cluster_release_purification Release and Purification SPPS Solid-Phase Synthesis of Linear Peptide Enzyme Immobilized Precursor SPPS->Enzyme Cyclize On-resin Cyclization Enzyme->Cyclize TE Gramicidin Thioesterase (GrsB TE) TE->Cyclize Release Release of Cyclic Peptide Cyclize->Release Purify RP-HPLC Purification Release->Purify Characterize Characterization Purify->Characterize

Caption: Chemoenzymatic synthesis of Gramicidin analogs.

Characterization of this compound Analogs

The synthesized analogs must be thoroughly characterized to confirm their identity, purity, and structure.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product.[5]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the synthesized peptide.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are powerful tools for determining the three-dimensional structure of the analogs in solution or in model membranes.[6][7]

  • Amino Acid Analysis: This technique is used to confirm the amino acid composition of the synthesized peptide.[8]

Conclusion

The synthesis of this compound analogs is a dynamic field of research with significant potential for the development of novel antibiotics. The methods outlined in this document, from well-established solid-phase synthesis to innovative chemoenzymatic approaches, provide a robust toolkit for researchers. Careful execution of these protocols, coupled with thorough characterization, is essential for advancing our understanding of the structure-activity relationships of these fascinating molecules and for developing safer and more effective antibacterial agents.

References

Application Notes & Protocols: Utilizing Gramicidin A for Controlled Membrane Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gramicidin A is a linear polypeptide antibiotic derived from the bacterium Bacillus brevis.[1][2] It is composed of 15 alternating L- and D-amino acids, giving it a unique β-helical structure.[1][3] this compound functions as a channel-forming ionophore, creating transient pores in lipid bilayers.[3][4] Two gramicidin monomers dimerize in a head-to-head fashion to span the membrane, forming a functional nanopore approximately 4 Å in diameter.[1][5] This channel is selectively permeable to water and monovalent cations such as K⁺, Na⁺, and H⁺, but impermeable to anions and divalent cations.[5][6] This property allows for the controlled disruption of cellular ionic homeostasis, making this compound a valuable tool in research and a subject of interest in drug development.[2][4]

Mechanism of Action

This compound inserts into the lipid bilayer as a monomer. The functional ion channel is formed when two monomers, one in each leaflet of the membrane, dynamically dimerize.[3][4] This end-to-end dimerization creates a continuous β-helical structure that forms a hydrophilic pore through the hydrophobic membrane core.[1] The channel allows the passive diffusion of monovalent cations down their electrochemical gradients. In a typical cell, this results in the influx of Na⁺ and the efflux of K⁺, leading to the dissipation of the membrane potential.[3][4]

cluster_membrane Cell Membrane cluster_leaflet_upper cluster_leaflet_lower node_channel This compound Dimer (Functional Channel) node_intracellular Intracellular Space (Low Na⁺, High K⁺) node_channel->node_intracellular K⁺ Efflux node_monomer1 Monomer 1 node_dimerization Dimerization node_monomer1->node_dimerization node_monomer2 Monomer 2 node_monomer2->node_dimerization node_extracellular Extracellular Space (High Na⁺, Low K⁺) node_extracellular->node_channel Na⁺ Influx node_dimerization->node_channel Formation

Caption: Mechanism of this compound channel formation and ion flux.

Data Presentation: Properties and Activity of this compound

The unique properties of the this compound channel have been extensively studied. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physical and Conductance Properties of the this compound Channel

PropertyValueReference(s)
Channel StructureDimer of two β-helical monomers[1][3]
Pore Diameter~4 Å[1][5]
Ion SelectivityMonovalent Cations (H⁺, K⁺, Na⁺)[6]
Anion/Divalent Cation PermeabilityNot measurable[6]
Single-Channel Conductance~14 pS (in 1 M NaCl)[7]
Water Molecules per Channel6 - 7[8]

Table 2: Biological Activity and Applications of this compound

Application / EffectCell Type / Model SystemEffective Concentration / ResultReference(s)
Anticancer Activity Renal Cell Carcinoma (RCC) linesIC₅₀ < 1.0 µmol/L[1]
Mitochondrial Depolarization RCC cells (786-O, SN12C)40-60% reduction in Rhodamine 123 uptake (24h treatment)[1]
Mitochondrial Depolarization Breast Cancer cells (MCF-7)Gradual decrease in H⁺ gradient over 24h at 100 nM[9]
ATP Depletion RCC cellsBlocks ATP generation via inhibition of oxidative phosphorylation[1]
Antimicrobial Activity Gram-positive bacteriaConcentration-dependent bactericidal activity[10][11]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments using this compound to control membrane permeability.

Protocol 1: Inducing Controlled Cation Permeability and Measuring Plasma Membrane Depolarization

This protocol uses a fluorescent dye sensitive to membrane potential to quantify the effect of this compound.

Materials:

  • Cells of interest (e.g., HeLa, HEK293, or cancer cell lines)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Membrane potential-sensitive dye (e.g., DiBAC₄(3) or similar)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Reagent Preparation:

    • Prepare a working solution of the membrane potential dye in a suitable buffer (e.g., HBSS or PBS) as per the manufacturer's instructions.

    • Prepare serial dilutions of this compound in the same buffer. A final concentration range of 10 nM to 10 µM is a good starting point. Include a vehicle control (DMSO).

  • Dye Loading: Remove the culture medium from the wells, wash once with PBS, and add the dye working solution to each well. Incubate according to the manufacturer's protocol (typically 15-30 minutes at 37°C), protected from light.

  • Treatment: Add the this compound dilutions to the wells.

  • Measurement: Immediately begin kinetic measurements of fluorescence using a plate reader. For depolarization, an increase in fluorescence is typically observed with dyes like DiBAC₄(3). Read fluorescence every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis: Normalize the fluorescence values to the baseline reading before treatment. Plot the change in fluorescence over time for each concentration to determine the rate and extent of membrane depolarization.

node_seed 1. Seed Cells in 96-well plate node_culture 2. Culture Overnight (37°C, 5% CO₂) node_seed->node_culture node_wash 3. Wash and Load with Fluorescent Dye node_culture->node_wash node_treat 4. Add this compound (various concentrations) node_wash->node_treat node_measure 5. Kinetic Measurement (Fluorescence Plate Reader) node_treat->node_measure node_analyze 6. Analyze Data (Δ Fluorescence vs. Time) node_measure->node_analyze

Caption: Workflow for measuring plasma membrane depolarization.
Protocol 2: Assessing Mitochondrial Membrane Depolarization

This compound can also permeabilize mitochondrial membranes.[1][9] This protocol uses the cationic dye Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in polarized mitochondria.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (1 mM in DMSO)

  • TMRM stock solution (e.g., 10 mM in DMSO)

  • Hoechst 33342 stain for nuclear visualization (optional)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes (for microscopy) or in 6-well plates (for flow cytometry). Incubate overnight.

  • Dye Loading:

    • Prepare a TMRM working solution (e.g., 20-100 nM) in complete culture medium.

    • Remove the old medium, and add the TMRM working solution.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Treatment:

    • Prepare this compound dilutions in pre-warmed medium containing TMRM. A final concentration of around 100 nM has been shown to be effective.[9]

    • Replace the dye solution with the this compound-containing medium. Include a vehicle control.

  • Measurement (Microscopy):

    • Place the dish on the microscope stage (equipped with an environmental chamber).

    • Acquire images of the TMRM fluorescence at different time points (e.g., 0, 6, 12, 24 hours).[9] Depolarization is indicated by a loss of punctate mitochondrial fluorescence.

    • If desired, counterstain with Hoechst to identify nuclei.

  • Measurement (Flow Cytometry):

    • After the desired treatment time (e.g., 24 hours), harvest the cells by trypsinization.

    • Resuspend cells in PBS and analyze immediately on a flow cytometer. A shift to lower fluorescence intensity in the TMRM channel indicates mitochondrial depolarization.

  • Data Analysis: Quantify the fluorescence intensity per cell. For microscopy, measure the average intensity of the mitochondrial regions. For flow cytometry, compare the geometric mean fluorescence intensity of treated vs. control samples.

cluster_cellular Cellular Events node_gramicidin This compound Channel (Plasma & Mitochondrial Membranes) node_ion_flux Na⁺ Influx, K⁺ Efflux (Plasma Membrane) H⁺ Influx (Mitochondria) node_gramicidin->node_ion_flux node_depolarization Plasma Membrane Depolarization Mitochondrial Membrane Depolarization node_ion_flux:f0->node_depolarization:f0 node_ion_flux:f1->node_depolarization:f1 node_atp Inhibition of Oxidative Phosphorylation node_depolarization:f1->node_atp node_death Cellular Energy Crisis & Cell Death node_depolarization->node_death node_depletion ATP Depletion node_atp->node_depletion node_depletion->node_death

Caption: Downstream cellular effects of this compound activity.

Disclaimer: These protocols provide a general framework. Optimal conditions, including cell density, reagent concentrations, and incubation times, should be determined empirically for each specific cell type and experimental setup. Always handle this compound and other reagents with appropriate laboratory safety precautions.

References

Application Note: Elucidating Gramicidin A-Lipid Interactions Using Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gramicidin A, a hydrophobic pentadecapeptide, is a well-established model for studying the structure and function of transmembrane ion channels. It forms cation-selective channels by the dimerization of two monomers, a process that is exquisitely sensitive to the surrounding lipid bilayer environment.[1][2][3] Fluorescence spectroscopy offers a powerful and versatile toolkit to investigate the intricate interactions between this compound and lipid membranes, providing insights into peptide conformation, membrane partitioning, and channel formation.[3][4] This application note details key fluorescence-based methodologies, provides structured protocols, and presents quantitative data to guide researchers in this field.

The intrinsic fluorescence of this compound, primarily from its four tryptophan residues, serves as a sensitive probe of the local environment.[3][5] Changes in the fluorescence emission spectrum, anisotropy, and accessibility to quenchers can reveal detailed information about the peptide's conformation and its depth of insertion into the lipid bilayer.[3][6] Furthermore, fluorescence quenching assays can be employed to monitor the formation and activity of this compound channels in real-time.[1][2]

Key Fluorescence Techniques and Principles

Several fluorescence techniques are particularly valuable for studying this compound-lipid interactions:

  • Intrinsic Tryptophan Fluorescence: The tryptophan residues in this compound are naturally fluorescent.[3][5] Their emission properties are highly sensitive to the polarity and dynamics of their surroundings. A blue shift in the emission maximum typically indicates the transfer of tryptophans to a more hydrophobic environment, such as the core of a lipid bilayer.[3]

  • Fluorescence Quenching: This technique is used to determine the accessibility of the tryptophan residues to quenchers in the aqueous phase or within the lipid bilayer. By using quenchers with different partitioning properties, the depth of the fluorescent residues within the membrane can be inferred.[3][6]

  • Fluorescence Anisotropy (Polarization): This method provides information about the rotational mobility of the fluorophore. When this compound inserts into a lipid bilayer, the restricted motion of its tryptophan residues leads to an increase in fluorescence anisotropy, indicating stable association with the membrane.[4][7]

  • Channel Activity Assay (ANTS/Tl⁺ Quenching): A powerful functional assay that measures the influx of a quencher (Tl⁺) through functional this compound channels into fluorophore (ANTS)-loaded vesicles. The rate of fluorescence quenching is directly proportional to the number of active channels.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs containing this compound, suitable for various fluorescence spectroscopy experiments.

Materials:

  • Desired phospholipid (e.g., DOPC, DMPC) in chloroform

  • This compound in a suitable organic solvent (e.g., methanol or trifluoroethanol)

  • Buffer solution (e.g., 10 mM HEPES, 100 mM NaNO₃, pH 7.0)

  • Nitrogen gas source

  • Vacuum desiccator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, add the desired amount of phospholipid solution.

  • Add the this compound solution to achieve the desired peptide-to-lipid molar ratio (e.g., 1:50 to 1:120,000).[2][5]

  • Mix thoroughly and evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid-peptide film on the flask wall.

  • Place the flask under high vacuum for at least 4 hours to remove any residual solvent.[6]

  • Hydrate the lipid-peptide film by adding the buffer solution and vortexing vigorously. For channel activity assays, the hydration buffer should contain the fluorophore (e.g., 25 mM ANTS).[8]

  • The lipid suspension is then subjected to several freeze-thaw cycles to promote solute equilibration across the vesicles.

  • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) to form LUVs of a uniform size.

  • For channel activity assays, remove the external fluorophore by gel filtration chromatography (e.g., using a Sephadex G-75 column).

G start Start mix Mix Lipid and This compound Solutions start->mix dry Dry to Form Thin Film (N2 Stream) mix->dry vacuum Vacuum Desiccation (Remove Residual Solvent) dry->vacuum hydrate Hydrate Film with Buffer (± Fluorophore) vacuum->hydrate freeze_thaw Freeze-Thaw Cycles hydrate->freeze_thaw extrude Extrude through Polycarbonate Membrane freeze_thaw->extrude purify Purify by Gel Filtration (for Channel Assay) extrude->purify end End: LUVs Ready for Use purify->end

Caption: Workflow for preparing this compound-containing LUVs.

Protocol 2: Intrinsic Tryptophan Fluorescence and Quenching Studies

This protocol details how to measure the intrinsic tryptophan fluorescence of this compound in LUVs and perform quenching experiments.

Materials:

  • This compound-containing LUVs (from Protocol 1)

  • Fluorescence spectrophotometer

  • Quencher stock solution (e.g., acrylamide or potassium iodide)

Procedure:

  • Place the LUV suspension in a quartz cuvette.

  • Set the excitation wavelength to 280 nm and record the emission spectrum from 300 nm to 400 nm.[3][5] The emission maximum provides information about the environment of the tryptophan residues.

  • For quenching experiments, record the initial fluorescence intensity (F₀) at the emission maximum (e.g., 331-335 nm).[3]

  • Add small aliquots of the quencher stock solution to the cuvette, mixing gently after each addition.

  • Record the fluorescence intensity (F) after each addition.

  • Correct for dilution effects.

  • Analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the quencher concentration.

G cluster_membrane Lipid Bilayer gA This compound (with Tryptophan) emission Fluorescence Emission (Reduced) gA->emission Fluoresces no_emission Non-radiative Decay gA->no_emission Energy Transfer to Quencher quencher Quencher Molecule quencher->gA Collides with Excited Tryptophan excitation Excitation Light (280 nm) excitation->gA Excites Tryptophan

Caption: Tryptophan fluorescence quenching by a quencher molecule.

Protocol 3: this compound Channel Activity Assay (ANTS/Tl⁺)

This protocol measures the ion channel activity of this compound by monitoring the quenching of entrapped ANTS by externally added Tl⁺.[1]

Materials:

  • This compound-containing LUVs loaded with ANTS (from Protocol 1)

  • Stopped-flow fluorescence spectrophotometer

  • Tl⁺ solution (e.g., TlNO₃)

Procedure:

  • Place the ANTS-loaded LUV suspension in one syringe of the stopped-flow instrument.

  • Place the Tl⁺ solution in the other syringe.

  • Rapidly mix the two solutions to initiate the quenching reaction.

  • Monitor the decrease in ANTS fluorescence over time. The excitation wavelength is typically around 350-360 nm, and emission is monitored at ~520 nm.

  • The resulting fluorescence decay curve represents the influx of Tl⁺ through the this compound channels.

  • Fit the decay curve to an appropriate kinetic model (e.g., a stretched exponential) to determine the quench rate, which is proportional to the number of active channels.[2]

G start Start: ANTS-loaded LUVs with this compound mix Rapid Mixing with Tl+ Solution (Stopped-flow) start->mix influx Tl+ Enters LUVs through Gramicidin Channels mix->influx quench Tl+ Quenches ANTS Fluorescence influx->quench measure Monitor Fluorescence Decay over Time quench->measure analyze Analyze Decay Curve to Determine Quench Rate measure->analyze end End: Channel Activity Quantified analyze->end

Caption: Workflow for the ANTS/Tl+ channel activity assay.

Data Presentation

The following tables summarize quantitative data from fluorescence spectroscopy studies of this compound-lipid interactions.

Table 1: Fluorescence Emission Maxima of Gramicidin in Different Environments

Gramicidin Conformation/EnvironmentExcitation Wavelength (nm)Emission Maximum (nm)Reference
Channel Form in Lipid Vesicles280332-333[3][5]
Non-channel Form in Lipid Vesicles280335[3]
In MethanolNot specifiedNot specified[5]

Table 2: Fluorescence Quenching Data for Gramicidin D

EnvironmentQuencherStern-Volmer Constant (Ksv, M⁻¹)Reference
DOPC LUVsHalothane66[6]
SDS MicellesHalothane22[6]
n-OctanolHalothane6[6]

Table 3: Fluorescence Anisotropy of this compound' in Lipid Vesicles

Lipid Vesicle CompositionCationAnisotropy (r)Reference
DPPCNone~0.10[4]
DSPCNone~0.10[4]
DOPCNone0.13[4]
DPhPCNone0.14[4]
DOPC1.2 x 10⁻⁴ M CsCl0.15[4]
DPhPC1.2 x 10⁻⁴ M CsCl0.20[4]

Table 4: Fluorescence Quench Rates for Gramicidin D in Different Lipid Bilayers

PhospholipidGramicidin/Lipid Molar RatioQuench Rate (s⁻¹)Reference
DC18:1PC1:120,00069.1 ± 1.9[2]

Conclusion

Fluorescence spectroscopy provides a robust and sensitive platform for investigating the complex interplay between this compound and lipid membranes. The techniques and protocols outlined in this application note, from preparing peptide-lipid vesicles to conducting sophisticated channel activity assays, offer researchers a comprehensive approach to probe peptide insertion, conformation, and function. The quantitative data presented underscores the sensitivity of this compound to its lipid environment, highlighting the importance of the bilayer's physical properties in modulating ion channel activity. These methods are not only crucial for fundamental biophysical studies but also hold significant potential in drug development for screening compounds that may modulate membrane properties and ion channel function.[1]

References

Solid-State NMR Analysis of Gramicidin A in Membrane Environments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the study of the ion channel peptide Gramicidin A (gA) within model lipid bilayer environments using solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. This compound serves as a benchmark system for developing and validating ssNMR methods for membrane protein structure and dynamics determination.

Introduction

This compound, a linear pentadecapeptide, forms a monovalent cation-selective channel through a head-to-head dimerization of two single-stranded β-helical monomers within a lipid bilayer. Solid-state NMR spectroscopy is a powerful technique to elucidate the high-resolution structure, orientation, and dynamics of gA in a native-like membrane environment, providing insights crucial for understanding its function and for the development of novel therapeutics targeting membrane proteins. This document outlines the key experimental procedures and data analysis workflows for characterizing gA in lipid membranes using various ssNMR techniques.

Key Applications of Solid-State NMR for this compound Studies

  • High-Resolution Structure Determination: ssNMR provides orientational and distance constraints that have been used to determine the atomic-resolution structure of the gA channel in hydrated dimyristoylphosphatidylcholine (DMPC) bilayers (PDB ID: 1MAG).

  • Conformational Validation: ssNMR has been instrumental in validating the single-stranded, right-handed β-helical conformation of the functional gA channel, distinguishing it from other polymorphic forms observed in organic solvents.

  • Lipid-Peptide Interactions: The technique allows for the detailed characterization of the interactions between gA and the surrounding lipid molecules, including the influence of the peptide on lipid order and dynamics.

  • Membrane Insertion Depth and Topology: By measuring distances between the peptide and specific nuclei in the lipid bilayer, the depth and orientation of gA within the membrane can be precisely determined.

  • Ion Binding and Channel Dynamics: ssNMR can probe the subtle structural and dynamic changes in the gA channel upon ion binding and transport, providing insights into the mechanism of ion permeation.

Experimental Protocols

Protocol 1: Preparation of this compound in Aligned DMPC Bilayers for Solid-State NMR

This protocol describes the preparation of mechanically aligned samples of this compound in DMPC lipid bilayers on glass plates, a common method for ssNMR studies that require macroscopic orientation of the sample.

Materials:

  • This compound (isotopically labeled or unlabeled)

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Trifluoroethanol (TFE) or Chloroform/Methanol (1:1, v/v)

  • Ultra-thin glass plates (e.g., 5 mm x 20 mm, 0.08 mm thickness)

  • Hydration buffer (e.g., 10 mM HEPES, pH 7.0)

  • Desiccator

  • Hydration chamber with a saturated salt solution (e.g., K2SO4 for ~97% relative humidity)

Procedure:

  • Co-solubilization: Dissolve this compound and DMPC in the desired molar ratio (typically 1:8 to 1:15 gA:DMPC) in TFE or a chloroform/methanol mixture. The use of TFE is often preferred to ensure the formation of the channel conformation.

  • Deposition on Glass Plates: Carefully spread the gA/DMPC solution evenly onto a stack of ultra-thin glass plates. The number of plates will depend on the ssNMR probe dimensions.

  • Solvent Evaporation: Place the stack of plates in a desiccator under a gentle stream of nitrogen or under vacuum for at least 8 hours to remove all traces of the organic solvent.

  • Hydration: Transfer the plates to a hydration chamber containing a saturated salt solution to achieve the desired level of hydration (typically ~50-70% water by weight). Equilibrate for 24-48 hours at a temperature above the phase transition of DMPC (24 °C).

  • Sample Sealing: Once hydrated, carefully wrap the stack of glass plates in a thin, moisture-proof film (e.g., Parafilm) to maintain hydration during the NMR experiment.

  • Sample Insertion: Insert the sealed stack of plates into the flat-coil ssNMR probe, ensuring the normal to the glass plates is parallel to the magnetic field.

Protocol 2: Solid-State NMR Data Acquisition

The following are general parameters for common ssNMR experiments performed on this compound. Specific parameters should be optimized for the instrument and sample.

A. 15N Solid-State NMR for Structural Constraints in Aligned Samples:

  • Pulse Sequence: Cross-Polarization (CP) with proton decoupling. For oriented samples, a simple CP experiment is often sufficient. For higher resolution, pulse sequences like PISEMA (Polarization Inversion Spin Exchange at the Magic Angle) can be used.

  • Spectrometer Frequency: 400 MHz 1H frequency or higher.

  • Temperature: 30-45 °C (above the gel-to-liquid crystalline phase transition of DMPC).

  • 1H 90° Pulse: 3-5 µs.

  • Cross-Polarization Contact Time: 0.5-1.5 ms.

  • Proton Decoupling: TPPM or SPINAL-64 with a field strength of 50-100 kHz.

  • Recycle Delay: 3-5 s.

  • Referencing: External reference of 15NH4Cl at 39.3 ppm relative to liquid NH3.

B. 2H Solid-State NMR for Dynamics and Order Parameters:

  • Pulse Sequence: Quadrupolar echo sequence.

  • Spectrometer Frequency: 61.4 MHz 2H frequency (on a 400 MHz system).

  • Temperature: 44-53 °C.

  • 2H 90° Pulse: 2-3 µs.

  • Echo Delay: 20-50 µs.

  • Recycle Delay: 1-2 s.

C. 13C Solid-State NMR under Magic Angle Spinning (MAS):

  • Pulse Sequence: CP-MAS with high-power proton decoupling.

  • Spectrometer Frequency: 100 MHz 13C frequency (on a 400 MHz system).

  • Temperature: ~65 °C.

  • MAS Rate: 15 kHz or higher for improved resolution.

  • Cross-Polarization Contact Time: 1-2 ms.

  • Proton Decoupling: TPPM or SPINAL-64 with a field strength of 80-120 kHz.

  • Recycle Delay: 3-5 s.

D. REDOR (Rotational-Echo Double-Resonance) for Distance Measurements:

  • Pulse Sequence: REDOR pulse sequence with 13C detection and 31P or 2H dephasing pulses.

  • MAS Rate: Controlled to be an integer sub-multiple of the dephasing pulse separation.

  • Dephasing Pulses: Rotor-synchronized π pulses on the 31P or 2H channel.

  • Data Acquisition: A series of spectra are acquired with increasing dephasing times to generate a REDOR curve. The rate of dephasing is proportional to the inverse cube of the distance between the coupled nuclei.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from solid-state NMR studies of this compound in DMPC bilayers.

Table 1: 15N Chemical Shifts of Select Residues in this compound

Residue15N Chemical Shift (ppm)
Ala-3~120
Val-7~118
Trp-13~128

Note: Chemical shifts are approximate and can vary slightly based on sample conditions and referencing.

Table 2: 2H Quadrupolar Splittings of Labeled this compound Residues

Labeled ResidueQuadrupolar Splitting (kHz) at 44°C
Ala-3-d1105
D-Leu-4-d1108
Ala-5-d1104
D-Leu-10-d198
D-Leu-12-d195
D-Leu-14-d190

Data adapted from Prosser et al., 1991.These splittings provide information about the orientation of the Cα-D bond vector relative to the magnetic field.

Table 3: Key Structural Parameters of this compound Channel from ssNMR

ParameterValueReference
PDB ID1MAG
Helical TypeRight-handed β6.3-helix
Residues per Turn~6.5
Channel Diameter~4 Å
Peptide/Lipid Ratio1:8 (mol/mol)
Hydration~50% (w/w)

Visualization of Experimental Workflows

The following diagrams illustrate the key workflows in the solid-state NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_exp Solid-State NMR Experiment cluster_data_analysis Data Analysis start Start: Obtain this compound and DMPC cosolubilize Co-solubilize gA and DMPC in Organic Solvent start->cosolubilize deposit Deposit Mixture onto Glass Plates cosolubilize->deposit evaporate Evaporate Solvent deposit->evaporate hydrate Hydrate Sample evaporate->hydrate seal Seal Sample hydrate->seal insert_probe Insert Sample into ssNMR Probe seal->insert_probe setup_exp Set up ssNMR Experiment (e.g., 15N CP, 2H Echo) insert_probe->setup_exp acquire_data Acquire FID Data setup_exp->acquire_data process_fid Process FID (Fourier Transform, Phasing) acquire_data->process_fid analyze_spectrum Analyze Spectrum (Peak Picking, Integration) process_fid->analyze_spectrum extract_params Extract Structural/Dynamic Parameters analyze_spectrum->extract_params structure_calc Structure Calculation / Model Refinement extract_params->structure_calc end End: Structural and Dynamic Insights structure_calc->end redor_workflow start Start: 13C-labeled gA in 31P/2H-containing membrane redor_exp Perform REDOR Experiment with varying dephasing times start->redor_exp s0_spec Acquire Control Spectrum (S0) without dephasing pulses redor_exp->s0_spec s_spec Acquire Dephased Spectra (S) with increasing dephasing redor_exp->s_spec plot_curve Plot REDOR Curve (S/S0 vs. dephasing time) s0_spec->plot_curve s_spec->plot_curve fit_curve Fit Curve to Extract Dipolar Coupling plot_curve->fit_curve calc_dist Calculate Internuclear Distance fit_curve->calc_dist end End: Determine Membrane Insertion Depth calc_dist->end

Unraveling Gramicidin A: Application Notes and Protocols for Computational Modeling of Channel Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the computational modeling of Gramicidin A (gA) channel dynamics. This compound, a simple peptide antibiotic, forms a well-characterized ion channel, making it an ideal model system for studying the fundamental principles of ion permeation and for validating computational methodologies.[1][2][3] These protocols are designed to guide researchers in setting up, running, and analyzing molecular dynamics (MD) simulations to investigate the structure, dynamics, and energetics of this prototypical channel.

Introduction to this compound Computational Modeling

This compound forms a cation-selective channel by the head-to-head dimerization of two helical monomers within a lipid bilayer.[3][4] This relatively simple structure, with a pore lined by the peptide backbone, allows for detailed computational investigation of ion and water transport in a single-file fashion.[5] Molecular dynamics simulations have become an indispensable tool for exploring the microscopic details of these processes, offering insights that complement experimental techniques like single-channel recording and nuclear magnetic resonance (NMR) spectroscopy.[1][6][7]

Computational studies of gA can elucidate:

  • The free energy landscape of ion permeation.[8]

  • The influence of the lipid environment on channel function.[9][10]

  • The dynamics of water molecules within the channel.[8]

  • The structural stability and conformational changes of the channel.[11]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from computational modeling studies of the this compound channel. These values can serve as benchmarks for new simulations and provide a comparative overview of different computational approaches and force fields.

Table 1: Calculated Single-Channel Conductance and Ion Dissociation Constants

IonForce FieldMembrane ModelCalculated Conductance (pS)Experimental Conductance (pS)Calculated Dissociation Constant (M)Experimental Dissociation Constant (M)
K+Not SpecifiedExplicit Solvent & Membrane0.8[8][12]~5-100.34[8]0.017 - 0.73[8]
K+CHARMM27DMPCSemi-quantitative agreement[13]~5-10Semi-quantitative agreement[13]0.017 - 0.73
K+AMBER94DMPCSemi-quantitative agreement[13]~5-10Semi-quantitative agreement[13]0.017 - 0.73
Na+Not SpecifiedNot SpecifiedSlower than K+ (qualitative)[14]~2-4Not ReportedNot Reported
Li+Not SpecifiedNot SpecifiedSlower than Na+ (qualitative)[14]~1Not ReportedNot Reported

Table 2: Free Energy Barriers for Ion Permeation

IonLipid BilayerCalculated Free Energy Barrier (kcal/mol)Reference
K+DMPC~8.6[12]Allen et al. (2004)[8]
K+POPC~2.5 (well depth)Computational Investigation[10]
K+NODS~3.7 (well depth)Computational Investigation[10]

Table 3: Dimer Dissociation Energy

Membrane ModelDissociation Energy (kcal/mol)Reference
DMPC~14Wanasundara et al. (2011)[15]

Experimental Protocols

This section outlines detailed protocols for performing molecular dynamics simulations of the this compound channel.

Protocol 1: System Setup for Molecular Dynamics Simulation

A robust and realistic initial configuration is crucial for successful MD simulations. This protocol describes the steps to build a simulation system containing a this compound dimer embedded in a lipid bilayer with explicit solvent and ions.[16][17]

Methodology:

  • Obtain this compound Structure: Start with a known structure of the this compound dimer, for example, from the Protein Data Bank (PDB). The β-helical dimer conformation is the biologically relevant channel form.[18]

  • Construct the Lipid Bilayer: Generate a lipid bilayer patch of appropriate dimensions to accommodate the gA dimer and allow for sufficient lateral diffusion. Dimyristoylphosphatidylcholine (DMPC) or Palmitoyloleoyl-phosphatidylcholine (POPC) are commonly used lipids.[6][10] Ensure the bilayer is pre-equilibrated.

  • Embed the Protein: Insert the gA dimer into the center of the lipid bilayer, aligning the channel axis with the bilayer normal. Remove any lipid molecules that sterically clash with the protein.

  • Solvation: Solvate the system with an explicit water model (e.g., TIP3P) on both sides of the membrane, ensuring the water box dimensions are sufficient to prevent interactions with periodic images.

  • Ionization: Add ions (e.g., K+ and Cl-) to neutralize the system and achieve the desired ion concentration, typically mimicking experimental conditions (e.g., 1 M KCl).[19]

G cluster_setup System Setup Workflow PDB Obtain gA Structure (PDB) Embed Embed gA in Bilayer PDB->Embed Bilayer Build & Equilibrate Lipid Bilayer Bilayer->Embed Solvate Solvate with Water Embed->Solvate Ionize Add Ions Solvate->Ionize

Figure 1: Workflow for setting up a this compound simulation system.
Protocol 2: Molecular Dynamics Simulation

This protocol details the steps for running the MD simulation after the system has been built and equilibrated.

Methodology:

  • Minimization: Perform energy minimization of the entire system to remove any unfavorable contacts and relax the structure.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and lipid headgroups. This allows the solvent and lipid tails to equilibrate.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Continue the equilibration at constant pressure (e.g., 1 bar) to allow the system density to relax. Gradually release the restraints on the protein and lipids. The total equilibration time should be on the order of nanoseconds.[15]

  • Production Run: Once the system is well-equilibrated (as judged by convergence of temperature, pressure, density, and RMSD), perform the production MD simulation for the desired length of time (typically hundreds of nanoseconds to microseconds).[8] Trajectory data should be saved at regular intervals for analysis.

Protocol 3: Free Energy Calculation using Umbrella Sampling

To understand the energetics of ion permeation, the Potential of Mean Force (PMF) along the channel axis can be calculated using methods like umbrella sampling.[13][15]

Methodology:

  • Define Reaction Coordinate: The reaction coordinate is typically the z-distance of the ion from the center of the gA dimer along the channel axis.

  • Generate Umbrella Sampling Windows: Create a series of starting configurations with the ion placed at different positions along the reaction coordinate. This can be achieved through steered molecular dynamics (SMD).[20]

  • Run Umbrella Sampling Simulations: For each window, run an MD simulation with a harmonic biasing potential (the "umbrella") applied to the ion to restrain it within that window.

  • Calculate the PMF: Use the Weighted Histogram Analysis Method (WHAM) or a similar technique to unbias the histograms of the ion's position from each window and combine them to reconstruct the free energy profile along the reaction coordinate.

G cluster_pmf Potential of Mean Force Calculation RC Define Reaction Coordinate (Ion Position) Windows Generate Umbrella Sampling Windows RC->Windows Sims Run Biased MD Simulations Windows->Sims WHAM Reconstruct PMF (WHAM) Sims->WHAM

Figure 2: General workflow for calculating the Potential of Mean Force.

Analysis and Interpretation

The trajectory data from the MD simulations can be analyzed to extract a wealth of information about the this compound channel dynamics.

  • Structural Analysis: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated to assess the stability and flexibility of the channel.

  • Ion Permeation Events: The number and duration of ion translocation events can be monitored to estimate channel conductance.

  • Water Dynamics: The orientation and hydrogen bonding network of water molecules inside the channel can be analyzed to understand their role in ion permeation.

  • Lipid-Protein Interactions: The interaction energy between the gA dimer and the surrounding lipid molecules can be calculated to understand the influence of the membrane environment.[6]

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in the computational modeling of this compound channel dynamics. By following these methodologies, scientists can gain valuable insights into the fundamental mechanisms of ion transport and leverage this knowledge for applications in drug development and bioengineering. The well-characterized nature of the this compound channel makes it an excellent platform for testing and refining computational methods, ultimately contributing to a deeper understanding of more complex biological channels.[3]

References

Application Notes and Protocols: Utilizing Gramicidin A to Investigate Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin A (gA) is a linear pentadecapeptide antibiotic that has become an invaluable tool in the study of lipid-protein interactions and membrane biophysics.[1][2] Comprising alternating L- and D-amino acids, gA adopts a unique β-helical conformation within lipid bilayers.[3] The functional form of the gramicidin channel is a head-to-head dimer of two gA monomers, one residing in each leaflet of the membrane, which is stabilized by hydrogen bonds.[4][5][6] This dimerization creates a transmembrane channel permeable to monovalent cations.[3][7]

The relatively simple and well-characterized structure of the gA channel, coupled with its sensitivity to the physical properties of the surrounding lipid environment, makes it an excellent model system for investigating the principles of lipid-protein interactions.[1][2][4] Researchers can utilize gA to probe various aspects of the lipid bilayer, including thickness, curvature stress, and the effects of membrane-active drugs.[8][9] The four tryptophan residues located near the C-terminus of this compound are particularly useful as intrinsic fluorescent probes, allowing for the sensitive detection of changes in the peptide's local environment.[1][2][10]

These application notes provide an overview of key experimental techniques that employ this compound to elucidate the intricate interplay between membrane proteins and their lipid environment. Detailed protocols for fluorescence spectroscopy, solid-state Nuclear Magnetic Resonance (NMR), and calorimetry are provided to guide researchers in their experimental design.

Key Applications

  • Probing Hydrophobic Mismatch: this compound is a powerful tool for studying the energetic consequences of hydrophobic mismatch, where the hydrophobic length of a transmembrane protein does not match the hydrophobic thickness of the lipid bilayer.[8][11]

  • Investigating Membrane Curvature: The equilibrium between gA monomers and dimers is sensitive to the curvature stress of the lipid bilayer, allowing for the investigation of how different lipids and amphiphiles modulate this property.[9]

  • Screening for Membrane-Active Compounds: Changes in gA channel activity can be used to screen for drugs and other small molecules that perturb the physical properties of the lipid bilayer.[8]

  • Characterizing Lipid Domains: The partitioning of this compound into different lipid phases can be used to study the formation and properties of lipid rafts and other membrane domains.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the interaction of this compound with lipid bilayers.

Table 1: Effect of this compound on Lipid Bilayer Thickness

Lipid CompositionPeptide:Lipid Molar RatioMethodChange in Bilayer Thickness (Phosphate-to-Phosphate)Reference
DLPC1:10X-ray Lamellar Diffraction+1.3 Å[11]
DMPC1:10X-ray Lamellar Diffraction-2.6 Å[11]

Table 2: Tryptophan Fluorescence Lifetime of this compound in Different Environments

EnvironmentMean Fluorescence Lifetime (τ)Reference
Channel form in POPC vesicles1.72 ns[3]
Non-channel form in POPC vesicles2.76 ns[3]
GMO BLMs (vertically polarized)3.6 ns[12]
GMO BLMs (horizontally polarized)2.3 ns[12]

Table 3: Thermodynamic Parameters of Gramicidin Analogue (GS14dK4) Binding to Lipid Vesicles

Lipid CompositionΔH (kcal/mol)ΔG (kcal/mol)TΔS (kcal/mol)Reference
POPC---[4]
POPG+6.3-11.5+17.8[4]
POPS+10.1-11.4+21.5[4]
POPC/POPG (3:1)+12.5-10.5+23.0[4]
POPC/POPS (3:1)+15.8-9.9+25.7[4]

Experimental Protocols

Tryptophan Fluorescence Quenching Assay

This protocol is designed to measure the quenching of this compound's intrinsic tryptophan fluorescence by a soluble quencher to infer changes in the peptide's membrane environment.

Materials:

  • This compound

  • Desired lipids (e.g., POPC)

  • Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Soluble quencher (e.g., Acrylamide, KI)

  • Organic solvent for lipid and peptide dissolution (e.g., Trifluoroethanol)

  • Spectrofluorometer

Protocol:

  • Liposome Preparation:

    • Co-dissolve the desired lipid and this compound (e.g., at a 1:50 peptide to lipid molar ratio) in an organic solvent.[3]

    • Dry the mixture under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the buffer by vortexing, followed by several freeze-thaw cycles.

    • Extrude the lipid suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).

  • Fluorescence Measurement:

    • Dilute the gramicidin-containing LUV suspension in the buffer to a final peptide concentration suitable for fluorescence measurements (e.g., in the low micromolar range).

    • Place the sample in a quartz cuvette in the spectrofluorometer.

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.[13]

    • Record the emission spectrum from 310 nm to 450 nm. The emission maximum for membrane-bound gramicidin is typically around 330-340 nm.[3]

  • Quenching Titration:

    • Prepare a concentrated stock solution of the quencher (e.g., 4 M Acrylamide) in the same buffer.

    • Make serial additions of small aliquots of the quencher stock solution to the cuvette containing the gramicidin-LUV sample.

    • After each addition, mix gently and allow the sample to equilibrate for a few minutes before recording the fluorescence intensity at the emission maximum.

    • Correct for dilution at each step.

  • Data Analysis:

    • Plot the fluorescence intensity ratio (F₀/F) versus the quencher concentration, where F₀ is the initial fluorescence intensity without the quencher and F is the fluorescence intensity at each quencher concentration.

    • Analyze the data using the Stern-Volmer equation to determine the quenching constant, which provides information about the accessibility of the tryptophan residues to the quencher.

Solid-State NMR Spectroscopy

This protocol provides a general workflow for studying the structure and orientation of this compound in lipid bilayers using solid-state NMR.

Materials:

  • Isotopically labeled (e.g., ¹⁵N, ¹³C) this compound

  • Desired lipids (e.g., DMPC)

  • Buffer

  • Organic solvent (e.g., Trifluoroethanol)

  • Glass plates for oriented samples or rotors for magic-angle spinning (MAS)

  • Solid-state NMR spectrometer

Protocol:

  • Sample Preparation:

    • Co-dissolve the isotopically labeled this compound and lipid in an organic solvent.

    • For oriented samples, deposit the mixture onto thin glass plates and allow the solvent to evaporate slowly. Stack the plates and hydrate the sample by equilibrating it in a chamber with a defined relative humidity.

    • For MAS samples, prepare multilamellar vesicles (MLVs) by hydrating the dried lipid-peptide film with buffer and then transferring the hydrated sample to an NMR rotor.

  • NMR Spectroscopy:

    • Insert the sample into the solid-state NMR probe.

    • For oriented samples, align the glass plates perpendicular to the magnetic field.

    • Acquire NMR spectra using appropriate pulse sequences. For example, ¹⁵N-¹H PISEMA experiments can be used to determine the orientation of peptide planes relative to the magnetic field in oriented samples.[14] For MAS samples, cross-polarization (CP) and magic-angle spinning are used to obtain high-resolution spectra.[2][15]

  • Data Analysis:

    • Process the raw NMR data (Fourier transformation, phasing, baseline correction).

    • For oriented samples, the frequencies of the observed signals provide information about the orientation of specific atomic sites relative to the magnetic field, which can be used to build a model of the peptide's structure and orientation in the membrane.

    • For MAS samples, chemical shifts provide information about the secondary structure and the local environment of the labeled sites.[2][15]

Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to study the effect of this compound on the phase behavior of lipid bilayers.

Materials:

  • This compound

  • Desired lipids (e.g., DPPC, DMPC)

  • Buffer

  • Differential Scanning Calorimeter

Protocol:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of the desired lipid composition with and without this compound at various peptide-to-lipid molar ratios.

    • Accurately weigh the lipid and this compound, co-dissolve in an organic solvent, dry to a thin film, and hydrate with buffer.

    • Degas the samples before loading into the DSC pans.

  • DSC Measurement:

    • Load the sample and a reference (buffer) into the respective DSC pans.

    • Equilibrate the system at a temperature below the expected phase transition.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) through the lipid phase transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermograms to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

    • Compare the thermograms of pure lipid vesicles with those containing this compound to assess how the peptide affects the Tm and ΔH, providing insights into its interaction with the lipid bilayer.[16]

Isothermal Titration Calorimetry (ITC)

This protocol outlines the use of ITC to determine the thermodynamic parameters of this compound binding to lipid vesicles.

Materials:

  • This compound or an analogue

  • Large Unilamellar Vesicles (LUVs) of the desired lipid composition

  • Buffer

  • Isothermal Titration Calorimeter

Protocol:

  • Sample Preparation:

    • Prepare LUVs of the desired lipid composition as described in the fluorescence quenching protocol.

    • Prepare a solution of this compound (or an analogue) in the same buffer.

    • Thoroughly degas both the LUV suspension and the peptide solution.

  • ITC Measurement:

    • Load the LUV suspension into the ITC sample cell.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.

    • Perform a series of injections of the peptide solution into the LUV suspension, recording the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per injection as a function of the molar ratio of peptide to lipid.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry of the interaction.[4][11] The free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Visualizations

Gramicidin_Channel_Formation cluster_membrane Lipid Bilayer cluster_extracellular Extracellular cluster_intracellular Intracellular Monomer1 gA Monomer Dimer Functional gA Dimer (Cation Channel) Monomer1->Dimer Dimerization Monomer2 gA Monomer Monomer2->Dimer Ion_in Dimer->Ion_in Ion_out Ion_out->Dimer Influx

Caption: Mechanism of this compound channel formation and ion transport.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation Liposome_Prep Prepare Lipid Vesicles (LUVs or MLVs) Incorporate_gA Incorporate this compound Liposome_Prep->Incorporate_gA Fluorescence Fluorescence Spectroscopy (Tryptophan Quenching) Incorporate_gA->Fluorescence NMR Solid-State NMR Incorporate_gA->NMR Calorimetry Calorimetry (DSC or ITC) Incorporate_gA->Calorimetry Membrane_Properties Determine Changes in Membrane Properties Fluorescence->Membrane_Properties Structural_Info Elucidate gA Structure and Orientation NMR->Structural_Info Thermo_Params Quantify Binding Thermodynamics Calorimetry->Thermo_Params

References

Gramicidin A in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin A (GA) is a linear pentadecapeptide antibiotic with a unique mechanism of action, forming transmembrane channels that disrupt ion homeostasis in target cells. This property, while responsible for its potent antimicrobial activity, also leads to significant toxicity, limiting its systemic applications. However, the development of advanced drug delivery systems has opened new avenues for harnessing the therapeutic potential of this compound, not only as an antimicrobial agent but also as a promising candidate for anticancer therapy.

This document provides detailed application notes and experimental protocols for the utilization of this compound in various drug delivery systems. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to overcome the challenges associated with this compound delivery and unlock its full therapeutic capabilities.

Mechanism of Action

This compound monomers, composed of alternating L- and D-amino acids, self-assemble within the lipid bilayer of cell membranes to form a transmembrane β-helical dimer. This dimer creates a hydrophilic pore with a diameter of approximately 4 Å, which is permeable to monovalent cations such as Na⁺ and K⁺.[1][2] The formation of these ion channels disrupts the electrochemical gradients across the cell membrane, leading to a cascade of events including membrane depolarization, osmotic stress, and ultimately, cell death.[3] This non-specific mechanism of action makes the development of resistance by microorganisms less likely compared to conventional antibiotics that target specific metabolic pathways.[4]

Applications in Drug Delivery

The primary challenge in utilizing this compound systemically is its high hemolytic activity and general cytotoxicity.[5][6] Encapsulation of this compound within drug delivery systems can mitigate these toxic effects, enhance its solubility, and enable targeted delivery to specific sites of action.

Antimicrobial Drug Delivery

This compound exhibits broad-spectrum activity against Gram-positive bacteria.[5] Its incorporation into delivery systems like liposomes and nanoparticles can reduce its toxicity to mammalian cells while maintaining or even enhancing its antimicrobial efficacy. These formulations can be designed for topical applications in wound healing or for targeted delivery to sites of infection.

Anticancer Drug Delivery

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including ovarian and gastric cancer.[2][7][8] The disruption of ion homeostasis in cancer cells can lead to metabolic stress and cell death.[9] Delivery systems are crucial for targeting this compound to tumor tissues, thereby minimizing off-target toxicity.

Data Presentation

The following tables summarize key quantitative data from studies on this compound and its formulations.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
OVCAR8Ovarian Cancer0.0763[10]
SKOV3Ovarian Cancer0.1856[10]
A2780Ovarian Cancer0.1148[10]
SGC-7901Gastric Cancer0.183[2]
BGC-823Gastric Cancer0.191[2]

Table 2: Antimicrobial Activity of Gramicidin S and its Derivatives

OrganismGramicidin S MIC (µg/mL)Derivative VK7 MIC (µg/mL)Reference
S. aureus3.9 - 15.63.9 - 15.6[5]
E. faecium3.9 - 15.63.9 - 15.6[5]
K. pneumoniae (MDR)3.9 - 62.57.8 - 31.2[5]
A. baumannii (MDR)3.9 - 62.57.8 - 31.2[5]
P. aeruginosa (MDR)3.9 - 62.57.8 - 31.2[5]

Table 3: Hemolytic Activity of Gramicidin S and its Derivatives

CompoundHC50 (µg/mL)Reference
Gramicidin S35.2[5]
Derivative 341.6[5]
N-methylated GS analogue>5-fold increase vs GS[6]

Table 4: Characterization of Gramicidin-Loaded Nanoparticles

FormulationMean Diameter (nm)Zeta Potential (mV)Reference
Gramicidin Nanoparticles (0.1 mM)159 ± 1-26 ± 3[11]
Gramicidin NPs with PDDA (0.25 mg/mL)Increased sizePositive[11]
Troxerutin-loaded SLNs140.5 ± 1.0228 ± 8.71[10]

Experimental Protocols

Protocol 1: Preparation of Gramicidin S-Containing Liposomes

This protocol is adapted from a method described for the preparation of Gramicidin S-loaded liposomes.[11]

Materials:

  • L-α-dipalmitoylphosphatidylcholine (DPPC)

  • Cardiolipin (CL)

  • Cholesterol (CHOL)

  • Gramicidin S (GS)

  • Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nitrogen gas

  • Vacuum rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Stock Solution Preparation:

    • Dissolve DPPC, CL, and CHOL in ethanol to prepare stock solutions (e.g., 100 mg/mL DPPC, 5 mg/mL CL, 10 mg/mL CHOL).

    • Dissolve Gramicidin S in ethanol to a desired stock concentration.

  • Lipid Film Formation:

    • In a round-bottom flask, mix the lipid stock solutions in the desired molar ratios.

    • Add the Gramicidin S stock solution to the lipid mixture.

    • Evaporate the organic solvent using a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 2 hours using a rotary evaporator to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film with PBS (pH 7.4) by vortexing or gentle shaking. The volume of PBS will determine the final lipid concentration.

  • Extrusion (Sizing):

    • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform the extrusion at a temperature above the phase transition temperature of the lipids.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

    • Quantify the encapsulation efficiency of Gramicidin S using a suitable method such as HPLC after separating the free drug from the liposomes (e.g., by size exclusion chromatography or centrifugation).[7][12]

Protocol 2: Preparation of Gramicidin D Nanoparticles

This protocol describes a method for the self-assembly of Gramicidin D nanoparticles in an aqueous solution.[11]

Materials:

  • Gramicidin D

  • 2,2,2-Trifluoroethanol (TFE)

  • Ultrapure water

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of Gramicidin D in TFE (e.g., 6.4 mM).

  • Nanoparticle Formation:

    • In a glass vial, add a specific volume of the Gramicidin D stock solution.

    • Rapidly add a defined volume of ultrapure water to the TFE solution while vortexing vigorously for 30 seconds. The final concentration of TFE should be kept low (e.g., 1% v/v).

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the nanoparticle dispersion using Dynamic Light Scattering (DLS).[11]

    • The morphology of the nanoparticles can be visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Protocol 3: In Vitro Anticancer Activity Assay (WST-1 Assay)

This protocol is a general method for assessing the cytotoxic effects of this compound or its formulations on cancer cell lines.[8]

Materials:

  • Cancer cell line of interest (e.g., OVCAR8, SGC-7901)

  • Complete cell culture medium

  • This compound or this compound formulation

  • WST-1 reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of this compound or its formulation in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Hemolytic Activity Assay

This assay is crucial for evaluating the toxicity of this compound and its formulations on red blood cells.[5][6]

Materials:

  • Freshly drawn red blood cells (RBCs) (e.g., human or sheep)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound or this compound formulation

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Centrifuge

  • 96-well microplates

  • Microplate reader

Procedure:

  • RBC Preparation:

    • Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend them in PBS to a final concentration of 2% (v/v).

  • Treatment:

    • In a 96-well plate, add 100 µL of the 2% RBC suspension to wells containing 100 µL of serial dilutions of the this compound formulation in PBS.

    • Include a negative control (PBS only) and a positive control (1% Triton X-100).

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.

  • Centrifugation:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Measurement:

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

    • Determine the HC50 value, which is the concentration that causes 50% hemolysis.

Visualization of Pathways and Workflows

This compound Mechanism of Action

Gramicidin_Mechanism cluster_membrane Cell Membrane cluster_cell Intracellular GA_monomer1 This compound Monomer GA_dimer Transmembrane Channel (Dimer) GA_monomer1->GA_dimer Dimerization GA_monomer2 This compound Monomer GA_monomer2->GA_dimer Ion_imbalance Ion Homeostasis Disruption GA_dimer->Ion_imbalance Na+ influx, K+ efflux Cell_death Cell Death Ion_imbalance->Cell_death Osmotic Lysis

Caption: Mechanism of this compound ion channel formation and induced cell death.

Experimental Workflow for Liposome Preparation and Characterization

Liposome_Workflow start Start lipid_mix Mix Lipids & This compound in Organic Solvent start->lipid_mix film_formation Solvent Evaporation (Lipid Film Formation) lipid_mix->film_formation hydration Hydration with Aqueous Buffer film_formation->hydration extrusion Extrusion for Size Homogenization hydration->extrusion characterization Characterization extrusion->characterization dls DLS (Size, Zeta) characterization->dls hplc HPLC (Encapsulation Efficiency) characterization->hplc end End dls->end hplc->end

Caption: Workflow for the preparation and characterization of this compound-loaded liposomes.

Signaling Pathway of this compound-Induced Apoptosis in Cancer Cells

Apoptosis_Pathway GA This compound Ion_Channel Ion Channel Formation GA->Ion_Channel Ion_Flux Na+ Influx / K+ Efflux Ion_Channel->Ion_Flux Membrane_Depolarization Membrane Depolarization Ion_Flux->Membrane_Depolarization Metabolic_Stress Metabolic Stress (ATP Depletion) Membrane_Depolarization->Metabolic_Stress ROS Increased ROS Metabolic_Stress->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.

Conclusion

This compound, despite its inherent toxicity, holds significant promise as a therapeutic agent when formulated in appropriate drug delivery systems. The protocols and data presented in this document provide a foundation for researchers to explore and optimize the use of this compound-loaded nanoparticles, liposomes, and other carriers for antimicrobial and anticancer applications. Further research into novel delivery strategies and a deeper understanding of the interactions between this compound and carrier materials will be crucial for the successful clinical translation of this potent molecule.

References

Techniques for Labeling Gramicidin A for Imaging Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin A, a hydrophobic pentadecapeptide, is a well-characterized ion channel-forming antibiotic. Its ability to insert into lipid bilayers and facilitate the passive transport of monovalent cations has made it a valuable model system for studying membrane protein function and ion transport phenomena. For in-depth investigation of its localization, dynamics, and interactions within cellular and model membrane systems, labeling this compound with fluorescent or radioisotopic tags is essential. These labeled analogs enable a wide range of imaging studies, from single-molecule fluorescence microscopy to in vivo preclinical imaging.

This document provides detailed application notes and protocols for the fluorescent and radioisotopic labeling of this compound, tailored for researchers in cell biology, biophysics, and drug development.

Section 1: Fluorescent Labeling of this compound

Fluorescently labeled this compound is a powerful tool for high-resolution imaging of its distribution and dynamics in biological membranes. Labeling can be achieved by conjugating a fluorophore to either the N-terminus or C-terminus of the peptide. The choice of fluorophore and labeling strategy depends on the specific application and the desired photophysical properties.

N-Terminal Labeling with Fluorescein Isothiocyanate (FITC)

This protocol describes the labeling of the N-terminal amine of this compound with fluorescein isothiocyanate (FITC). FITC is a widely used green-emitting fluorophore that reacts with primary amines.

Experimental Protocol:

  • Dissolve this compound: Dissolve 1 mg of this compound in 500 µL of anhydrous dimethylformamide (DMF).

  • Prepare FITC Solution: Dissolve 2 mg of FITC in 200 µL of anhydrous DMF.

  • Reaction Setup: In a light-protected microcentrifuge tube, combine the this compound solution with a 1.5 molar excess of the FITC solution.

  • Add Base: Add 5 µL of triethylamine (TEA) to the reaction mixture to catalyze the reaction.

  • Incubation: Gently mix the reaction and incubate for 4 hours at room temperature in the dark.

  • Purification by HPLC: Purify the FITC-labeled this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: Monitor the elution profile at 280 nm (for the peptide) and 495 nm (for fluorescein).

  • Collection and Lyophilization: Collect the fractions corresponding to the FITC-Gramicidin A conjugate and lyophilize to obtain a dry powder.

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry.[3] The expected mass will be the mass of this compound plus the mass of FITC (389.38 g/mol ).

Quantitative Data for Fluorescently Labeled this compound:

ParameterFluorescein (FITC)
Excitation Wavelength (nm) ~495
Emission Wavelength (nm) ~517
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~75,000
Typical Labeling Efficiency 60-80%
Purity after HPLC >95%

Experimental Workflow for N-Terminal Fluorescent Labeling:

Fluorescent_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis GramA This compound in DMF Reaction Mix this compound, FITC, and TEA GramA->Reaction FITC FITC in DMF FITC->Reaction Incubate Incubate 4h at RT (dark) Reaction->Incubate HPLC RP-HPLC Purification Incubate->HPLC Lyophilize Lyophilization HPLC->Lyophilize MS Mass Spectrometry Lyophilize->MS Final FITC-Gramicidin A MS->Final

Workflow for N-terminal fluorescent labeling of this compound.

Section 2: Radioisotope Labeling of this compound

Radioisotopic labeling allows for highly sensitive detection and quantification of this compound in various biological samples and for in vivo imaging studies using techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). Radioiodination is a common method for labeling peptides containing tyrosine residues, such as this compound.

Radioiodination using the IODO-GEN Method

This protocol describes the radioiodination of this compound with Iodine-125 (¹²⁵I), a gamma-emitting isotope suitable for in vitro assays and preclinical SPECT imaging. The IODO-GEN method is a gentle and efficient way to oxidize iodide for electrophilic substitution onto tyrosine residues.[4]

Experimental Protocol:

  • IODO-GEN Coating: Prepare IODO-GEN coated tubes by dissolving IODO-GEN in chloroform at 1 mg/mL. Aliquot 100 µL into glass vials and evaporate the solvent under a gentle stream of nitrogen. Store the coated vials at -20°C.

  • Reagent Preparation:

    • Dissolve this compound in a minimal amount of ethanol and then dilute in 0.5 M sodium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.

    • Prepare a solution of Na¹²⁵I in 0.1 M NaOH.

  • Labeling Reaction:

    • To an IODO-GEN coated vial, add 50 µL of the this compound solution.

    • Add 1-5 µL of Na¹²⁵I solution (corresponding to the desired activity, e.g., 37 MBq or 1 mCi).

    • Gently agitate the reaction mixture for 15-20 minutes at room temperature.

  • Quenching the Reaction: Stop the reaction by transferring the mixture to a new tube containing 100 µL of a quenching solution (e.g., saturated tyrosine solution or sodium metabisulfite at 5 mg/mL).

  • Purification: Separate the ¹²⁵I-labeled this compound from free ¹²⁵I using a desalting column (e.g., Sephadex G-25) pre-equilibrated with phosphate-buffered saline (PBS).

  • Quality Control:

    • Determine the radiochemical purity by instant thin-layer chromatography (ITLC) or radio-HPLC.

    • Calculate the specific activity by measuring the radioactivity and the peptide concentration.

Quantitative Data for Radioiodinated this compound:

ParameterIodine-125 (¹²⁵I)
Radionuclide Half-life 59.4 days
Emission Type Gamma (γ)
Typical Radiochemical Purity >95%
Typical Specific Activity 10-50 MBq/nmol

Experimental Workflow for Radioiodination:

Radioiodination_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC IodoGen IODO-GEN Coated Vial Reaction Combine Reagents in Vial IodoGen->Reaction GramA_Buffer This compound in Buffer GramA_Buffer->Reaction Na125I Na¹²⁵I Solution Na125I->Reaction Incubate Incubate 15-20 min at RT Reaction->Incubate Quench Quench Reaction Incubate->Quench Desalting Desalting Column Quench->Desalting QC Quality Control (ITLC/Radio-HPLC) Desalting->QC Final ¹²⁵I-Gramicidin A QC->Final

Workflow for radioiodination of this compound using the IODO-GEN method.

Section 3: Applications in Imaging Studies

Fluorescently Labeled this compound in Cellular Imaging

Fluorescently labeled this compound can be used to visualize its interaction with and insertion into the membranes of live or fixed cells.[5][6]

Protocol for Imaging this compound Interaction with Bacteria:

  • Bacterial Culture: Grow a culture of bacteria (e.g., Staphylococcus aureus) to mid-log phase.

  • Labeling: Incubate the bacterial cells with a solution of FITC-Gramicidin A (final concentration 1-10 µM) in a suitable buffer (e.g., PBS) for 30 minutes at 37°C.

  • Washing: Gently wash the cells twice with PBS to remove unbound labeled peptide.

  • Microscopy: Resuspend the cells in PBS and image using a confocal fluorescence microscope. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., 488 nm excitation and 500-550 nm emission for FITC).

  • Analysis: Analyze the images to determine the localization of this compound on the bacterial membrane.

Radiolabeled this compound for In Vivo Imaging

Radiolabeled this compound can be used for preclinical imaging in animal models to study its biodistribution and targeting capabilities.[7][8]

Protocol for SPECT/CT Imaging in a Mouse Model of Bacterial Infection:

  • Animal Model: Establish a localized bacterial infection in mice (e.g., intramuscular injection of S. aureus).

  • Radiotracer Administration: Intravenously inject the mice with a sterile solution of ¹²⁵I-Gramicidin A (e.g., 3.7 MBq or 100 µCi per mouse).

  • Imaging: At various time points post-injection (e.g., 1, 4, and 24 hours), anesthetize the mice and perform SPECT/CT imaging.

  • Biodistribution: After the final imaging session, euthanize the animals and collect major organs and tissues. Measure the radioactivity in each sample using a gamma counter to determine the biodistribution profile (% injected dose per gram of tissue).

  • Analysis: Analyze the SPECT/CT images to visualize the accumulation of the radiotracer at the site of infection and use the biodistribution data for quantitative assessment.

Signaling Pathway and Experimental Logic:

Imaging_Applications cluster_fluorescent Fluorescent Imaging cluster_radio Radioisotope Imaging FITC_gA FITC-Gramicidin A Incubate_Fluor Incubate FITC_gA->Incubate_Fluor Bacteria Bacterial Culture Bacteria->Incubate_Fluor Wash_Fluor Wash Incubate_Fluor->Wash_Fluor Microscopy Confocal Microscopy Wash_Fluor->Microscopy Localization Membrane Localization Microscopy->Localization I125_gA ¹²⁵I-Gramicidin A Inject_Radio Inject I125_gA->Inject_Radio Mouse_Model Infection Mouse Model Mouse_Model->Inject_Radio SPECT_CT SPECT/CT Imaging Inject_Radio->SPECT_CT Biodistribution Biodistribution Study Inject_Radio->Biodistribution Targeting Infection Targeting SPECT_CT->Targeting Biodistribution->Targeting

Logical workflow for imaging applications of labeled this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Solubility of Gramicidin A in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the low aqueous solubility of Gramicidin A.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

This compound is a hydrophobic peptide.[1] Its structure contains a high proportion of nonpolar amino acid residues, leading to its limited solubility in aqueous solutions. It is, however, soluble in organic solvents like ethanol and Dimethyl Sulfoxide (DMSO).[1][2][3]

Q2: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?

The recommended method is to first dissolve this compound in a small amount of an organic solvent, such as ethanol or DMSO, to create a stock solution.[1] This stock solution can then be diluted into the desired aqueous buffer or isotonic saline to achieve the final working concentration.[1] It is crucial to ensure that the final concentration of the organic solvent is minimal, as it may have physiological effects in biological experiments.[1]

Q3: Can I store aqueous solutions of this compound?

It is not recommended to store aqueous solutions of this compound for more than one day.[1] Due to its low solubility, the peptide may precipitate out of the solution over time.

Q4: Are there any additives that can enhance the aqueous solubility of this compound?

Yes, the addition of certain substances can increase the solubility of this compound in aqueous solutions. These include quaternary ammonium compounds, alcohols, and polyvinylpyrrolidone.[4]

Q5: How can I incorporate this compound into lipid membranes for my experiments?

For studies involving lipid bilayers, this compound can be incorporated by co-solubilizing it with lipids in an organic solvent.[5] The solvent is then evaporated, and the resulting lipid-peptide film is hydrated to form liposomes or planar lipid bilayers containing this compound.[5][6] This method is commonly used to study the ion channel properties of this compound.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation upon dilution of the organic stock solution into the aqueous buffer. The aqueous solubility limit of this compound has been exceeded.- Decrease the final concentration of this compound in the aqueous solution.- Increase the proportion of the organic co-solvent, being mindful of its potential effects on your experimental system.[1]- Consider using additives like polyvinylpyrrolidone to enhance solubility.[4]
Inconsistent results in biological assays. - The conformation of this compound may be affected by the solvent used to prepare the stock solution.[5][8]- The peptide may not be properly incorporated into the cell or model membrane.- Test different organic solvents (e.g., ethanol vs. DMSO) for your stock solution to see if it impacts your results.- When working with lipid membranes, ensure proper formation of lipid-peptide complexes by following established protocols for hydration and vesicle formation.[5][6]
Difficulty in obtaining a clear solution even with organic solvents. The this compound may not be fully dissolved.- Gently warm the solution while dissolving.[4]- Use an ultrasonic bath to aid dissolution.[3]
Turbidity observed in the cell culture media after adding this compound. This could be due to precipitation of this compound or other media components.- Rule out contamination.- Prepare the this compound solution as fresh as possible before adding it to the media.- Consider using a lipid-based carrier system to deliver this compound to the cells.[7][9][10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Aqueous Solution

Objective: To prepare a clear, usable working solution of this compound in an aqueous buffer.

Materials:

  • This compound (solid)

  • Ethanol or DMSO (ACS grade or higher)

  • Desired aqueous buffer (e.g., PBS, HEPES buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Methodology:

  • Prepare the Stock Solution:

    • Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube.

    • Add the appropriate volume of ethanol or DMSO to achieve a high concentration stock solution (e.g., 1-10 mg/mL).

    • Vortex thoroughly until the this compound is completely dissolved. A brief, gentle warming or sonication can be used to aid dissolution.[4][3]

  • Prepare the Working Solution:

    • Just before the experiment, dilute the stock solution into the aqueous buffer to the desired final concentration.

    • Add the stock solution dropwise to the buffer while gently vortexing to ensure rapid mixing and minimize precipitation.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

    • Note: The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid affecting the biological system.[1]

Protocol 2: Incorporation of this compound into Liposomes

Objective: To incorporate this compound into lipid vesicles (liposomes) for functional studies.

Materials:

  • This compound stock solution in ethanol

  • Lipids (e.g., DMPC, DPPC) in chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., 100 mM NaCl, 10 mM HEPES, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid-Peptide Film Formation:

    • In a round-bottom flask, mix the desired amount of lipid solution and this compound stock solution. The molar ratio of lipid to peptide will depend on the specific experiment.

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure to form a thin lipid-peptide film on the wall of the flask.

  • Hydration:

    • Add the hydration buffer to the flask.

    • Hydrate the film by gentle rotation at a temperature above the phase transition temperature of the lipid. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

    • Pass the suspension through the extruder multiple times (e.g., 10-20 times) to ensure a homogenous population of liposomes.

  • Characterization:

    • The resulting liposomes containing this compound can be characterized for size and peptide incorporation efficiency using techniques such as dynamic light scattering (DLS) and spectroscopy.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Experimental Application ga_solid This compound (Solid) stock_solution This compound Stock Solution ga_solid->stock_solution Dissolve organic_solvent Organic Solvent (Ethanol/DMSO) organic_solvent->stock_solution working_solution Aqueous Working Solution stock_solution->working_solution Dilute aqueous_buffer Aqueous Buffer aqueous_buffer->working_solution biological_assay Biological Assay working_solution->biological_assay

Caption: Workflow for preparing an aqueous solution of this compound.

logical_relationship cluster_solutions Solubilization Strategies ga This compound hydrophobicity Hydrophobic Nature ga->hydrophobicity low_solubility Low Aqueous Solubility hydrophobicity->low_solubility organic_solvents Organic Co-solvents (Ethanol, DMSO) low_solubility->organic_solvents Overcome by additives Solubility Enhancers (e.g., PVP) low_solubility->additives Overcome by lipid_carriers Lipid-Based Carriers (Liposomes) low_solubility->lipid_carriers Overcome by

Caption: Strategies to overcome the low aqueous solubility of this compound.

References

Technical Support Center: Gramicidin A Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Gramicidin A during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution appear cloudy or contain precipitates?

A1: this compound is highly hydrophobic and practically insoluble in aqueous solutions, where it tends to form colloidal suspensions or aggregates.[1][2] Cloudiness or precipitation is a clear indicator of aggregation. This can be caused by the use of an inappropriate solvent, incorrect solvent proportions, or the introduction of water into an organic stock solution.

Q2: What is the best solvent to dissolve this compound for stock solutions?

A2: For preparing stock solutions, it is recommended to use organic solvents in which this compound is highly soluble, such as ethanol, methanol, dimethyl sulfoxide (DMSO), or trifluoroethanol (TFE).[1][3][4] TFE and DMSO are particularly effective at maintaining this compound in a monomeric state, while ethanol may promote the formation of non-covalent dimers.[1][4]

Q3: How can I prevent this compound from aggregating when I introduce it into an aqueous buffer for my experiment?

A3: To minimize aggregation when transitioning from an organic stock solution to an aqueous environment, it is crucial to work with very dilute solutions. The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum, as high concentrations can have physiological effects in biological experiments. For instance, a final TFE concentration of 1% or less is often used.[5] Some studies suggest that adding a 50% v/v of water to an ethanolic solution can shift the equilibrium from dimers towards monomeric species.[1]

Q4: My this compound aggregates within the lipid bilayer in my liposome experiments. How can I avoid this?

A4: Aggregation within lipid bilayers can be influenced by the peptide-to-lipid ratio and the "solvent history" of the peptide.[6] Using a low mole fraction of this compound is advisable; aggregation has been observed even at very low concentrations (e.g., 8 x 10⁻⁴ mol%), with significant aggregation occurring at concentrations above 4-5 mol%.[2] To promote the functional channel form and reduce aggregation, introduce this compound into the lipid solution from a stock dissolved in trifluoroethanol (TFE).[7]

Q5: I am observing spectral artifacts in my Circular Dichroism (CD) measurements of this compound. Could this be due to aggregation?

A5: Yes, aggregation can significantly affect CD spectra, leading to artifacts such as scattering and absorption flattening. To obtain reliable CD data, ensure your this compound is monomeric in solution. Prepare samples in a suitable solvent like TFE or use a buffer system with minimal absorbance in the far-UV region. It is also critical to use the correct protein concentration for the cuvette path length to stay within the linear range of the instrument's detector.[8]

Troubleshooting Guides

Issue 1: Preparing a Clear, Monomeric this compound Stock Solution
Symptom Possible Cause Troubleshooting Steps
Solution is cloudy or contains visible particles immediately after dissolving.Incorrect solvent choice or insufficient solvent volume.1. Use high-purity ethanol, methanol, DMSO, or TFE. 2. Ensure the concentration is within the solubility limits (see Table 1). 3. Gently warm the solution or use brief sonication to aid dissolution.
A clear solution becomes cloudy over time.Solvent evaporation or contamination with water.1. Store stock solutions in tightly sealed vials at 2-8°C. 2. Use anhydrous solvents and minimize exposure to air.
Difficulty in obtaining monomeric this compound.Solvent promotes dimerization or aggregation.1. Use TFE or DMSO for stock solutions to favor the monomeric form.[1][4] 2. For experiments requiring ethanol, be aware that it can promote dimer formation.[1]
Issue 2: Aggregation During Incorporation into Lipid Vesicles/Liposomes
Symptom Possible Cause Troubleshooting Steps
Liposome suspension is aggregated or shows high light scattering after adding this compound.High peptide-to-lipid ratio.1. Decrease the molar ratio of this compound to lipid. Start with a low ratio (e.g., 1:1000) and titrate up as needed. Ratios as high as 1:10 have been used, but lower ratios are safer to avoid aggregation.[9]
"Solvent history" of the peptide is not optimal.1. Prepare the this compound stock solution in TFE.[7] 2. Mix the lipid and this compound solutions in the organic solvent before drying to a thin film.
Incomplete removal of organic solvent.1. Ensure the lipid-peptide film is thoroughly dried under a stream of inert gas (e.g., nitrogen or argon) and then under high vacuum for several hours to remove all traces of organic solvent.
Aggregation occurs during hydration of the lipid-peptide film.1. Hydrate the film with buffer at a temperature above the phase transition temperature of the lipid. 2. Vortex the suspension vigorously during hydration.
Issue 3: Suboptimal Results in Spectroscopic Analysis
Symptom Possible Cause Troubleshooting Steps
Circular Dichroism (CD): Low signal-to-noise ratio or noisy spectra.Incorrect sample concentration.1. For a 1 mm path-length cuvette, aim for a protein concentration of approximately 0.1 - 0.2 mg/mL.[10] 2. Ensure the absorbance of the sample is between 0.5 and 1.0 in the wavelength range of interest.[10]
High background absorbance from the buffer.1. Use buffers with low absorbance in the far-UV region (e.g., phosphate buffer at ≤ 25 mM).[8] 2. Avoid buffers containing chloride ions and high concentrations of other absorbing species.[10]
Fluorescence Spectroscopy: Unstable fluorescence signal or high background.Aggregation of this compound in the cuvette.1. Prepare the sample in a solvent that promotes the monomeric state (e.g., TFE or DMSO). 2. Filter the sample through a 0.22 µm syringe filter before measurement.
Inner filter effects due to high sample concentration.1. Dilute the sample to ensure the absorbance at the excitation wavelength is below 0.1.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterPractically insoluble (forms colloidal suspensions)-
EthanolSolubleMay promote dimer formation.[1]
MethanolSoluble-
Dimethyl Sulfoxide (DMSO)SolubleFavors monomeric form.[1]
Trifluoroethanol (TFE)SolubleFavors monomeric form.[1]

Table 2: Recommended this compound to Lipid Ratios for Vesicle Incorporation

Molar Ratio (this compound : Lipid)ObservationReference
1:10Used in some studies for structural analysis.[9]
1:50 (2 mol%)Commonly used for functional and structural studies.[1]
> 1:20 (>5 mol%)Increased likelihood of aggregation.[2]
1:125000 (8 x 10⁻⁴ mol%)Aggregation observed in monolayers.[2]

Experimental Protocols

Protocol 1: Preparation of Monomeric this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous 2,2,2-Trifluoroethanol (TFE)

    • Glass vial with a PTFE-lined cap

    • Argon or nitrogen gas

  • Procedure:

    • Weigh the desired amount of this compound powder in a clean, dry glass vial.

    • Under a gentle stream of argon or nitrogen gas to minimize moisture condensation, add the required volume of anhydrous TFE to achieve the desired concentration (e.g., 1 mg/mL).

    • Tightly cap the vial and vortex briefly until the this compound is completely dissolved. A clear, colorless solution should be obtained.

    • Store the stock solution at 2-8°C. For long-term storage, flush the vial with inert gas before sealing.

Protocol 2: Incorporation of this compound into Unilamellar Vesicles
  • Materials:

    • Phospholipid (e.g., POPC) in chloroform

    • This compound stock solution in TFE (from Protocol 1)

    • Round-bottom flask

    • Rotary evaporator or a stream of inert gas

    • High-vacuum pump

    • Desired aqueous buffer

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Procedure:

    • In a clean round-bottom flask, add the desired amount of phospholipid solution.

    • Add the appropriate volume of the this compound stock solution to achieve the desired peptide-to-lipid molar ratio (e.g., 1:100).

    • Mix the lipid and peptide solutions thoroughly by swirling the flask.

    • Remove the organic solvents by rotary evaporation or under a gentle stream of inert gas to form a thin lipid-peptide film on the wall of the flask.

    • Place the flask under a high vacuum for at least 2 hours to ensure complete removal of residual solvent.

    • Hydrate the film with the desired aqueous buffer by adding the buffer to the flask and vortexing vigorously for several minutes. The temperature of the buffer should be above the phase transition temperature of the lipid.

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with the desired pore size.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_vesicle_prep Vesicle Incorporation start Weigh this compound dissolve Dissolve in TFE/DMSO start->dissolve store Store at 2-8°C dissolve->store mix Mix Lipid and this compound in Organic Solvent store->mix Use Stock Solution film Create Thin Film mix->film hydrate Hydrate with Buffer film->hydrate extrude Extrude to Form Vesicles hydrate->extrude troubleshooting_logic cluster_solution Solution Troubleshooting cluster_bilayer Bilayer Troubleshooting cluster_spectro Spectroscopy Troubleshooting start Experiment with this compound problem Observe Aggregation/ Precipitation start->problem check_solution Is the stock solution clear? problem->check_solution In Solution check_bilayer Is aggregation occurring in the lipid bilayer? problem->check_bilayer In Bilayer check_spectro Are spectroscopic results suboptimal? problem->check_spectro In Spectroscopy solvent Verify Solvent (TFE/DMSO) check_solution->solvent concentration Check Concentration check_solution->concentration water Avoid Water Contamination check_solution->water ratio Lower Peptide:Lipid Ratio check_bilayer->ratio solvent_history Use TFE Stock check_bilayer->solvent_history hydration Optimize Hydration check_bilayer->hydration sample_prep Optimize Sample Prep (Concentration, Buffer) check_spectro->sample_prep filtering Filter Sample check_spectro->filtering

References

Technical Support Center: Optimizing Gramicidin A Concentration for Channel Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gramicidin A. The information is presented in a question-and-answer format to directly address common issues encountered during experiments aimed at optimizing this compound concentration for channel formation.

Troubleshooting Guide

Issue: No ion channel activity is observed after adding this compound.

Possible Cause Troubleshooting Step
Inadequate this compound Concentration The concentration of this compound may be too low for spontaneous dimerization. Incrementally increase the concentration in the nanomolar (nM) range. Be aware that the required concentration can be influenced by the lipid composition of the bilayer.[1][2]
Improper this compound Stock Solution This compound is highly hydrophobic. Ensure it is dissolved in an appropriate organic solvent like ethanol or DMSO before adding it to the aqueous solution. Prepare fresh stock solutions, as they can be unstable.
Unstable Lipid Bilayer An unstable bilayer will prevent the incorporation and proper functioning of ion channels. Verify the stability of your black lipid membrane (BLM) before adding this compound. Factors like lipid composition, solvent, and temperature can affect stability.[3][4]
Asymmetric Addition of this compound For optimal channel formation, this compound should be added to both sides of the lipid bilayer to allow for the dimerization of monomers from each leaflet.[2]
Incorrect Lipid Composition The thickness and elasticity of the lipid bilayer significantly impact this compound channel formation and lifetime. Very thick bilayers can inhibit dimerization. Consider using lipids with shorter acyl chains or those that create a thinner, more fluid membrane.[5][6]

Issue: The observed ion channels exhibit rapid flickering or instability.

Possible Cause Troubleshooting Step
Bilayer Instability or Undulations Fluctuations and undulations in the lipid bilayer can cause temporary blockages or conformational changes in the this compound channel, leading to flickering. This can be more pronounced in thicker membranes. Using lipids that form thinner and more stable bilayers, such as those with shorter acyl chains or the addition of cholesterol, can mitigate this.[7][8]
High this compound Concentration While a sufficient concentration is needed for channel formation, excessively high concentrations can lead to channel aggregation and complex, unstable conductance patterns. Try reducing the this compound concentration.
Presence of Divalent Cations Divalent cations, such as Ca²⁺, can block this compound channels, leading to flickering or complete inhibition of conductance. Ensure your buffer solutions are free of contaminating divalent cations unless they are part of the experimental design.[9]
Solvent Effects The organic solvent used to dissolve the lipids and form the bilayer can affect membrane properties and channel stability. n-decane, for example, creates thicker membranes compared to squalene, which can influence channel flickering.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound to observe single-channel events?

A1: The optimal concentration for observing single-channel events is typically in the picomolar (pM) to low nanomolar (nM) range.[2][10] The exact concentration will depend on factors such as the lipid composition of the bilayer, the solvent used, and the desired channel density. It is recommended to start with a low concentration (e.g., 1 nM) and titrate upwards until single-channel activity is observed.[2]

Q2: How does lipid composition affect this compound channel formation and lifetime?

A2: Lipid composition has a profound effect on this compound channel formation and stability by influencing the physical properties of the bilayer, such as thickness, curvature, and elasticity.[1][11] Thinner and more flexible membranes tend to promote channel formation and increase the channel lifetime due to a smaller hydrophobic mismatch between the peptide and the bilayer.[5][6][12] For instance, channels in thinner bilayers formed from lipids with shorter acyl chains generally exhibit longer lifetimes.[6]

Q3: What is the best solvent to use for preparing a this compound stock solution?

A3: this compound is a hydrophobic peptide and should be dissolved in a polar organic solvent. Ethanol and dimethyl sulfoxide (DMSO) are commonly used and effective solvents for preparing stock solutions.[13] It is crucial to prepare fresh stock solutions as they can be unstable.[13] When adding the stock solution to the aqueous buffer, ensure vigorous mixing to facilitate the dispersion of this compound.

Q4: Can I add this compound to only one side of the bilayer?

A4: While some channel activity might be observed with unilateral addition, this compound channels form by the dimerization of two monomers, one from each leaflet of the lipid bilayer.[14] Therefore, for efficient and reliable channel formation, it is strongly recommended to add this compound to the aqueous solutions on both sides of the membrane.[2]

Q5: How does salt concentration affect the conductance of this compound channels?

A5: The single-channel conductance of this compound is dependent on the concentration and type of monovalent cations in the electrolyte solution. The conductance generally increases with increasing salt concentration up to a certain point, after which it may saturate.[15] The channel is selective for monovalent cations like Na⁺, K⁺, and Cs⁺, and is impermeable to anions and divalent cations.[16]

Quantitative Data

Table 1: Influence of Lipid Composition on this compound Channel Lifetime

Lipid CompositionRelative Channel LifetimeReference
DOPCBaseline[1]
DOPE:DOPC (3:1)Decreased[11]
DOPSIncreased[1]
DOPS:DOPE (1:2)Decreased (compared to DOPS)[1]
DOPS:DOPC (1:2)Decreased (compared to DOPS)[1]

Table 2: Single-Channel Conductance of this compound in Different Electrolytes

ElectrolyteConcentrationConductance (pS)Reference
NaCl1.0 M~2.8[2]
KCl1.0 M~21[17]
CsCl0.1 MVaries[15]
HClVariesVaries[8]

Experimental Protocols

Protocol: Formation of a Black Lipid Membrane (BLM) and Incorporation of this compound

  • Preparation of Lipid Solution:

    • Prepare a solution of your desired lipid(s) (e.g., DPhPC, POPC) in an organic solvent (e.g., n-decane, squalene) at a concentration of 5-25 mg/mL.

    • Ensure the lipids are fully dissolved, which may require gentle warming or vortexing.

  • BLM Chamber Setup:

    • Thoroughly clean the BLM chamber and cuvettes to remove any contaminants.[18]

    • Fill the two compartments of the chamber with the desired electrolyte buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).

    • Insert Ag/AgCl electrodes into each compartment.

  • BLM Formation (Painting Method):

    • Using a fine paintbrush or a glass rod, apply a small amount of the lipid solution across the aperture separating the two compartments.

    • Observe the thinning of the lipid film, which will appear black when it becomes a bilayer. This can be monitored by measuring the membrane capacitance.

  • Preparation of this compound Stock Solution:

    • Prepare a fresh stock solution of this compound in ethanol or DMSO at a concentration of approximately 1-10 µM.

  • Incorporation of this compound:

    • Once a stable BLM is formed, add a small aliquot of the this compound stock solution to the aqueous buffer on both sides of the membrane to achieve the desired final concentration (typically in the pM to nM range).

    • Gently stir the aqueous solutions for a few minutes to facilitate the incorporation of this compound monomers into the bilayer.

  • Single-Channel Recording:

    • Apply a constant voltage (e.g., +100 mV) across the membrane using a patch-clamp amplifier.

    • Record the resulting current. The formation and dissociation of individual this compound channels will appear as discrete, step-like changes in the current trace.

    • Analyze the data to determine single-channel conductance and lifetime.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_lipid Prepare Lipid Solution form_blm Form Black Lipid Membrane prep_lipid->form_blm prep_gram Prepare this compound Stock Solution add_gram Add this compound to Both Chambers prep_gram->add_gram prep_buffer Prepare Buffer Solution setup_blm Assemble BLM Chamber prep_buffer->setup_blm setup_blm->form_blm form_blm->add_gram record Apply Voltage & Record Current add_gram->record analyze Analyze Single-Channel Conductance & Lifetime record->analyze

Caption: Experimental workflow for this compound single-channel recording.

Gramicidin_Channel_Formation cluster_leaflet1 Outer Leaflet cluster_leaflet2 Inner Leaflet M1 Monomer Dimer Conducting Dimer Channel M1->Dimer Dimerization M2 Monomer M2->Dimer Dimer->M1 Dissociation Dimer->M2

Caption: this compound monomer-dimer equilibrium for channel formation.

References

Troubleshooting Noise in Gramicidin A Single-Channel Recordings: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with noise in Gramicidin A single-channel recordings.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in this compound single-channel recordings?

A1: Noise in single-channel recordings can originate from several sources, broadly categorized as electrical, mechanical, and biological.

  • Electrical Noise: This is often the most significant contributor and includes 50/60 Hz line frequency noise from power lines and high-frequency noise from laboratory equipment such as computers, monitors, and light sources.[1] Improper grounding of equipment is a major cause of electrical noise, leading to ground loops.

  • Mechanical Vibration: Building vibrations from sources like elevators, centrifuges, or even heavy foot traffic can be transmitted to the recording setup, causing fluctuations in the recordings.

  • Intrinsic System Noise: The recording setup itself, including the amplifier and electrodes, contributes thermal noise.[1] In planar lipid bilayer systems, the large area of the bilayer can lead to high capacitance and consequently, high-amplitude noise.[2][3]

  • Experimental Variables: The choice of solvent for dissolving this compound, the composition of the lipid bilayer, and the cleanliness of the components can all impact the stability and noise level of the recordings.[4][5]

Q2: How does the choice of solvent for this compound affect the recordings?

A2: The solvent used to dissolve this compound can influence its conformation and channel properties.[4][6] When this compound is co-solubilized with the phospholipid to form the membrane, the channel properties show no solvent-history dependence.[4] However, if the peptide is added to the aqueous phase, some solvents like chloroform, benzene, or trifluoroethanol can partition into the membrane and alter the channel's behavior.[4] In contrast, solvents such as methanol, ethanol, dioxane, dimethylsulfoxide, or ethyl acetate do not show this effect when added through the aqueous phase.[4]

Q3: What is a "good" seal and why is it important for low-noise recordings?

A3: In the context of patch-clamp recordings on liposomes, a "good" seal refers to the high-resistance connection between the patch pipette and the lipid membrane. A tight seal, typically in the giga-ohm (GΩ) range, is crucial for minimizing the current leakage between the inside of the pipette and the external solution.[7] A poor seal will result in increased background noise, making it difficult to resolve single-channel events.[5]

Troubleshooting Guides

Issue 1: Excessive 50/60 Hz Line Noise

This type of noise appears as a large, sinusoidal wave at the frequency of the local AC power supply.

Possible Causes & Solutions:

CauseSolution
Improper Grounding / Ground Loops Ensure all equipment in the setup is connected to a single, common ground point. Use a grounding bus inside the Faraday cage to connect all components. Avoid connecting the signal ground on the amplifier to a second grounding point.
Unshielded Equipment Place the entire recording setup inside a Faraday cage to shield it from external electromagnetic interference.[5] Ensure the Faraday cage itself is properly grounded.[1]
Noise from Other Electronics Turn off unnecessary electronic devices in the vicinity of the setup, including monitors, cell phones, and fluorescent lights.[1]
Issue 2: High-Frequency Noise

This appears as "fuzzy" or thickened baseline in the recording.

Possible Causes & Solutions:

CauseSolution
High Bilayer Capacitance (Planar Lipid Bilayers) Use smaller apertures to form the bilayer, as this reduces the membrane area and capacitance.[8][9] Microfabricated pores in materials like Teflon can provide stable, low-noise recordings.[8]
Dirty Pipette Holder or Electrodes Thoroughly clean the pipette holder with ethanol, followed by a rinse with deionized water, and allow it to air dry.[5] Bleach grounding wires and electrodes to remove oxidation.[5]
Inappropriate Filtering While intensive filtering can reduce noise, it can also distort the signal and obscure fast gating events.[2] Use a low-pass filter with an appropriate cutoff frequency. For example, changing a Bessel filter from 10 kHz to 2.2 kHz has been shown to significantly reduce noise.[10]
Issue 3: Unstable Bilayer and Inconsistent Channel Activity

This can manifest as a drifting baseline, sudden current jumps, or a complete loss of the recording.

Possible Causes & Solutions:

CauseSolution
Mechanical Vibrations Place the recording setup on a vibration isolation table.[11][12] Avoid activities that can cause vibrations in the room during recording.
Solvent Effects on Lipid Bilayer Ensure the solvent used to form the bilayer (e.g., n-decane) is fully evaporated or has reached equilibrium, as residual solvent can affect membrane properties and channel function.[13]
Inappropriate Gramicidin Concentration The concentration of this compound should be optimized. Very high concentrations can lead to multiple channel insertions, making single-channel analysis difficult. A typical concentration for single-channel analysis is around 1 nM.[14]
Lipid Composition and Thickness The lipid composition and resulting bilayer thickness can affect this compound channel function and stability.[13][15] Small changes in phospholipid acyl chain length can alter the channel's response to mechanical stress.[15]

Experimental Protocols

Planar Lipid Bilayer Formation and this compound Incorporation

This protocol provides a general workflow for forming a planar lipid bilayer and incorporating this compound channels for single-channel recording.

  • Chamber Preparation: A two-compartment chamber, typically made of Delrin or Teflon, is used.[3] A thin partition with a small aperture (e.g., 80-120 µm diameter) separates the two compartments.

  • Lipid Solution Preparation: Prepare a solution of a suitable lipid (e.g., DPhPC or a mixture of lipids) in an organic solvent like n-decane.

  • Bilayer Formation: "Paint" the lipid solution across the aperture in the partition.[13] The solvent will thin out and evaporate, leaving a stable lipid bilayer across the hole.

  • This compound Incorporation: Add a dilute solution of this compound (e.g., 1 nM in the aqueous buffer) to one or both compartments.[14] The Gramicidin monomers will spontaneously insert into the bilayer.

  • Recording: Use Ag/AgCl electrodes placed in each compartment to apply a voltage across the bilayer and record the resulting ionic current using a patch-clamp amplifier.[14] The signal is typically filtered and digitized for analysis.[13]

Visualizations

TroubleshootingWorkflow start Start: Noisy Recording identify_noise Identify Noise Type start->identify_noise line_noise 50/60 Hz Line Noise identify_noise->line_noise Sinusoidal Wave high_freq_noise High-Frequency Noise identify_noise->high_freq_noise Fuzzy Baseline instability Unstable Bilayer / Drifting Baseline identify_noise->instability Drifting Baseline / Jumps grounding Check Grounding line_noise->grounding Yes aperture Reduce Aperture Size high_freq_noise->aperture Yes vibration Isolate from Vibrations instability->vibration Yes shielding Use Faraday Cage grounding->shielding equipment_off Turn Off Unnecessary Electronics shielding->equipment_off solution Low-Noise Recording equipment_off->solution clean Clean Components aperture->clean filtering Optimize Filter Settings clean->filtering filtering->solution solvent Check Solvent/Lipid Composition vibration->solvent concentration Optimize Gramicidin Concentration solvent->concentration concentration->solution

Caption: A workflow diagram for troubleshooting noise in single-channel recordings.

ExperimentalWorkflow prep_chamber Prepare Two-Compartment Chamber form_bilayer Form Planar Lipid Bilayer Across Aperture prep_chamber->form_bilayer prep_lipids Prepare Lipid Solution in Organic Solvent prep_lipids->form_bilayer add_gramicidin Add this compound to Aqueous Phase form_bilayer->add_gramicidin apply_voltage Apply Voltage with Ag/AgCl Electrodes add_gramicidin->apply_voltage record_current Record Single-Channel Currents apply_voltage->record_current analyze_data Filter, Digitize, and Analyze Data record_current->analyze_data

Caption: A simplified workflow for a this compound single-channel recording experiment.

References

Technical Support Center: Enhancing Gramicidin A Stability in Lipid Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gramicidin A (gA) in lipid vesicles. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, aiming to improve the stability and functionality of your gA-lipid vesicle formulations.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Issue: Low or inconsistent ion channel activity of this compound.

  • Possible Cause 1: Poor incorporation of gA into the lipid bilayer.

    • Solution: Ensure your protocol for incorporating gA is optimized. The method of introducing gA to the lipid vesicles is critical. A common technique involves dissolving both the lipids and gA in an organic solvent before forming the vesicles. Ensure complete solvent evaporation to prevent residual solvent from affecting bilayer integrity.

  • Possible Cause 2: Aggregation of this compound.

    • Solution: this compound has a tendency to aggregate, which can prevent the formation of functional channels.[1] To mitigate this, consider adjusting the gA to lipid molar ratio. Lower concentrations of gA can reduce the likelihood of aggregation.[1] Additionally, the choice of lipid can influence aggregation; for instance, in saturated phosphatidylcholine bilayers, gA can form clusters.[1]

  • Possible Cause 3: Hydrophobic mismatch between this compound and the lipid bilayer.

    • Solution: The stability and function of the gA channel are sensitive to the thickness of the lipid bilayer. A significant hydrophobic mismatch between the length of the gA dimer and the thickness of the bilayer can lead to instability.[2][3][4] Select lipids with acyl chain lengths that better match the hydrophobic length of the gA dimer. For example, gA has been shown to stretch thinner bilayers (like DLPC) and thin thicker bilayers (like DMPC) to achieve a more favorable hydrophobic match.[4]

Issue: Vesicle instability and leakage after this compound incorporation.

  • Possible Cause 1: Disruption of the lipid bilayer by this compound.

    • Solution: High concentrations of gA can disrupt the lipid bilayer, leading to vesicle leakage. Optimize the gA concentration to find a balance between channel formation and membrane integrity.

  • Possible Cause 2: Inappropriate lipid composition.

    • Solution: The choice of lipids significantly impacts vesicle stability. The inclusion of cholesterol can increase membrane rigidity and reduce permeability.[5][6] However, be aware that cholesterol can also influence gA channel conformation and activity.[2][7][8][9][10]

Frequently Asked Questions (FAQs)

Here are answers to some common questions about improving the stability of this compound in lipid vesicles.

Q1: How does the lipid composition of the vesicle affect this compound stability?

The lipid composition is a critical factor. Key aspects to consider include:

  • Acyl Chain Length: The length of the lipid acyl chains should ideally match the hydrophobic length of the this compound dimer to minimize hydrophobic mismatch and improve channel stability.[3][4]

  • Lipid Headgroup: The nature of the lipid headgroup can influence the local membrane environment and affect gA channel function. For instance, replacing phosphatidylcholine (PC) with phosphatidylethanolamine (PE), which has a smaller headgroup, can decrease channel lifetime.[11]

  • Saturation: The degree of saturation of the lipid acyl chains affects membrane fluidity, which in turn can influence gA incorporation and function.

Q2: What is the role of cholesterol in stabilizing this compound in lipid vesicles?

The effect of cholesterol is multifaceted and can be concentration-dependent:

  • Membrane Properties: Cholesterol is known to increase the order and thickness of lipid bilayers, which can reduce passive ion leakage and enhance overall vesicle stability.[5][6]

  • gA Channel Function: Cholesterol can directly interact with the gA channel, potentially leading to conformational changes that may inhibit ion transport.[7][8] Some studies have reported that cholesterol can induce a deformation of the gA channel.[7][8] In some cases, the presence of cholesterol can lead to time-dependent inactivation of the gA channel.[9]

  • Hydrophobic Mismatch: By altering the thickness of the membrane, cholesterol can modulate the hydrophobic mismatch with the gA dimer, thereby influencing channel stability.[2][10]

Q3: How can I prevent the aggregation of this compound in my vesicle preparation?

This compound aggregation is a common issue that can be addressed by:

  • Optimizing Concentration: Use the lowest effective concentration of gA to reduce the probability of intermolecular aggregation.[1]

  • Lipid Choice: The lipid environment can influence gA aggregation. In gel-state phosphatidylcholine bilayers, gA has been observed to form clusters.[1]

  • Formulation Strategy: Consider alternative formulations, such as incorporating gA into cationic lipid bilayers or hybrid vesicles, which can improve its dispersion and stability.[12][13][14][15]

Q4: What are some alternative formulations to traditional liposomes for improving this compound stability?

Researchers have explored several alternative nanocarriers:

  • Cationic Lipid Vesicles: Formulations with cationic lipids like dioctadecyldimethylammonium bromide (DODAB) have been shown to incorporate gA and exhibit good antimicrobial activity with reduced toxicity.[12][13]

  • Polymersomes and Hybrid Vesicles: These are vesicles formed from amphiphilic block copolymers, which offer greater stability compared to liposomes. Hybrid vesicles, combining lipids and polymers, provide a more native-like environment while benefiting from enhanced stability.[14][15][16]

  • Lipid Disks: PEG-stabilized lipid disks are another promising carrier system for antimicrobial peptides, potentially protecting them from degradation.[17]

Data Presentation

Table 1: Influence of Lipid Bilayer Thickness on this compound-Containing Vesicles

Lipid CompositionBilayer Thickness (Phosphate-to-Phosphate)Effect on this compoundReference
Pure DLPC30.8 ÅGramicidin stretches the bilayer[4]
DLPC/gA (10:1)32.1 Å-[4]
Pure DMPC35.3 ÅGramicidin thins the bilayer[4]
DMPC/gA (10:1)32.7 Å-[4]

Table 2: Effect of Lipid Headgroup on this compound Channel Lifetime

Bilayer CompositionChannel Lifetime (τ)ObservationReference
DOPC563 ms-[11]
DOPE:DOPC (1:3)304 msSmaller headgroup (DOPE) decreases lifetime[11]
DOPE:DOPC (1:1)229 msIncreased proportion of smaller headgroup further decreases lifetime[11]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Film Hydration

  • Lipid and this compound Co-dissolution:

    • Dissolve the desired lipids (e.g., DMPC, DPPC) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. The molar ratio of lipid to gA should be optimized for your specific application.

  • Film Formation:

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid-gA film on the inner surface of the flask.

  • Vacuum Drying:

    • Place the flask under high vacuum for at least 2 hours to ensure complete removal of any residual solvent.

  • Hydration:

    • Hydrate the lipid-gA film with an aqueous buffer of choice by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate filters with a specific pore size or sonication.

Protocol 2: Assay for this compound Channel Activity using a Fluorescence Quench Assay

  • Vesicle Preparation:

    • Prepare gA-containing vesicles encapsulating a fluorescent dye (e.g., ANTS) and vesicles containing a quencher (e.g., DPX) separately using the film hydration method described above.

  • Removal of External Dye/Quencher:

    • Remove any unencapsulated dye or quencher by passing the vesicle suspensions through a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Mixing and Measurement:

    • Mix the dye-containing vesicles with the quencher-containing vesicles.

    • Monitor the fluorescence intensity over time using a spectrofluorometer. The formation of functional gA channels will allow the quencher to enter the dye-containing vesicles, resulting in a decrease in fluorescence. The rate of fluorescence quenching is indicative of the gA channel activity.

Visualizations

Experimental_Workflow cluster_prep Vesicle Preparation cluster_char Characterization and Stability Assessment cluster_opt Optimization Strategies prep1 Co-dissolve Lipids and this compound in Organic Solvent prep2 Form Thin Film by Solvent Evaporation prep1->prep2 prep3 Hydrate Film with Aqueous Buffer prep2->prep3 prep4 Size Vesicles (Extrusion/Sonication) prep3->prep4 char1 Incorporate into Vesicles prep4->char1 char2 Assess Ion Channel Activity (e.g., Fluorescence Quench Assay) char1->char2 char3 Evaluate Vesicle Stability (e.g., Leakage Assays) char1->char3 char4 Analyze Aggregation State (e.g., Spectroscopy) char1->char4 opt4 Explore Alternative Formulations (e.g., Polymersomes) char1->opt4 Persistent Instability opt1 Vary Lipid Composition (Chain Length, Headgroup) char2->opt1 Low Activity opt2 Incorporate Cholesterol char3->opt2 High Leakage opt3 Adjust this compound Concentration char4->opt3 Aggregation Detected Hydrophobic_Mismatch cluster_membrane Lipid Bilayer cluster_gA This compound Dimer cluster_stability Channel Stability mismatch Hydrophobic Mismatch unstable Unstable Channel (Short Lifetime) mismatch->unstable match Hydrophobic Match stable Stable Channel (Long Lifetime) match->stable gA Fixed Hydrophobic Length gA->mismatch Bilayer too thick or too thin gA->match Bilayer thickness matches gA length

References

Technical Support Center: Synthesis and Purification of Gramicidin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Gramicidin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The synthesis of this compound, a hydrophobic pentadecapeptide, presents several key challenges, primarily when using Solid-Phase Peptide Synthesis (SPPS). These include:

  • Hydrophobicity and Aggregation: The high content of hydrophobic amino acids can lead to aggregation of the growing peptide chain on the solid support, hindering subsequent coupling and deprotection steps.

  • Difficult Couplings: Steric hindrance from bulky side chains and secondary structure formation can make the coupling of certain amino acids inefficient.

  • Side Reactions: The presence of four tryptophan residues makes the peptide susceptible to oxidation and other side reactions during cleavage from the resin if harsh acidic conditions are used.[1][2]

  • Low Yield and Purity: Incomplete reactions and side products can result in low overall yields and complex crude products that are difficult to purify.

Q2: Which synthetic strategy is recommended for this compound?

A2: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a commonly employed and effective strategy.[2][3] This method offers milder deprotection conditions (typically with piperidine) compared to Boc-SPPS, which helps in minimizing side reactions, particularly the degradation of the tryptophan indole rings.[2]

Q3: What are the main difficulties in purifying synthetic this compound?

A3: The purification of this compound is challenging due to its:

  • Poor Aqueous Solubility: this compound is sparingly soluble in water, making it difficult to handle in typical reversed-phase HPLC buffers.[4]

  • Aggregation in Solution: The peptide has a strong tendency to aggregate in solution, which can lead to peak broadening and poor resolution during chromatography.[5][6]

  • Separation of Analogs: Commercial and some synthetic preparations contain a mixture of this compound, B, and C, which can be challenging to separate due to their structural similarity.

Q4: What analytical techniques are used to assess the purity of this compound?

A4: The purity of this compound is typically assessed using a combination of techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Primarily reversed-phase HPLC (RP-HPLC) is used to separate impurities and quantify the purity of the main product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure and assess purity.[3][7]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the synthesized peptide.

  • Amino Acid Analysis: This can be performed to confirm the amino acid composition of the final product.[2]

Troubleshooting Guides

Synthesis (Fmoc-SPPS)
Problem Possible Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction - Aggregation of the peptide chain on the resin.- Steric hindrance from bulky amino acids.- Inefficient activation of the incoming amino acid.- Use a higher concentration of amino acid and coupling reagents (e.g., 0.5 M).- Perform a "double coupling" step for problematic residues like proline or consecutive identical amino acids.- Consider using a different solvent system, such as N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF), to improve solvation.[8]
Incomplete Fmoc Deprotection - Aggregation hindering access of the deprotection reagent.- Insufficient reaction time or reagent concentration.- Increase the deprotection time with 20% piperidine in DMF.- For particularly difficult sequences, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine.[9]
Peptide Aggregation During Synthesis - High hydrophobicity of the this compound sequence.- Synthesize on a PEG-based resin to increase the hydrophilicity of the support.- Use structure-disrupting amino acid derivatives (pseudoprolines) at key positions if the sequence allows for modification.- Consider backbone protection with Hmb (2-hydroxy-4-methoxybenzyl) to prevent interchain hydrogen bonding.[1]
Side Product Formation (e.g., Deletions, Modifications) - Incomplete coupling or deprotection.- Oxidation of tryptophan residues during cleavage.- Optimize coupling and deprotection steps as described above.- For cleavage, use a milder reagent like ethanolamine instead of strong acids to release the peptide from the resin, which helps prevent tryptophan oxidation.[2]
Purification (Reversed-Phase HPLC)
Problem Possible Cause Recommended Solution
Poor Solubility of Crude Peptide in Injection Solvent - High hydrophobicity of this compound.- Dissolve the crude peptide in a strong organic solvent like dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP) at a low concentration before diluting with the initial mobile phase. Ensure the final injection volume is miscible with the mobile phase.
Peak Broadening or Tailing in Chromatogram - Peptide aggregation on the column.- Secondary interactions with the stationary phase.- Add organic modifiers like trifluoroethanol (TFE) to the mobile phase to disrupt aggregation.[1] - Optimize the mobile phase pH with acids like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[5] - Decrease the flow rate and use a shallower gradient to improve resolution.[10]
Low Recovery from the Column - Irreversible adsorption of the hydrophobic peptide to the stationary phase.- Use a column with a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18).- Ensure the organic content of the mobile phase is high enough during the gradient to elute the peptide.- After the main peak elution, perform a high organic wash (e.g., 95-100% acetonitrile) to strip any remaining peptide from the column.
Co-elution of Impurities - Similar hydrophobicity of impurities and the target peptide.- Optimize the gradient profile. A shallower gradient around the elution time of the target peptide can improve separation.- Try a different stationary phase (e.g., phenyl column) which can offer different selectivity based on aromatic interactions.[11]

Experimental Protocols

Representative Fmoc-SPPS Protocol for this compound

This protocol is a representative guide based on standard practices for hydrophobic peptides.

  • Resin Swelling: Swell Rink Amide resin in DMF for at least 1 hour in a peptide synthesis vessel.[12]

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[13]

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (5 equivalents) with a coupling reagent like HBTU (5 equivalents) and a base like DIPEA (10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step ("double coupling").[14]

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and by-products.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence.

  • N-terminal Formylation: After the final Fmoc deprotection, couple formic acid to the N-terminus using a standard coupling procedure.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail. For a milder cleavage to protect tryptophan, a reagent like ethanolamine can be used.[2] A common alternative for full deprotection is a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2-3 hours.[1]

  • Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, wash with cold ether, and dry under vacuum.

Representative RP-HPLC Purification Protocol for this compound
  • Column: C8 or C18 reversed-phase column (e.g., Zorbax 300SB-C8).[10]

  • Mobile Phase:

    • Buffer A: 0.1% TFA in HPLC-grade water.

    • Buffer B: 0.1% TFA in acetonitrile.[15]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO or a mixture of Buffer A and acetonitrile. Centrifuge to remove any insoluble material before injection.

  • Gradient Elution:

    • Start with a shallow gradient to enhance separation. A representative gradient could be:

      • 0-5 min: 20% B

      • 5-65 min: 20% to 80% B (a shallow gradient of 1% B per minute)

      • 65-70 min: 80% to 100% B (column wash)

      • 70-75 min: 100% to 20% B (re-equilibration)

  • Detection: Monitor the elution at a wavelength of 280 nm due to the presence of tryptophan residues.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product.

Quantitative Data Summary

Method Reported Yield Reported Purity Reference
Fmoc-SPPS and RP-HPLC (for 15N-labeled Gramicidin analogs)Up to 86% (overall)High (characterized by HPLC, UV, amino acid analysis)[2]
Silica Gel Chromatography (of natural mixture)Gram quantities>95% (determined by 1H NMR, HPLC, amino acid analysis)[7]
Fmoc-SPPS and HPLC (for isotopically labeled this compound)Not specified>95% (before final HPLC purification)[3]

Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Cleavage Cleavage and Isolation Resin Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Peptide_Resin Completed Peptide-Resin Wash2->Final_Peptide_Resin After last cycle Cleavage Cleavage from Resin (e.g., Ethanolamine or TFA cocktail) Final_Peptide_Resin->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

Purification_Workflow cluster_Prep Sample Preparation cluster_HPLC RP-HPLC Purification cluster_Post Post-Purification Crude Crude this compound Dissolve Dissolve in minimal organic solvent Crude->Dissolve Filter Centrifuge/Filter Dissolve->Filter Inject Injectable Sample Filter->Inject HPLC Reversed-Phase HPLC (C8 or C18 column) Inject->HPLC Gradient Gradient Elution (Water/Acetonitrile/TFA) HPLC->Gradient Detect UV Detection (280 nm) Gradient->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Pure_Peptide Pure this compound Lyophilize->Pure_Peptide

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Minimizing Hemolytic Activity of Gramicidin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the hemolytic activity of Gramicidin A (GA) derivatives. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in the design and execution of experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process with this compound and its derivatives.

Question/Issue Possible Cause(s) Suggested Solution(s)
Inconsistent Hemolytic Activity Results 1. Peptide Aggregation: this compound and its hydrophobic derivatives are prone to aggregation in aqueous solutions, leading to variable effective concentrations. 2. Cell Viability: Health and concentration of red blood cells (RBCs) can vary between batches. 3. Solvent Effects: Residual organic solvents (e.g., DMSO) used to dissolve the peptides can influence membrane stability and hemolytic measurements.1. Solubilization: Prepare fresh stock solutions in an appropriate solvent like DMSO and sonicate briefly before diluting into the assay buffer. Avoid repeated freeze-thaw cycles. 2. RBC Standardization: Use freshly collected blood, wash the RBCs multiple times with an isotonic buffer (e.g., PBS), and accurately determine the cell concentration for each experiment. 3. Solvent Control: Include a vehicle control with the same final concentration of the solvent in your assay to account for its effects on hemolysis.
Derivative Shows High Hemolytic Activity Despite Modification 1. Insufficient Modification: The chemical modification may not have been substantial enough to significantly alter the peptide's interaction with eukaryotic membranes. 2. Increased Hydrophobicity: Some modifications can inadvertently increase overall hydrophobicity, which is often correlated with higher hemolytic activity.1. Modification Strategy: Consider alternative or multiple modifications, such as adding more charged residues or altering the peptide's amphipathicity. 2. Structure-Activity Relationship (SAR) Analysis: Systematically evaluate how changes in hydrophobicity and charge impact hemolytic activity to guide the design of new derivatives.
Poor Solubility of this compound Derivative in Assay Buffer 1. Hydrophobic Nature: The derivative may be highly hydrophobic, leading to poor solubility in aqueous buffers.1. Solvent Selection: Use a minimal amount of a co-solvent like DMSO or ethanol to prepare a concentrated stock solution before diluting it in the assay buffer. 2. Formulation: For in vivo or cell-based assays, consider formulating the peptide in a suitable delivery system, such as liposomes or nanoparticles.
Difficulty in Dissociating Antibacterial and Hemolytic Activities 1. Similar Mechanisms: Both activities are dependent on membrane interaction. Drastic modifications that reduce hemolytic activity might also abolish antibacterial effects.1. Targeted Modifications: Focus on modifications that exploit the differences between bacterial and eukaryotic cell membranes, such as surface charge and lipid composition. For instance, introducing positive charges can enhance selectivity for negatively charged bacterial membranes over the zwitterionic membranes of red blood cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound's hemolytic activity?

A1: this compound's hemolytic activity stems from its ability to form ion channels in cell membranes.[1] It inserts into the lipid bilayer of red blood cells, creating pores that disrupt the normal ion balance, leading to cell lysis.[1]

Q2: What are the most effective strategies for reducing the hemolytic activity of this compound?

A2: Key strategies include:

  • Introducing Cationic Residues: Adding positively charged amino acids can increase selectivity for negatively charged bacterial membranes over the more neutral membranes of erythrocytes.

  • Modifying Hydrophobicity and Amphipathicity: Reducing the overall hydrophobicity or altering the balance between the hydrophobic and hydrophilic faces of the peptide can decrease its interaction with red blood cell membranes.

  • Structural Constraints: Introducing structural constraints, such as lactam bridges, can stabilize a conformation that is less prone to inserting into eukaryotic membranes while retaining antibacterial activity.[2][3]

Q3: Does reducing hemolytic activity always lead to a decrease in antibacterial potency?

A3: Not necessarily. The goal is to decouple these two activities. By making modifications that specifically target bacterial membranes (e.g., by exploiting charge differences), it is possible to maintain or even enhance antibacterial activity while significantly reducing hemolytic effects.[4]

Q4: What is a good starting point for modifying the this compound sequence?

A4: A common approach is to introduce substitutions at the C-terminus or within the peptide backbone. For example, creating analogues with cationic side chains has been shown to lower hemolytic activity.[4]

Q5: How is hemolytic activity typically quantified?

A5: Hemolytic activity is often quantified by determining the HC50 value, which is the concentration of the peptide that causes 50% lysis of red blood cells. A higher HC50 value indicates lower hemolytic activity.

Data on Hemolytic Activity of Gramicidin Derivatives

The following table summarizes the hemolytic activity of selected Gramicidin derivatives. Note that much of the available quantitative data is for Gramicidin S (GS), a cyclic analogue, but the principles of reducing hemolysis are broadly applicable to this compound.

Peptide Modification Hemolytic Activity (HC50 in µg/mL) Key Findings
Gramicidin S (GS) Natural cyclic peptide~16 - 35.2High hemolytic activity, serving as a baseline for comparison.[5][6]
GS-L Linear precursor of a GS analog>128An 8-fold reduction in hemolysis was observed compared to the cyclic form.[5]
GSC-FB Stapled analog with increased rigidity~64A 4-fold increase in HC50 (reduced hemolysis) compared to GS.[5]
N-methylated GS N-methylation of the internal hydrogen-bonded leucine~5-fold increase in HC50 vs. GSN-methylation can significantly decrease hemolytic activity.[7]
VK7 Modified amino acid compositionNo hemolysis observed up to 62.5 µg/mLSignificantly less hemolytic than the parent Gramicidin S.[6]
Compound 20 Modified β-turn regionNo hemolysis observed up to 62.5 µg/mLDemonstrates that modifications to the turn structure can abolish hemolytic activity at tested concentrations.[6]
Lactam-bridged GA Introduction of a macrolactam bridgeSignificantly lower than natural this compoundThis modification retains potent antibiotic activity while reducing hemolytic activity.[2][3]

Experimental Protocols

Hemolysis Assay Protocol

This protocol outlines a standard method for determining the hemolytic activity of this compound derivatives.

1. Materials:

  • This compound derivative stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Freshly collected heparinized or citrated mammalian blood (e.g., human or sheep)

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

2. Preparation of Red Blood Cell (RBC) Suspension:

  • Collect fresh blood in tubes containing an anticoagulant.

  • Centrifuge the blood at 1000 x g for 10 minutes at 4°C.

  • Carefully remove the supernatant and the buffy coat (the layer of white blood cells).

  • Resuspend the RBC pellet in 5-10 volumes of cold PBS.

  • Repeat the centrifugation and washing steps three more times, or until the supernatant is clear.

  • After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.

3. Assay Procedure:

  • Prepare serial dilutions of the this compound derivative in PBS in a 96-well plate.

  • Add the RBC suspension to each well containing the peptide dilutions to achieve a final RBC concentration of 1% (v/v).

  • For the positive control, add the RBC suspension to wells containing 1% Triton X-100.

  • For the negative control (0% hemolysis), add the RBC suspension to wells containing only PBS.

  • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.

  • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

4. Calculation of Percent Hemolysis: The percentage of hemolysis is calculated using the following formula:

% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

The HC50 value can then be determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a dose-response curve.

Visualizations

Logical Workflow for Developing Low-Hemolytic this compound Derivatives

workflow start Start: High Hemolytic This compound strategy Select Modification Strategy start->strategy mod1 Introduce Cationic Residues strategy->mod1 mod2 Alter Hydrophobicity/ Amphipathicity strategy->mod2 mod3 Impose Structural Constraints (e.g., Lactam Bridge) strategy->mod3 synthesis Synthesize Derivative mod1->synthesis mod2->synthesis mod3->synthesis hemolysis_assay Perform Hemolysis Assay (Determine HC50) synthesis->hemolysis_assay antimicrobial_assay Perform Antimicrobial Assay (Determine MIC) synthesis->antimicrobial_assay analysis Analyze Data (Selectivity Index = HC50/MIC) hemolysis_assay->analysis antimicrobial_assay->analysis low_hemolysis Low Hemolytic Activity? analysis->low_hemolysis low_hemolysis->strategy No high_selectivity High Selectivity? low_hemolysis->high_selectivity Yes high_selectivity->strategy No end End: Optimized Derivative with Low Hemolysis and High Potency high_selectivity->end Yes

Caption: Workflow for designing and evaluating low-hemolytic this compound derivatives.

References

Technical Support Center: Gramicidin A Channel Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gramicidin A channels. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors that influence the lifetime of this compound channels?

The lifetime of a conductive this compound channel, which is a dimer of two gramicidin monomers, is sensitive to a variety of environmental and experimental factors. The stability of this dimer is primarily governed by the properties of the surrounding lipid bilayer, the ionic conditions of the aqueous solution, and physical parameters such as temperature and voltage. Key influencing factors include:

  • Lipid Bilayer Properties:

    • Thickness: The hydrophobic mismatch between the length of the this compound dimer and the thickness of the lipid bilayer is a critical determinant of channel lifetime. Thicker membranes generally lead to shorter channel lifetimes as they impose greater energetic penalties for the membrane deformation required to accommodate the channel.[1][2][3]

    • Lipid Composition and Intrinsic Curvature: The shape of the lipid molecules and the resulting intrinsic curvature of the monolayer can significantly impact channel stability. Lipids that promote negative curvature, such as dioleoylphosphatidylethanolamine (DOPE), tend to decrease channel lifetime.[4] Conversely, the presence of certain lipids can lead to local redistribution to minimize bilayer deformation, thereby increasing channel lifetimes.[5]

    • Membrane Tension and Elasticity: The lifetime of gramicidin channels is also influenced by the lateral tension and elastic properties of the membrane.[6][7][8]

    • Dipole Potential: Modifications to the dipole potential at the membrane-water interface can affect the kinetics of channel dissociation.[9]

  • Ionic Environment:

    • Ion Occupancy: The presence and concentration of permeable ions within the channel can stabilize the dimeric structure, thus prolonging its lifetime.[10][11][12] The type of cation also plays a role, with lifetimes for different alkali cations often correlating with their permeability.[10]

    • Ion Blockers: Divalent cations like Ca²⁺, Ba²⁺, and Mg²⁺ can block the channel and significantly decrease its lifetime.[10][12][13]

  • Experimental Conditions:

    • Voltage: The applied transmembrane voltage can influence channel lifetime, although the effect can be complex and dependent on the ion species and concentration.[10][12][14][15]

    • Temperature: Temperature affects the kinetics of channel formation and dissociation, as well as the properties of the lipid bilayer itself.[16][17][18]

FAQ 2: How does the composition of the lipid bilayer affect this compound channel lifetime measurements?

The lipid bilayer is not a passive solvent for the this compound channel; its physical properties actively modulate channel function. Researchers must carefully consider the lipid composition for reproducible results.

  • Hydrophobic Mismatch: A key concept is the "hydrophobic mismatch" between the length of the gramicidin dimer (approximately 2.2 nm) and the hydrophobic thickness of the bilayer.

    • When the bilayer is thicker than the channel, the membrane must compress around the channel, creating a force that favors dissociation of the dimer and thus shortens the channel lifetime.[1][3]

    • Conversely, in thinner bilayers, the lifetime is generally longer.[1]

  • Lipid Shape and Curvature Stress: The intrinsic curvature of the lipids in the bilayer influences the energy required to deform the membrane to accommodate the channel.

    • Lipids with smaller headgroups relative to their acyl chains (e.g., DOPE) induce negative curvature and tend to decrease the channel lifetime.[4]

    • In mixed lipid bilayers, lipids can redistribute around the channel to minimize the deformation energy, which can lead to an increase in channel lifetime compared to a homogenous bilayer with the same average chain length.[5]

  • Presence of Other Molecules: The incorporation of other molecules into the bilayer can also alter its properties and consequently affect gramicidin channel lifetime. For example, nanomolar concentrations of dimeric tubulin have been shown to increase the this compound channel lifetime in membranes containing non-lamellar lipids like DOPE.[2] Phloretin, which decreases the dipole potential, has been observed to increase channel lifetime.[9]

Below is a summary of how different lipid compositions can affect this compound channel lifetime:

Lipid Composition FactorEffect on Channel LifetimeRationale
Increased Bilayer Thickness DecreaseIncreased hydrophobic mismatch and energetic cost of membrane deformation.[1][3]
Presence of Negative Curvature Lipids (e.g., DOPE) DecreaseIncreased stress on the channel due to lipid packing properties.[4]
Mixed Lipid Bilayers (with varying chain lengths) Increase (relative to average single-component bilayer)Lipids can redistribute to minimize bilayer deformation energy.[5]
Presence of Tubulin (in DOPE-containing membranes) IncreaseTubulin binding is proposed to alter the lateral pressure profile of the membrane.[2]
Presence of Phloretin IncreaseDecreases the membrane dipole potential, affecting dissociation kinetics.[9]

FAQ 3: What is "channel flickering" and what causes it in this compound recordings?

Channel flickering refers to brief, transient closures of the channel that occur during what appears to be a single open state. These events are typically on the order of milliseconds.[19]

The exact cause of flickering in this compound channels is a subject of ongoing research, but it is thought to be related to the physical properties of the membrane and its interaction with the channel. One hypothesis suggests that flickers are caused by undulations of the bilayer that temporarily obstruct the channel openings.[20] The frequency of these flickering events has been observed to be dependent on the lipid and solvent used to form the bilayer, suggesting that membrane mechanics play a crucial role.[20] For instance, flicker frequency is significantly higher in thicker bilayers (e.g., GMO/decane) compared to thinner ones (e.g., GMO/squalene).[20]

It has also been proposed that flickers are not related to the pre-dissociation of the gramicidin monomers.[20]

Troubleshooting Guides

Problem 1: My measured this compound channel lifetimes are highly variable and not reproducible.

High variability in channel lifetime measurements is a common issue and can stem from several sources. Follow this troubleshooting guide to identify and address the potential causes.

Logical Flow for Troubleshooting Variable Channel Lifetimes

start High Variability in Channel Lifetime lipid Check Lipid Bilayer Preparation and Composition start->lipid ionic Verify Ionic Solution Composition start->ionic temp Control Temperature start->temp volt Stabilize Applied Voltage start->volt analysis Review Data Analysis Parameters start->analysis resolve Consistent and Reproducible Lifetimes lipid->resolve ionic->resolve temp->resolve volt->resolve analysis->resolve

Troubleshooting steps for variable channel lifetimes.

  • Step 1: Scrutinize the Lipid Bilayer Preparation

    • Consistency of Formation: Are you using a consistent method for bilayer formation (e.g., painting, folding, tip-dip)?[21][22] Inconsistencies can lead to variations in solvent content and membrane tension, both of which affect channel lifetime.

    • Lipid Purity and Oxidation: Ensure the purity of your lipids. Oxidized lipids can significantly alter membrane properties. Store lipids properly and use fresh solutions.

    • Solvent Content: If using a solvent-containing membrane, be aware that the amount of solvent in the bilayer can affect its thickness and tension.[8]

  • Step 2: Verify the Aqueous Solution Conditions

    • Ion Concentration: Channel lifetime is dependent on ion concentration due to the stabilizing effect of ion occupancy.[10][11] Precisely control and verify the ion concentrations in your solutions.

    • pH Control: The pH of the solution can affect the headgroup charge of certain lipids (e.g., DOPS), which in turn alters the lipid packing and channel lifetime.[4] Ensure your solutions are adequately buffered.

    • Contaminants: Be vigilant for contaminants in your salt solutions, especially divalent cations, which can act as channel blockers and reduce the apparent lifetime.[13]

  • Step 3: Control the Physical Environment

    • Temperature Stability: Even small fluctuations in temperature can alter membrane fluidity and channel kinetics.[16][17] Use a temperature-controlled setup.

    • Voltage Clamp Stability: Ensure your voltage clamp is stable and free of noise. Voltage fluctuations can affect channel kinetics.[10][14]

    • Mechanical Vibrations: Isolate your setup from mechanical vibrations, which can destabilize the bilayer.

  • Step 4: Review Your Data Acquisition and Analysis

    • Sufficient Number of Events: Are you collecting a sufficient number of channel opening events for a statistically robust analysis? The lifetime of individual channels is stochastic.

    • Analysis Thresholds: Review the thresholds used to define open and closed states in your analysis software. Incorrect thresholds can lead to erroneous lifetime calculations.

Problem 2: I am observing no or very few this compound channel events.

A low frequency of channel formation can be frustrating. This issue often points to problems with the incorporation of gramicidin into the bilayer or the stability of the monomers within the membrane.

Experimental Workflow for this compound Channel Insertion

prep Prepare Lipid Solution and Aqueous Buffers blm Form Planar Lipid Bilayer prep->blm gA Prepare this compound Stock Solution add_gA Add this compound to Aqueous Phase gA->add_gA blm->add_gA record Apply Voltage and Record Current add_gA->record analyze Analyze for Channel Events record->analyze

A typical workflow for a this compound single-channel recording experiment.

  • Step 1: Check this compound Concentration and Delivery

    • Concentration: You may need to adjust the concentration of gramicidin added to the aqueous phase. The rate of channel formation is dependent on the concentration of monomers in the membrane.[23]

    • Solvent: Ensure that the solvent used for your gramicidin stock (e.g., ethanol) is not adversely affecting the stability of the bilayer.

    • Stirring: Gentle stirring of the aqueous phase after adding gramicidin can help facilitate its incorporation into the membrane.

  • Step 2: Evaluate the Lipid Bilayer

    • Bilayer Stability: A stable, high-resistance bilayer (>10 GΩ) is essential. If your bilayer is unstable, the gramicidin monomers may not incorporate properly, or the bilayer may rupture before channels can form.

    • Lipid Composition: Very thick or rigid membranes (e.g., in a gel state) can hinder the dimerization of gramicidin monomers.[18]

  • Step 3: Consider the Applied Voltage

    • Voltage Dependence of Formation: The rate of channel formation can be voltage-dependent.[14][15] Applying a moderate voltage (e.g., 50-100 mV) can sometimes increase the frequency of channel events.

Experimental Protocols

Protocol 1: Planar Lipid Bilayer (PLB) Formation by the Painting Method

This method is commonly used for single-channel recordings of this compound.

Materials:

  • Lipid solution (e.g., 10-25 mg/mL of DPhPC in n-decane)

  • Aqueous electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • This compound stock solution (e.g., 1 µg/mL in ethanol)

  • PLB setup with two chambers separated by a thin partition with a small aperture (100-200 µm diameter).

  • Ag/AgCl electrodes

  • Low-noise current amplifier

Procedure:

  • Pre-treat the Aperture: To make the aperture hydrophobic, apply a small amount of the lipid solution to the aperture and allow it to dry.

  • Fill Chambers: Fill both chambers with the electrolyte solution, ensuring the liquid level is above the aperture.

  • Form the Bilayer: Using a small brush or glass rod, apply a small amount of the lipid solution over the aperture, "painting" a thin film. The film will spontaneously thin to form a bilayer.

  • Monitor Bilayer Formation: Monitor the capacitance of the membrane. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm² and a high electrical resistance (>10 GΩ).

  • Add this compound: Add a small aliquot of the this compound stock solution to one or both chambers. Gentle stirring can aid in incorporation.

  • Record Channel Activity: Apply a holding potential (e.g., +100 mV) and record the current. Step-like changes in current indicate the opening and closing of single this compound channels.[24]

Protocol 2: Analysis of Single-Channel Lifetime

Procedure:

  • Data Acquisition: Record long stretches of data showing multiple channel opening and closing events. Use a sampling rate of at least 5-10 kHz and filter the data appropriately (e.g., with a low-pass Bessel filter at 1-2 kHz).

  • Event Detection: Use single-channel analysis software to detect channel transitions. This typically involves setting a threshold current level to distinguish between the closed state (baseline) and the open state.

  • Idealization: The software will generate an idealized trace of the channel activity, showing abrupt transitions between open and closed states.

  • Duration Measurement: Measure the duration of each open event from the idealized trace.

  • Lifetime Histogram: Create a histogram of the open-state durations.

  • Fitting: Fit the lifetime histogram with a single exponential decay function:

    • N(t) = N₀ * exp(-t/τ)

    • Where N(t) is the number of events with a lifetime greater than t, N₀ is the total number of events, and τ is the mean channel lifetime. The mean lifetime (τ) is the characteristic parameter you are measuring.

References

strategies to control the orientation of Gramicidin A in membranes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying strategies to control the orientation of Gramicidin A (gA) in membranes.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to control the orientation of this compound in a lipid membrane?

A1: The orientation of this compound (gA) is primarily controlled by two main strategies: modification of the peptide itself and engineering the lipid bilayer environment.

  • Peptide Modification (Flanking Residues): Adding specific amino acid residues to the N- or C-terminus of gA can anchor the peptide ends at the membrane-water interface. Tryptophan (Trp) residues are particularly effective due to the favorable interaction of the indole group with the interfacial region of the lipid bilayer[1][2][3]. Positively charged residues like Lysine (Lys) can also be used to orient the peptide via electrostatic interactions with negatively charged lipid headgroups.

  • Lipid Bilayer Engineering:

    • Lipid Headgroup Composition: The type of phospholipid headgroup (e.g., PC, PE, PS, PG) influences the packing and surface charge of the membrane, which in turn affects gA orientation. For instance, gA is generally well-ordered in DMPC membranes but can become disordered in DMPE membranes[4][5].

    • Hydrophobic Mismatch: The relationship between the hydrophobic length of the gA channel and the thickness of the lipid bilayer is critical. A significant mismatch can induce a tilt in the peptide to better align its hydrophobic surface with the lipid core[6]. Increasing bilayer thickness can decrease the lifetime of the gA channel, indicating a change in the energetics of the dimer conformation[7].

Q2: Which experimental techniques are most effective for determining the orientation of this compound?

A2: Several biophysical techniques can determine the orientation of gA in membranes, each with its own strengths:

  • Solid-State NMR (ssNMR): This is a powerful technique for obtaining high-resolution structural and orientational information of gA within a lipid bilayer[8][9][10]. By using isotopically labeled gA in mechanically aligned lipid bilayers, one can measure orientational constraints that define the peptide's structure and its tilt and rotation relative to the membrane normal[5][8].

  • Fluorescence Spectroscopy: Tryptophan fluorescence quenching assays are commonly used to determine the depth and accessibility of different parts of the peptide. By comparing quenching from probes located in the aqueous phase versus within the lipid core, the orientation and insertion depth of the Trp residues can be inferred[11][12].

  • Polarized ATR-FTIR Spectroscopy: Attenuated Total Reflection Fourier-transform infrared spectroscopy on aligned membranes can determine the average tilt angle of the gA helix axis with respect to the membrane normal by measuring the dichroic ratio of the amide I band[1][4].

  • Circular Dichroism (CD): Oriented Circular Dichroism (OCD) on peptides in aligned membranes can distinguish between transmembrane and in-plane orientations of helical peptides.

Q3: How do Tryptophan residues anchor this compound at the membrane interface?

A3: The four Tryptophan residues of this compound are located near the C-terminus, forming a ring at each entrance of the channel dimer[1]. The indole side chains of Tryptophan have a unique amphipathic character, allowing them to position favorably at the lipid-water interface. They can form hydrogen bonds with the lipid carbonyl groups and water molecules while the nonpolar part of the indole ring interacts with the lipid acyl chains[3][13]. This "interfacial anchoring" is a major determinant of the peptide's position and orientation within the bilayer[1][2].

Troubleshooting Guides

Solid-State NMR Spectroscopy
Problem / Observation Potential Cause(s) Recommended Solution(s)
Broad spectral lines and poor resolution. 1. Poor sample alignment (high mosaic spread). 2. Sample heterogeneity (e.g., mixed peptide conformations or lipid phases). 3. Insufficient hydration of the sample.1. Optimize the sample preparation protocol for mechanical alignment between glass plates. Aim for a mosaic spread of less than +/- 3 degrees[7]. 2. Ensure consistent solvent history during sample preparation, as this can influence the final conformation[14][15]. Use temperature control to ensure the lipid bilayer is in a uniform liquid-crystalline phase. 3. Ensure the sample is fully hydrated (typically ~50% water by weight) to maintain a fluid lipid environment[8].
Multiple sets of peaks observed for a single labeled site. The gA peptide has adopted more than one stable conformation in the membrane (e.g., channel vs. non-channel states).This is often influenced by the solvent used to co-dissolve the peptide and lipid[14][15]. Try different co-solvents (e.g., trifluoroethanol vs. chloroform). Modest heating can sometimes convert non-channel states to the desired channel conformation[14].
Low signal-to-noise ratio. 1. Insufficient amount of isotopically labeled peptide in the sample. 2. Molecular motions that interfere with signal acquisition (e.g., cross-polarization).1. Increase the concentration of the labeled peptide, but be mindful of potential aggregation. Biosynthesis or solid-phase synthesis can be used to produce uniformly or site-specifically labeled gA[7][16]. 2. Adjust temperature. Lowering the temperature below the lipid phase transition can reduce motion, potentially improving signal for certain experiments, but may also broaden lines[3].
Fluorescence Quenching
Problem / Observation Potential Cause(s) Recommended Solution(s)
Non-linear Stern-Volmer plots (downward curvature). Inner Filter Effect: At high concentrations, the sample (or the quencher) absorbs a significant fraction of the excitation or emission light, leading to an apparent decrease in fluorescence that is not due to quenching[4][9][11].1. Reduce Concentration: Keep the absorbance of the sample at the excitation and emission wavelengths below 0.1[4]. 2. Use a shorter pathlength cuvette. 3. Apply a correction factor: Measure the absorbance of the sample at the excitation (Aex) and emission (Aem) wavelengths and apply the correction formula: Fcorrected = Fobserved * 10(Aex + Aem)/2.
Inconsistent quenching results when determining peptide topology. The quencher molecule, intended to be in the outer leaflet only, is "flipping" to the inner leaflet of the vesicle, leading to quenching from both sides.1. Verify the stability of your asymmetric quencher distribution. This can be done using a control experiment to assess the rate of transbilayer diffusion (flip-flop)[1]. 2. Choose a quencher with a bulky, charged headgroup that is less likely to cross the membrane.
Low quenching efficiency. The tryptophan residues are buried deep within the membrane, inaccessible to the aqueous quencher.This result itself provides information about the orientation. To confirm, use a lipid-soluble quencher (e.g., a spin-labeled fatty acid) which will quench more efficiently from within the bilayer core.
Circular Dichroism (CD) Spectroscopy
Problem / Observation Potential Cause(s) Recommended Solution(s)
Distorted spectra with flattened peaks and reduced intensity. 1. Light Scattering: Large particles, such as liposomes, scatter light, which can distort the CD spectrum[17][18][19]. 2. Absorption Flattening: In particulate samples, molecules within the particle are shielded from the light beam, leading to a flattening of the absorption profile[17].1. Reduce Particle Size: Use small unilamellar vesicles (SUVs) prepared by sonication or extrusion through smaller pore size membranes (e.g., 50 nm). Detergent micelles are generally too small to cause significant scattering[19]. 2. Use a spectrophotometer with a large acceptance angle detector or one designed to minimize scattering artifacts. 3. Mathematical correction algorithms can be applied, but preventing the artifact is preferable.
Spectra show a significant red shift compared to soluble proteins. Solvent Effect: The low dielectric constant of the membrane environment can cause a shift in the n-π* transition to longer wavelengths (red shift) compared to aqueous solutions[20].This is an intrinsic property of membrane-embedded proteins and not an artifact. When analyzing secondary structure, use a reference database specifically developed for membrane proteins if available, as databases for soluble proteins may lead to errors[17][21].

Quantitative Data Summary

Table 1: Effect of Lipid Headgroup on the Effective Tilt Angle of this compound

This table summarizes data from polarized ATR-FTIR spectroscopy on gA in various dimyristoyl (14:0) lipids in the fluid (Lα) phase. The tilt angle (γeff) is relative to the membrane normal.

Lipid TypeHeadgroupPhase Status at 45°CEffective Tilt Angle (γeff) of gADegree of Orientation
DMPC PhosphocholineFluid~25°High
DMPS PhosphoserineFluid~30°Moderate
DMPG PhosphoglycerolFluid~35°Lower
DMPE PhosphoethanolamineFluid>40° (largely disordered)Very Low / Disordered
Data synthesized from studies by Kota et al.[1][4][5][22]

Table 2: Influence of Flanking Residues on this compound Orientation

This table outlines the expected qualitative effects of adding flanking residues to control gA orientation.

Flanking ResidueLocation AddedPrimary Interaction MechanismExpected Outcome on Orientation
Tryptophan (Trp) N- and/or C-terminusInterfacial AnchoringAnchors the terminus at the lipid-water interface, promoting a transmembrane orientation and stabilizing the channel.
Lysine (Lys) N- and/or C-terminusElectrostatic SteeringIn membranes with anionic lipids (e.g., PS, PG), the positive charge of Lysine will be attracted to the membrane surface, anchoring that terminus.
Phenylalanine (Phe) N- and/or C-terminusHydrophobicLess effective at interfacial anchoring than Trp. Can lead to deeper or less defined insertion of the terminus.

Experimental Protocols

Protocol: Determining gA Orientation via Tryptophan Fluorescence Quenching

This protocol allows for the determination of the transmembrane orientation of gA by assessing the accessibility of its native Tryptophan residues to an aqueous quencher.

1. Materials:

  • This compound

  • Lipids (e.g., POPC) to form Large Unilamellar Vesicles (LUVs).

  • Aqueous quencher (e.g., Acrylamide or Potassium Iodide). Stock solution: 4 M Acrylamide or 2 M KI in buffer.

  • Hydration Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4).

  • Spectrofluorometer with temperature control and quartz cuvettes.

2. LUV Preparation:

  • Prepare a lipid film by dissolving the lipid in chloroform, evaporating the solvent under nitrogen, and placing it under high vacuum for at least 2 hours.

  • Hydrate the lipid film with the buffer to a final concentration of ~5-10 mg/mL.

  • Create LUVs by extrusion: Pass the lipid suspension through a polycarbonate membrane (100 nm pore size) 21-31 times.

  • Incorporate gA into the LUVs by adding a small amount of concentrated gA stock (in ethanol) to the vesicle suspension with gentle vortexing. The final peptide-to-lipid ratio should be low (e.g., 1:200) to avoid aggregation. Incubate for at least 1 hour.

3. Fluorescence Quenching Titration:

  • Place the gA-containing LUV suspension into a quartz cuvette in the spectrofluorometer. Set the temperature (e.g., 25°C).

  • Set the excitation wavelength to 295 nm (to selectively excite Tryptophan) and record the emission spectrum from 310 nm to 450 nm. The peak should be around 330-340 nm.

  • Record the initial fluorescence intensity (F0) at the emission maximum.

  • Make small, sequential additions of the concentrated quencher stock solution to the cuvette. Mix gently after each addition.

  • After each addition, wait 1-2 minutes for equilibration and then record the new fluorescence intensity (F).

  • Continue until a significant decrease in fluorescence is observed or the quencher concentration is sufficiently high.

4. Data Analysis:

  • Correct for the inner filter effect if the quencher absorbs at the excitation or emission wavelengths.

  • Correct for dilution due to the addition of the quencher volume: Fcorrected = Fobserved * ((Vinitial + Vadded) / Vinitial).

  • Plot the data in a Stern-Volmer plot: F0/F vs. [Quencher].

  • The slope of this plot is the Stern-Volmer constant (KSV), which reflects the accessibility of the Tryptophan residues to the quencher. A high KSV indicates high accessibility (residues near the surface), while a low KSV suggests the residues are buried within the membrane.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Prepare Lipid Film B Hydrate & Extrude to form LUVs A->B C Incorporate this compound into LUVs B->C D Choose Technique C->D E Solid-State NMR (Aligned Sample) D->E F Fluorescence Quenching (LUV Suspension) D->F G Circular Dichroism (Oriented or Suspension) D->G H Acquire Spectra / Titration Data E->H F->H G->H I Process Data (e.g., Apply Corrections) H->I J Model Data to Determine Tilt Angle & Orientation I->J K Determine gA Orientation in Membrane J->K Conclusion

Caption: Experimental workflow for determining this compound orientation in membranes.

Factors_Influencing_Orientation GA This compound Orientation Peptide Peptide Properties Peptide->GA Flanking Flanking Residues (Trp, Lys) Peptide->Flanking Concentration Peptide Concentration (Aggregation) Peptide->Concentration Membrane Membrane Properties Membrane->GA Thickness Hydrophobic Thickness Membrane->Thickness Headgroup Lipid Headgroup (PC, PS, PE) Membrane->Headgroup Curvature Membrane Curvature Membrane->Curvature Charge Surface Charge Membrane->Charge Flanking->GA Thickness->GA Headgroup->GA Charge->GA

Caption: Key factors influencing the orientation of this compound in lipid membranes.

Troubleshooting_Fluorescence Start Fluorescence Quenching: Unexpected Results Q1 Is the Stern-Volmer plot non-linear? Start->Q1 A1_Yes Likely Inner Filter Effect Q1->A1_Yes Yes A1_No Plot is linear, but quenching is different than expected. Q1->A1_No No Sol1 1. Reduce sample concentration. 2. Measure sample absorbance. 3. Apply correction formula. A1_Yes->Sol1 Q2 Is quenching unexpectedly high in an asymmetric system? A1_No->Q2 A2_Yes Possible Quencher Flip-Flop Q2->A2_Yes Yes A2_No Quenching is very low. Q2->A2_No No Sol2 Verify quencher stability with a control experiment. A2_Yes->Sol2 Sol3 Indicates Trp residues are buried. Confirm with a hydrophobic quencher. A2_No->Sol3

References

Technical Support Center: Overcoming Artifacts in Gramicidin A Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering artifacts in Gramicidin A (gA) circular dichroism (CD) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in this compound CD spectroscopy?

A1: The most prevalent artifacts in gA CD spectroscopy include:

  • Light Scattering: Due to the aggregation of gA or its incorporation into lipid vesicles, light scattering can significantly distort CD spectra, particularly at lower wavelengths (<200 nm).[1] This can manifest as an artificially low CD signal in the 190-200 nm range.[2]

  • Absorption Flattening: In particulate samples like gA in membranes, the non-uniform distribution of molecules can lead to a reduction in the observed CD signal.[3]

  • High Baseline Noise: This can be caused by various factors, including inappropriate buffer components that absorb in the far-UV region, insufficient sample clarity, or instrumental issues.[4]

  • Distorted Spectra: Impurities in the sample, incorrect buffer composition, or high salt concentrations can lead to misleading spectral features.[5]

Q2: How does the lipid environment affect this compound CD spectra?

A2: The lipid environment is crucial for the conformation of gA and can be a source of artifacts. The conformation of gA is sensitive to the solvent in which the peptide and lipid are initially codissolved.[6] The type of lipid can also influence the gA conformation; for instance, gA's CD spectrum differs in lysophosphatidylcholine micelles compared to dipalmitoylphosphatidylcholine vesicles.[7] The length of the lipid acyl chains also plays a role, with longer chains favoring the channel conformation.[8] Furthermore, the lipid bilayers themselves can contribute to light scattering.[9]

Q3: Can aggregation of this compound cause artifacts?

A3: Yes, aggregation of gA is a significant source of artifacts, primarily through increased light scattering.[2] The solvent used to prepare the sample can influence the aggregation state and conformational transitions of gA.[10][11]

Q4: What is differential scattering and how does it impact my results?

A4: Differential scattering occurs when left and right circularly polarized light are scattered with different efficiencies by chiral particles.[2][12] This phenomenon is a major issue for large particles, especially those with dimensions greater than 1/20th the wavelength of light, and can severely distort CD spectra.[1][13] It can lead to an underestimation of α-helical content.[1]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues during gA CD spectroscopy experiments.

Issue 1: High Noise or Unstable Baseline

Symptoms:

  • The baseline spectrum (buffer only) is not flat and shows significant fluctuations.

  • The sample spectrum has a low signal-to-noise ratio.

Possible Causes & Solutions:

CauseSolution
Buffer Absorbance Choose a buffer with low UV absorbance, such as phosphate-buffered saline (PBS). Avoid additives like DTT or imidazole at high concentrations.[5] Run a buffer blank to subtract its contribution.[14]
Dissolved Oxygen Degas the sample buffer by stirring it under a vacuum for approximately 30 minutes.[15]
Instrument Purging Ensure the CD spectrometer is adequately purged with nitrogen gas to remove atmospheric oxygen, which absorbs UV light.[15]
Instrument Calibration Before measurements, perform a zero-calibration and verify the wavelength accuracy of the spectrometer.[5]
Issue 2: Distorted or Flattened CD Spectrum

Symptoms:

  • The spectral shape is unusual and does not resemble expected gA conformations.

  • The magnitude of the CD signal is significantly lower than expected, particularly at low wavelengths.[2]

Possible Causes & Solutions:

CauseSolution
Light Scattering If possible, reduce scattering by optimizing the sample preparation to minimize aggregation. For membrane-bound gA, using small unilamellar vesicles (SUVs) can help, though they still scatter at lower wavelengths.[1] Mathematical correction methods can be applied post-acquisition.[1][12]
Absorption Flattening This artifact is inherent to particulate samples. While difficult to eliminate completely, being aware of its potential impact on spectral interpretation is crucial.[3]
High Sample Concentration Optimize the gA concentration. For far-UV CD, a typical range is 0.1 to 1.0 mg/mL.[14] Too high a concentration can lead to detector saturation.[16]
Incorrect Cuvette Pathlength Select a cuvette with an appropriate pathlength based on the sample concentration. A 1 mm pathlength is often suitable for a 0.1 mg/mL protein solution for far-UV studies.[16]
Issue 3: Inaccurate Secondary Structure Estimation

Symptoms:

  • The calculated secondary structure content (e.g., α-helix, β-sheet) is inconsistent with known gA structures.

Possible Causes & Solutions:

CauseSolution
Differential Scattering This artifact can lead to an underestimation of α-helical content.[1] Employing correction methods is essential for accurate secondary structure analysis of membrane-bound gA.[1]
Inaccurate Protein Concentration Use a reliable method for protein concentration determination, such as measuring absorbance at 280 nm, as colorimetric assays can be inaccurate.[5]
Inappropriate Reference Database Standard reference databases for secondary structure analysis are derived from soluble proteins and may not be accurate for membrane proteins like gA.[17]
Solvent and Lipid Effects The conformation of gA is highly dependent on its environment.[6][10] Ensure that the experimental conditions (solvent, lipid composition) are appropriate for the desired conformational state.[7][8]

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Lipid Vesicles

This protocol outlines the steps for incorporating gA into small unilamellar vesicles (SUVs) for CD analysis.

  • Co-dissolve this compound and Lipid: Initially, dissolve both gA and the chosen lipid (e.g., dipalmitoylphosphatidylcholine) in an organic solvent like trifluoroethanol.[18] The choice of solvent can influence the final conformation.[6]

  • Solvent Evaporation: Remove the organic solvent under a stream of nitrogen gas to form a thin lipid/peptide film on the wall of a glass tube.

  • Hydration: Hydrate the film with the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4) by vortexing.[1]

  • Vesicle Formation (Sonication): Sonicate the lipid suspension on ice until the solution becomes clear to form SUVs. The average diameter of the SUVs should ideally be around 25 nm.[1]

  • Final Concentration: Adjust the final concentration of gA to be within the optimal range for CD spectroscopy (e.g., 0.1 mg/mL for far-UV).[16]

Protocol 2: CD Spectrometer Setup and Data Acquisition

This protocol provides general settings for acquiring high-quality CD spectra of gA.

  • Instrument Purging: Purge the spectrometer with nitrogen gas for at least 30 minutes before use.[15]

  • Temperature Control: Set the desired temperature using a Peltier temperature controller.[14]

  • Instrument Calibration: Perform a baseline correction with the buffer solution in the same cuvette that will be used for the sample.[5]

  • Scanning Parameters:

    • Wavelength Range: Typically 190–250 nm for secondary structure analysis.[5]

    • Bandwidth: 1.0 nm.[5]

    • Step Size: 1.0 nm.[5]

    • Integration Time: 0.5 seconds per data point to improve the signal-to-noise ratio.[5]

    • Scanning Speed: A good starting point is 50 nm/min.[16]

  • Data Collection: Collect multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • HT Voltage Check: Monitor the high tension (HT) voltage of the photomultiplier tube. If the HT voltage exceeds a certain threshold (e.g., 700 V), it indicates that not enough light is reaching the detector, and the data in that region may be unreliable.[16]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Co-dissolve gA & Lipid prep2 Solvent Evaporation prep1->prep2 prep3 Hydration prep2->prep3 prep4 Vesicle Formation prep3->prep4 acq1 Instrument Setup prep4->acq1 acq2 Baseline Correction acq1->acq2 acq3 Sample Measurement acq2->acq3 acq4 Data Averaging acq3->acq4 an1 Scattering Correction acq4->an1 an2 Secondary Structure Estimation an1->an2

Caption: Experimental workflow for this compound CD spectroscopy.

troubleshooting_flowchart start Start CD Experiment issue Observe Artifacts? start->issue noise High Noise? issue->noise Yes end High-Quality Spectrum issue->end No distortion Distorted Spectrum? noise->distortion No sol_noise Check Buffer Degas Sample Purge Instrument noise->sol_noise Yes inaccuracy Inaccurate Secondary Structure? distortion->inaccuracy No sol_distortion Optimize Concentration Correct for Scattering Check Cuvette distortion->sol_distortion Yes sol_inaccuracy Verify Concentration Use Appropriate Database Consider Environmental Effects inaccuracy->sol_inaccuracy Yes inaccuracy->end No sol_noise->issue sol_distortion->issue sol_inaccuracy->issue

References

refining force field parameters for Gramicidin A simulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and protocols for researchers refining force field parameters for molecular dynamics (MD) simulations of Gramicidin A.

Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Simulation Stability & Basic Setup

Q1: My this compound simulation is unstable and crashing. What are the first things to check?

A1: System instability is a common issue, especially with membrane proteins. Follow this checklist:

  • Initial Structure: Ensure your starting structure of the this compound dimer is reasonable. It should be properly embedded in a pre-equilibrated lipid bilayer. The standard head-to-head β-helical dimer is the conductive form.[1][2]

  • System Solvation & Ionization: Check that the system is fully solvated with no vacuum bubbles, especially near the protein-lipid interface. Ensure the system is neutralized with an appropriate concentration of ions (e.g., 150 mM NaCl or KCl) to mimic physiological conditions.

  • Equilibration Protocol: A multi-stage equilibration protocol is critical. Start with restraints on the protein and lipids, and gradually release them over several nanoseconds. Begin with a short minimization, followed by NVT (constant volume) and then NPT (constant pressure) ensembles.

  • Integration Timestep: For all-atom simulations with constrained hydrogen bonds (e.g., using LINCS or SHAKE), a 2 fs timestep is standard. If you are seeing instability, reduce this to 1 fs to see if the issue resolves.

  • Force Field Compatibility: Verify that the force field parameters for the protein (e.g., CHARMM36m, AMBER ff14SB), lipid (e.g., CHARMM36 lipids), and water model (e.g., TIP3P) are compatible and from consistent versions.[3][4]

Q2: The lipid bilayer in my simulation is behaving strangely (e.g., wrong thickness, too disordered). How can I fix this?

A2: The lipid environment is crucial for this compound's structure and function.[5]

  • Hydrophobic Mismatch: The average channel lifetime and local lipid dynamics are highly sensitive to the hydrophobic mismatch between the channel's length and the bilayer's thickness.[3][6][7] Ensure you have chosen a lipid type (e.g., DMPC, POPC, DOPC) that is appropriate for your research question. If results don't match experiments, the lipid force field itself may need refinement or you may need to reconsider your choice of lipid.

  • Lipid Equilibration: The lipid bilayer must be thoroughly equilibrated before inserting the protein. A common protocol is to run the lipid/water system for at least 50-100 ns to ensure the area per lipid and other properties have converged.

  • Pressure Coupling: Use semi-isotropic pressure coupling for membrane simulations to allow the x-y plane and the z-axis (bilayer normal) to fluctuate independently.

Category 2: Force Field Parameter & Accuracy Issues

Q3: My simulation does not reproduce experimental ion conductance rates. The calculated potential of mean force (PMF) shows a central barrier that is too high. Why is this happening?

A3: This is a well-documented challenge with classical, non-polarizable force fields when simulating ion permeation through narrow channels like this compound.[8][9]

  • Lack of Polarizability: Standard force fields like CHARMM and AMBER use fixed atomic charges.[8][10] As an ion moves through the narrow, hydrophobic pore, it induces electronic polarization in the peptide backbone and surrounding water molecules. This polarization effect stabilizes the ion in the pore, lowering the energy barrier. Non-polarizable force fields cannot capture this, resulting in an artificially high central barrier.[8][9]

  • Troubleshooting Steps:

    • Acknowledge the Limitation: First, recognize that your force field may be the primary limitation. Potentials of mean force calculated with standard force fields often show barriers that are too high to be compatible with experimental conductance data.[9][10]

    • Water Model: The water model can have a significant impact. Some studies suggest that certain water models can slightly improve results, but they do not solve the core polarizability issue.

    • Ion Parameters: Ensure you are using validated ion parameters for your chosen water model.

    • Advanced Solution (Consider Polarizable Force Fields): The most accurate solution is to use a polarizable force field (e.g., CHARMM Drude, AMBER ff19pol). These are more computationally expensive but explicitly model induced dipoles, providing a more physically realistic description of ion permeation.

Q4: The tryptophan side chains at the membrane interface show incorrect orientation or dynamics compared to NMR data. How do I refine the parameters for these residues?

A4: The tryptophan side chains act as "anchors" at the lipid-water interface, and their dynamics are critical. Discrepancies with NMR data often point to issues with dihedral angle parameters.[1][2]

  • Problem Identification: First, confirm the discrepancy by calculating the relevant order parameters or dihedral angle distributions from your trajectory and comparing them directly with experimental values.[11][12]

  • Refinement Strategy: The issue likely lies in the torsional (dihedral) parameters for the Trp side chain (χ1 and χ2 angles). These parameters may need to be refined to better match the energy landscape of the tryptophan in the heterogeneous membrane environment.

  • Solution: You will need to perform new parameterization, typically by fitting to high-level Quantum Mechanics (QM) calculations. See the detailed protocol below for "Refining Dihedral Angle Parameters."

Quantitative Data Summary

Table 1: Comparison of Common All-Atom Force Fields for this compound Ion Permeation Studies

Force Field FamilyProtein ParametersLipid ParametersCommon Issue / ObservationPotential SolutionCitation(s)
CHARMM CHARMM27, CHARMM36(m)CHARMM36 LipidsConsistently produces a large central barrier for K+ ion permeation in PMF calculations.Acknowledge limitation; use a polarizable force field (Drude).[9]
AMBER ff99SB, ff14SBLIPID14, LIPID17Similar to CHARMM, calculates a large central barrier incompatible with experimental conductance.Acknowledge limitation; consider polarizable force fields.[8][10]
GROMOS 53A6, 54A7Berger Lipids / GROMOSAlso shows a significant central barrier for ion permeation.Acknowledge limitation; requires careful validation.[9]

Table 2: Influence of Lipid Bilayer Properties on this compound Simulation Observables

Bilayer Property VariedKey Simulation ObservableObserved EffectSignificanceCitation(s)
Hydrophobic Thickness Channel Lifetime (Monomer↔Dimer Equilibrium)Increased hydrophobic mismatch (thicker bilayer) leads to shorter channel lifetimes.The energy cost of deforming a thicker bilayer to match the shorter gA channel is higher, destabilizing the dimer.[3][6]
Lipid Intrinsic Curvature Channel Lifetime & Appearance RateLipids with more negative intrinsic curvature can decrease channel lifetime.Changes in lipid packing stress at the protein-lipid interface alter the energy landscape of dimerization.[13][14]
Lipid Headgroup Charge Local Ion Concentration & ConductanceTitrating lipid headgroup charge (e.g., via pH) alters the surface potential, affecting ion concentration at the channel mouth.Electrostatic interactions are a key component of the ion permeation process.[15]
Experimental & Computational Protocols
Protocol 1: Validation of Simulation against NMR Experimental Data

This protocol outlines the steps to validate the structural and dynamic accuracy of your this compound simulation against solid-state NMR observables.[2][12]

  • Obtain Experimental Data: Source target experimental data, such as ¹⁵N chemical shift anisotropies (CSAs), Cα–²H quadrupolar splittings, or side-chain order parameters for specific residues.[11][12]

  • Run Production MD Simulation: Perform a sufficiently long (e.g., >500 ns) production simulation of the this compound channel in the appropriate lipid environment. Save trajectory frames at a high frequency (e.g., every 10-100 ps).

  • Back-Calculation of NMR Observables: Use specialized software or custom scripts to calculate the theoretical NMR observables from your MD trajectory. This involves:

    • For each frame, calculating the orientation of the relevant interaction tensor (e.g., the ¹⁵N chemical shift tensor) with respect to the external magnetic field (aligned with the bilayer normal).

    • Averaging these calculated values over the entire trajectory.

  • Quantitative Comparison:

    • Plot the back-calculated values against the experimental values for each residue.

    • Calculate the Root-Mean-Square-Error (RMSE) or correlation coefficient (R²) between the simulated and experimental datasets.

  • Refinement: If the agreement is poor (high RMSE), it indicates a force field inaccuracy. The largest deviations can pinpoint specific regions (e.g., a particular residue's backbone or side chain) that may require parameter refinement.

Protocol 2: Refining Dihedral Angle Parameters using QM Scans

This protocol details how to re-parameterize a problematic dihedral angle (e.g., a Trp side chain χ angle) that shows poor agreement with experimental data.

  • Isolate the Chemical Fragment: Create a simplified model compound that captures the essential chemistry of the dihedral. For a side chain, an "ace-capped" dipeptide (ACE-TRP-NME) is a standard choice.[16]

  • Quantum Mechanics (QM) Setup:

    • Choose a suitable QM level of theory and basis set (e.g., MP2/6-31G(d) or a modern DFT functional).[16]

    • Perform a "constrained geometry optimization" or "potential energy surface (PES) scan." In this calculation, the target dihedral angle is fixed at a series of values (e.g., every 10-15 degrees from 0° to 360°), while the rest of the molecule's geometry is allowed to relax at each step.

  • Extract QM Energy Profile: Plot the relative QM energy as a function of the dihedral angle. This is your target energy profile.

  • Characterize MM Energy Profile:

    • Using your existing force field, perform the same PES scan on the model compound at the molecular mechanics (MM) level.

    • Decompose the MM energy to isolate the contributions from the 1-4 van der Waals and 1-4 electrostatic interactions.

  • Fit New Torsional Parameters:

    • Subtract the 1-4 non-bonded MM energy from the target QM energy profile. The resulting curve is the energy that must be described by the new torsional parameter.

    • Fit this residual energy curve to the functional form of the dihedral term in your force field (typically a Fourier series). This fitting process will yield the new force constants, periodicities, and phase angles for your dihedral parameter.[17][18]

  • Validate the New Parameter:

    • Implement the new dihedral parameter into your force field files.

    • Re-run the simulation of the full this compound system.

    • Re-evaluate the observables (e.g., comparison to NMR data) to confirm that the refinement has improved the accuracy of your simulation.

Visualizations: Workflows and Logic Diagrams

ForceFieldRefinementWorkflow Force Field Parameter Refinement Workflow A Initial MD Simulation (e.g., CHARMM36) B Analyze Trajectory & Compare to Experimental Data (NMR, Conductance, etc.) A->B Generate Trajectory C Identify Discrepancy (e.g., High Ion Barrier, Incorrect Dihedral) B->C D Select Model Compound (e.g., Dipeptide) C->D Yes, Parameter Issue K Publish / Further Simulations C->K No, Agreement OK E Perform QM Potential Energy Surface Scan D->E F Fit New Dihedral/Non-bonded Parameters to QM Data E->F Generate Energy Profile G Update Force Field Files with New Parameters F->G H Validation MD Simulation (Full System) G->H I Re-analyze & Compare to Experimental Data H->I Generate New Trajectory J Discrepancy Resolved? (Accept Parameters) I->J J->D No, Refine Further J->K Yes

Caption: A workflow for iteratively refining force field parameters.

TroubleshootingIonBarrier Troubleshooting High Ion Permeation Barrier Start Problem: Calculated PMF for ion permeation is too high CheckFF Are you using a standard non-polarizable force field? (CHARMM36, AMBER14, etc.) Start->CheckFF Acknowledge This is an expected limitation. The lack of polarizability artificially raises the barrier. CheckFF->Acknowledge Yes CheckParams Check consistency of Protein, Lipid, Water, and Ion parameters. Are they from a matched set? CheckFF->CheckParams No / Unsure ConsiderPolar Is higher accuracy essential? Acknowledge->ConsiderPolar Report Report the result, acknowledging the known artifact of the force field. End Proceed with analysis Report->End ConsiderPolar->Report No UsePolarFF Implement a Polarizable Force Field (e.g., CHARMM Drude, AMBER POL) Warning: Computationally expensive. ConsiderPolar->UsePolarFF Yes UsePolarFF->End CheckParams->Acknowledge Parameters are consistent

Caption: A logic diagram for troubleshooting a high ion permeation barrier.

References

dealing with seal resistance issues in Gramicidin A patch-clamping

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gramicidin A patch-clamping. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on achieving and maintaining high-resistance seals.

Troubleshooting Guide: Seal Resistance Issues

This guide addresses the most common problems encountered during the formation of a giga-ohm seal in this compound perforated patch-clamp experiments.

Problem 1: Difficulty achieving a Giga-ohm seal (>1 GΩ).

Possible Causes and Solutions:

CauseSolution
Gramicidin at the Pipette Tip Gramicidin can interfere with seal formation. It is crucial to prevent the antibiotic from reaching the pipette tip before the seal is established.[1] Use the two-step filling method: first, front-fill the pipette tip with a gramicidin-free internal solution, and then back-fill the rest of the pipette with the gramicidin-containing solution.[1][2][3] Be swift when approaching the cell to minimize diffusion of gramicidin to the tip.[3]
Unhealthy or Poorly Prepared Cells The health and integrity of the cell membrane are critical for a stable seal.[1] Ensure optimal cell culture conditions and gentle enzymatic dissociation to avoid fragile membranes. For slice preparations, ensure continuous oxygenation and appropriate recovery time.
Dirty Pipette Tip or Debris Contaminants on the pipette tip or in the recording solution can prevent a tight seal. Use freshly pulled, clean pipettes for each attempt. Ensure all solutions are filtered and free of precipitates. Applying gentle positive pressure while approaching the cell can help clear debris from the cell surface.[4]
Inappropriate Pipette Geometry The shape and size of the pipette tip are crucial. Pipettes with a resistance of ~3.5 MΩ (3-4.5 MΩ) and a short taper are often recommended.[2] Polishing the pipette tip to reduce surface roughness has been shown to improve seal formation and stability, with polished pipettes achieving significantly higher seal resistances.[5][6]
Incorrect Solution Osmolarity The osmolarity of the internal and external solutions should be optimized. A general guideline is to have the internal solution's osmolarity about 10 mOsm lower than the external solution.
Improper Pressure Application Precise control of pressure is key. Apply gentle positive pressure when approaching the cell, and then switch to gentle, steady negative pressure (suction) to form the seal.[2][4][7] Applying suction too quickly or with too much force can rupture the membrane.[2]

Problem 2: The seal is unstable and deteriorates over time.

Possible Causes and Solutions:

CauseSolution
Pipette Drift Mechanical instability of the recording setup can cause the pipette to move, leading to a loss of the seal. Ensure the micromanipulator, microscope stage, and perfusion system are stable and free from vibrations.
Cellular Stress or Poor Health Even if an initial seal is formed, an unhealthy cell may not be able to maintain it. Monitor the cell's appearance for any signs of distress.
Spontaneous Membrane Rupture Higher concentrations of gramicidin can increase the likelihood of the membrane patch rupturing spontaneously.[8] If this is a recurring issue, consider reducing the final gramicidin concentration.
Inadequate Seal Enhancers (for automated patch-clamp) In automated systems, seal enhancers like CaF₂ are often used.[9] While not directly applicable to manual patch-clamping in the same way, this highlights the importance of ionic composition. Some studies suggest that the presence of certain divalent cations might influence seal stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of this compound to use?

A1: The final concentration of this compound in the pipette solution typically ranges from 20-100 µg/mL.[1][10] It is advisable to start with a lower concentration and optimize based on your specific cell type and experimental conditions. Higher concentrations can lead to faster perforation but may also increase the risk of spontaneous membrane rupture.[8]

Q2: How should I prepare the this compound stock solution?

A2: Gramicidin is commonly dissolved in dimethyl sulfoxide (DMSO) or methanol to create a stock solution.[1] A common procedure is to prepare a stock solution of 10-50 mg/mL in high-quality DMSO.[2][3][10] This stock solution should be stored at 4°C for up to a week or at -20°C for longer periods.[2][8] Immediately before use, dilute the stock solution into your internal pipette solution to the desired final concentration and sonicate briefly to ensure it is well-dissolved.[3]

Q3: How long should I wait for the membrane to perforate?

A3: Gramicidin perforation is a relatively slow process, typically taking around 15-25 minutes to achieve a stable access resistance.[1][10] The progress of perforation can be monitored by observing the decrease in access resistance over time. A successful perforation is usually indicated by a gradual decrease in access resistance to a stable value, often in the range of 10-20 MΩ.[1]

Q4: My seal resistance is fluctuating after formation. What should I do?

A4: Fluctuations in a giga-ohm seal can be due to several factors. Ensure your recording setup is mechanically stable to rule out pipette drift. Unhealthy cells can also lead to unstable seals. Additionally, check the stability of your perfusion system, as fluctuations in flow rate can disturb the patch.

Q5: Can I use positive pressure when approaching the cell with a gramicidin-filled pipette?

A5: Yes, but it should be applied cautiously. A smaller positive pressure than in conventional whole-cell patching is recommended to prevent expelling gramicidin onto the cell membrane before sealing.[1] The goal is to keep the pipette tip clean without damaging the cell or prematurely exposing it to the antibiotic.

Experimental Protocols

Protocol 1: Preparation of Gramicidin-Containing Pipette Solution

  • Prepare Gramicidin Stock Solution:

    • Weigh a small amount of Gramicidin D.

    • Dissolve it in high-quality DMSO to a stock concentration of 10-50 mg/mL.[2][3][10]

    • Aliquot and store at 4°C for short-term use (up to one week) or -20°C for long-term storage.[2][8]

  • Prepare Final Pipette Solution:

    • On the day of the experiment, thaw an aliquot of the gramicidin stock solution.

    • Dilute the stock solution into your filtered internal pipette solution to a final concentration of 20-100 µg/mL.[1][10]

    • Sonicate the final solution for a few seconds to ensure the gramicidin is fully dissolved.[3]

Protocol 2: Two-Step Pipette Filling for Perforated Patch

  • Front-filling (Tip-filling):

    • Dip the very tip of the freshly pulled micropipette into the gramicidin-free internal solution for a few seconds.[2][10] The duration will depend on the pipette tip size and shape.

    • This creates a small column of antibiotic-free solution at the tip, which is essential for achieving a good seal.

  • Back-filling:

    • Carefully back-fill the remainder of the pipette with the gramicidin-containing internal solution using a microloader pipette tip.

    • Avoid introducing air bubbles, as they can interfere with the recording.[2]

Visualizations

Seal_Formation_Workflow cluster_prep Preparation cluster_filling Pipette Filling cluster_patching Patching Procedure A Prepare Gramicidin Stock (e.g., 50 mg/mL in DMSO) B Prepare Final Pipette Solution (e.g., 50 µg/mL) & Sonicate A->B E Back-fill with Gramicidin-Containing Solution B->E C Pull & Polish Pipette (3-4.5 MΩ) D Front-fill Pipette Tip with Gramicidin-Free Solution C->D D->E F Approach Cell with Gentle Positive Pressure E->F G Form Dimple on Cell Surface F->G H Apply Gentle, Steady Suction G->H I Achieve Giga-ohm Seal (>1 GΩ) H->I J Wait for Perforation (15-25 min) I->J K Begin Recording J->K

Caption: Workflow for this compound Perforated Patch-Clamp Seal Formation.

Troubleshooting_Logic cluster_checks Initial Checks cluster_actions Corrective Actions Start Problem: Cannot Achieve Giga-ohm Seal CheckPipette Is the pipette front-filled correctly? Start->CheckPipette CheckCells Are the cells healthy? Start->CheckCells CheckSolutions Are solutions clean & osmolarity correct? Start->CheckSolutions ActionPressure Optimize pressure application Start->ActionPressure If initial checks are OK ActionPipette Re-pull/polish pipette & fill carefully CheckPipette->ActionPipette No ActionCells Use healthier cell culture/slice CheckCells->ActionCells No ActionSolutions Filter solutions & adjust osmolarity CheckSolutions->ActionSolutions No Outcome Giga-ohm Seal Achieved ActionPipette->Outcome ActionCells->Outcome ActionSolutions->Outcome ActionPressure->Outcome

Caption: Troubleshooting Logic for Failure to Achieve a Giga-ohm Seal.

References

optimizing buffer conditions for Gramicidin A functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in Gramicidin A (gA) functional assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low or no channel activity in my single-channel recordings. What are the likely buffer-related causes?

A1: Low or absent this compound channel activity is a common issue that can often be traced back to suboptimal buffer or experimental conditions. Here are the primary buffer-related factors to investigate:

  • Incorrect Ionic Strength: this compound channel formation and stability are sensitive to the ionic strength of the electrolyte solution. Very low salt concentrations can lead to reduced channel insertion and activity. Conversely, extremely high salt levels can also alter channel lifetime.[1]

  • Suboptimal pH: The pH of the buffer can influence the charge of the lipid headgroups in the bilayer, which in turn affects the physical properties of the membrane and this compound channel function. For instance, in phosphatidylethanolamine (PE) containing bilayers, channel lifetimes can vary significantly with pH changes.[2]

  • Presence of Divalent Cations: this compound channels are highly selective for monovalent cations.[3][4] The presence of contaminating divalent cations, such as Ca²⁺ or Ba²⁺, can block the channel pore, significantly reducing or abolishing ion conductance.[1][3] Ensure your salts and water are free from divalent cation contamination.

  • Buffer Purity: The water and salts used to prepare buffers must be of the highest purity (e.g., 18.2 MΩ·cm resistivity) to avoid contamination with ions, heavy metals, or organic compounds that could interfere with channel function.[5]

Q2: My assay shows high background noise and electrical instability. How can I optimize my buffer to reduce it?

A2: High noise can obscure single-channel events. While many factors can contribute, buffer composition and preparation are critical:

  • Use a Suitable Buffer Compound: Some buffer compounds can interact with the bilayer or recording apparatus. Buffers like HEPES, MOPS, and Tris are commonly used. However, it's crucial to ensure the chosen buffer does not interact with the lipid membrane or inhibit the channel at the working concentration.[6][7]

  • Ensure Purity: Impurities in buffer salts can be a source of noise. Use salts of the highest available grade (e.g., for molecular biology or electrophysiology).

  • Filter Your Buffers: Always filter your final buffer solution through a 0.22 µm syringe filter before use. This removes particulate matter that can cause blockages or instability in planar lipid bilayer (PLB) apertures or patch-clamp pipettes.

  • Degas the Solution: Dissolved gases, particularly oxygen, can come out of solution and form nanobubbles on the bilayer surface, leading to instability. Degassing the buffer before use can mitigate this issue.

Q3: How does the choice of monovalent cation affect this compound channel conductance?

A3: The conductance of the this compound channel is highly dependent on the identity of the permeant monovalent cation. The channel exhibits a distinct selectivity sequence. For many common alkali metal cations, the permeability and conductance sequence is NH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺.[8] This means that using CsCl will result in a higher single-channel conductance than using NaCl at the same concentration. This is a critical factor when designing experiments to measure specific transport rates or when comparing results with literature data.

Q4: Can the buffer pH directly alter this compound channel lifetime?

A4: Yes, pH can have a significant impact on channel lifetime (duration), primarily through its effect on the lipid bilayer rather than the peptide itself. Changes in pH can alter the protonation state and, therefore, the charge and interaction of lipid headgroups.[2] For example, in bilayers containing lipids with titratable groups like phosphatidylethanolamine (PE) or phosphatidylserine (PS), varying the pH can change the lateral pressure and intrinsic curvature of the membrane, which in turn modulates the kinetics of gA monomer dimerization and dissociation, thereby altering the channel lifetime.[2]

Quantitative Data Summary

The choice of electrolyte is a critical determinant of the measured single-channel current. The following table summarizes the relative conductance for various monovalent cations through the this compound channel.

Table 1: Influence of Cation Type on this compound Single-Channel Conductance

CationConductance Ratio (Gₓ/Gₖ)Permeability Ratio (Pₓ/Pₖ)Reference
NH₄⁺>1>1[8]
Cs⁺>1>1[8]
Rb⁺>1>1[8]
K⁺1.00 (Reference)1.00 (Reference)[8]
Na⁺<1<1[8]
Li⁺<1<1[8]

Note: Ratios are derived from studies on muscle fiber membranes and provide a general selectivity sequence. Absolute values can vary with experimental conditions (e.g., lipid composition, concentration).

Key Experimental Protocols & Visualizations

Mechanism of this compound Channel Formation

This compound functions by forming a transmembrane channel. This occurs when two helical this compound monomers, one in each leaflet of the lipid bilayer, align N-terminus to N-terminus to form a dimeric pore.

G_Channel_Formation cluster_channel Functional Channel Monomer1 gA Monomer Channel Transmembrane Dimer Monomer1->Channel Dimerization Monomer2 gA Monomer Troubleshooting_Workflow Start Start: Low / No Channel Activity CheckBuffer 1. Verify Buffer Composition Start->CheckBuffer Result_Ionic Is ionic strength adequate? (e.g., >100 mM) CheckBuffer->Result_Ionic Ionic Strength Result_pH Is pH optimal for the lipid system? (e.g., ~pH 7.0) CheckBuffer->Result_pH CheckPurity 2. Assess Buffer Purity Result_Contam Is buffer free of divalent cations? (e.g., Ca²⁺, Mg²⁺) CheckPurity->Result_Contam Purity CheckSystem 3. Evaluate Experimental System Result_Solvent Is gA solvent (e.g., Ethanol) fully evaporated? CheckSystem->Result_Solvent System Checks Result_Ionic->CheckPurity Yes Action_Ionic Action: Increase salt concentration. Result_Ionic->Action_Ionic No Result_pH->CheckPurity Yes Action_pH Action: Adjust pH. Result_pH->Action_pH No Result_Contam->CheckSystem Yes Action_Contam Action: Remake buffer with pure reagents +/- EDTA. Result_Contam->Action_Contam No Result_Bilayer Is the lipid bilayer stable? Result_Solvent->Result_Bilayer Yes Action_Solvent Action: Ensure complete solvent evaporation after gA addition. Result_Solvent->Action_Solvent No Action_Bilayer Action: Reform bilayer. Check lipid quality. Result_Bilayer->Action_Bilayer No Success Problem Resolved Action_Ionic->Success Action_pH->Success Action_Contam->Success Action_Solvent->Success Action_Bilayer->Success

References

troubleshooting poor incorporation of Gramicidin A into liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Gramicidin A into liposomes.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and characterization of this compound-loaded liposomes in a question-and-answer format.

Question 1: Why is the incorporation efficiency of this compound into my liposomes consistently low?

Answer:

Low incorporation efficiency of this compound can stem from several factors related to the liposome formulation and preparation method. Here are the most common culprits and solutions:

  • Lipid Composition: The choice of lipids is critical. High concentrations of cholesterol can significantly impede the incorporation of this compound. As cholesterol increases, membrane rigidity rises, which diminishes the partitioning of the peptide into the bilayer.[1] Consider reducing the molar ratio of cholesterol. Studies have shown that while a small amount of cholesterol (e.g., 10 mol%) can be tolerated, higher concentrations (e.g., 30-60 mol%) can negatively impact incorporation.[1] The type of phospholipid also plays a role. Fluid-phase phospholipids, such as DOPC, may facilitate incorporation more readily than gel-phase lipids like DPPC, especially if the processing temperature is below the phase transition temperature of the lipid.

  • Preparation Method: The thin-film hydration method is commonly used, but procedural variations can affect efficiency. Ensure the lipid film is thin and evenly distributed before hydration.[2][3] Incomplete removal of the organic solvent can also interfere with liposome formation and peptide incorporation. The hydration temperature should be above the phase transition temperature (Tc) of the lipids to ensure the bilayers are in a fluid state, which is more amenable to peptide insertion.[2][3]

  • Drug-to-Lipid Ratio: There is a saturation point for how much this compound can be incorporated into a given amount of lipid. If the initial drug-to-lipid ratio is too high, unincorporated peptide will be left in the aqueous phase. It is advisable to perform experiments with varying drug-to-lipid ratios to find the optimal loading concentration.

Question 2: I observe aggregation and precipitation of my this compound-liposome formulation. What could be the cause?

Answer:

Aggregation and precipitation can be due to issues with colloidal stability or the unincorporated peptide.

  • Unincorporated this compound: this compound has low aqueous solubility.[4] If incorporation is poor, the free peptide can precipitate out of the solution. The primary solution is to improve the incorporation efficiency using the strategies mentioned in Question 1.

  • Liposome Stability: The surface charge of the liposomes influences their stability. Liposomes with a neutral or low surface charge are more prone to aggregation. Including a charged lipid, such as a negatively charged phospholipid (e.g., DPPG) or a positively charged lipid, can increase electrostatic repulsion between vesicles and prevent aggregation. The storage temperature and pH of the buffer can also impact liposome stability.[5] Store liposomes at an appropriate temperature (often 4°C) and in a buffer with a pH that does not compromise the integrity of the lipids or the peptide.[5]

Question 3: How can I accurately determine the incorporation efficiency of this compound?

Answer:

Accurate determination of incorporation efficiency requires separating the unincorporated this compound from the liposomes and then quantifying the amount of peptide in the liposomal fraction.

  • Separation of Free Drug: Common methods to separate free this compound from liposomes include:

    • Size Exclusion Chromatography (SEC): This is a reliable method where the larger liposomes elute before the smaller, free peptide.

    • Dialysis: The liposome suspension is dialyzed against a large volume of buffer using a membrane with a molecular weight cut-off (MWCO) that allows the free peptide to pass through while retaining the liposomes.[6]

    • Centrifugation: Ultracentrifugation can pellet the liposomes, leaving the free peptide in the supernatant. However, this may not be effective for very small or low-density liposomes.

  • Quantification of Incorporated this compound: Once the liposomes are separated, the amount of incorporated peptide can be determined.

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and quantitative method.[7][8][9] The liposomes are first disrupted using a suitable solvent (e.g., methanol or chloroform/methanol mixture) to release the this compound, which is then quantified by HPLC. A standard curve of known this compound concentrations should be used for accurate quantification.

    • Spectrophotometry: While less specific than HPLC, UV-Vis spectrophotometry can be used if the lipids and other formulation components do not interfere with the absorbance of this compound at its characteristic wavelength.

The incorporation efficiency (IE%) is calculated as:

IE% = (Amount of this compound in liposomes / Total initial amount of this compound) x 100

Frequently Asked Questions (FAQs)

Q1: What is the optimal lipid composition for incorporating this compound?

While the "optimal" composition can depend on the specific application, a general guideline is to use a fluid-phase phospholipid (like DOPC or POPC) and to be cautious with cholesterol. Some studies suggest that up to 10 mol% cholesterol can be included without significantly hindering incorporation, while higher amounts can be detrimental.[1] Including a small percentage of a charged lipid can improve stability.

Q2: Can I use sonication to prepare this compound liposomes?

Probe sonication can be used to reduce the size of multilamellar vesicles to small unilamellar vesicles (SUVs). However, it is an aggressive method that can potentially degrade both the lipids and the peptide. If sonication is used, it should be done in short bursts on ice to minimize heating. The thin-film hydration method followed by extrusion is generally a milder and more controlled method for preparing liposomes of a defined size.[2][10]

Q3: How does the conformation of this compound change upon incorporation into liposomes?

This compound can exist in different conformational states, including monomers and various dimeric forms. The channel-forming conformation is a head-to-head dimer. The lipid environment can influence the equilibrium between these forms. Techniques like circular dichroism and HPLC can be used to study the conformational state of this compound within the lipid bilayer.[7][8]

Q4: What is a typical drug-to-lipid molar ratio to start with for this compound incorporation?

A common starting point for peptide incorporation into liposomes is a drug-to-lipid molar ratio in the range of 1:50 to 1:100. Optimization experiments should be performed to determine the ratio that provides the highest incorporation efficiency without leading to peptide precipitation or liposome instability.

Data Presentation

Table 1: Effect of Cholesterol Content on Gramicidin S Incorporation

Cholesterol (mol%)Relative Gramicidin S IncorporationMembrane StateReference
0HighFluid[1]
10ModerateSlightly more rigid[1]
30LowRigid[1]
60Very LowVery Rigid[1]

Note: Data is qualitative based on trends reported for Gramicidin S, a structurally related peptide.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method

  • Lipid and Drug Preparation:

    • Dissolve the desired lipids (e.g., DOPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (Tc) to evaporate the solvent.

    • Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydration:

    • Add the aqueous buffer (e.g., PBS) to the flask. The buffer should be pre-heated to a temperature above the Tc of the lipids.[3]

    • Agitate the flask by hand or on a vortex mixer to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).[3]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).[10]

    • Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure a homogenous size distribution.[6] The extrusion should be performed at a temperature above the lipid Tc.

Protocol 2: Determination of this compound Incorporation Efficiency by HPLC

  • Separation of Free this compound:

    • Use size exclusion chromatography (SEC) to separate the liposomes from the unincorporated peptide. A Sephadex G-50 or similar column can be used.

    • Elute the column with the same buffer used for liposome preparation and collect the fractions containing the liposomes.

  • Liposome Lysis and Sample Preparation:

    • Take a known volume of the liposome fraction and disrupt the vesicles by adding a sufficient amount of methanol to solubilize the lipids and the peptide.

    • Centrifuge the sample at high speed to pellet any precipitated lipids.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant into an HPLC system equipped with a C18 column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA) to elute the this compound.

    • Detect the peptide using a UV detector at an appropriate wavelength (e.g., 280 nm).

    • Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of the peptide.

  • Calculation:

    • Calculate the Incorporation Efficiency (IE%) as described in the troubleshooting guide.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start: Poor this compound Incorporation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions cluster_verification Verification Start Low Incorporation Efficiency Lipid_Comp Lipid Composition (e.g., high cholesterol) Start->Lipid_Comp Prep_Method Preparation Method (e.g., improper film, temp) Start->Prep_Method Ratio Drug-to-Lipid Ratio (too high) Start->Ratio Adjust_Lipids Adjust Lipid Ratios (reduce cholesterol) Lipid_Comp->Adjust_Lipids Optimize_Prep Optimize Protocol (ensure thin film, correct temp) Prep_Method->Optimize_Prep Vary_Ratio Vary Drug-to-Lipid Ratio Ratio->Vary_Ratio Measure_IE Measure Incorporation Efficiency (e.g., HPLC) Adjust_Lipids->Measure_IE Optimize_Prep->Measure_IE Vary_Ratio->Measure_IE

Caption: Troubleshooting workflow for poor this compound incorporation into liposomes.

ExperimentalWorkflow cluster_prep Liposome Preparation cluster_analysis Analysis of Incorporation cluster_result Result Dissolve 1. Dissolve Lipids & this compound in Organic Solvent Film 2. Form Thin Film (Rotary Evaporation) Dissolve->Film Hydrate 3. Hydrate Film with Buffer (forms MLVs) Film->Hydrate Extrude 4. Extrude for Size Reduction (forms LUVs) Hydrate->Extrude Separate 5. Separate Free Drug (Size Exclusion Chromatography) Extrude->Separate Lyse 6. Lyse Liposomes (e.g., with Methanol) Separate->Lyse Quantify 7. Quantify this compound (HPLC) Lyse->Quantify Calculate 8. Calculate Incorporation Efficiency Quantify->Calculate

Caption: Experimental workflow for preparing and analyzing this compound-loaded liposomes.

References

Technical Support Center: Enhancing the Therapeutic Index of Gramicidin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the therapeutic index of Gramicidin A (gA). This resource provides troubleshooting guides, frequently asked questions (FAQs), quantitative data, and detailed experimental protocols to assist in your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the development of this compound analogs with an improved therapeutic index.

Q1: My novel this compound analog shows significantly reduced antibacterial activity. What are the potential causes and troubleshooting steps?

A1: A reduction in antibacterial activity is a common challenge when modifying the gA structure. The core function of gA relies on its ability to form a transmembrane ion channel.[1][2] Modifications can interfere with this process.

Potential Causes:

  • Steric Hindrance: Bulky chemical modifications, particularly near the N-terminus where dimerization occurs, can prevent the two monomers from forming a functional channel.[2][3]

  • Altered Hydrophobicity: this compound is extremely hydrophobic, which is critical for its insertion into the lipid bilayer of bacterial membranes.[4] Modifications that significantly increase hydrophilicity can impair membrane partitioning.

  • Disrupted Dimerization: The head-to-head dimerization of two gA monomers is essential for channel formation.[2][4] Changes to the N-terminal formyl group or adjacent amino acids can disrupt the necessary hydrogen bonds.[3]

  • Conformational Changes: Amino acid substitutions can alter the stable β-helical structure required for ion transport.[4]

Troubleshooting Workflow:

G start Problem: Reduced Antibacterial Activity q1 Is the modification near the N-terminus? start->q1 a1_yes Potential Steric Hindrance or Dimerization Disruption q1->a1_yes Yes q2 Did the modification significantly change hydrophobicity? q1->q2 No sol1 Solution: 1. Relocate modification site. 2. Use a longer linker. 3. Model dimer interaction. a1_yes->sol1 a2_yes Altered Membrane Partitioning q2->a2_yes Yes q3 Were amino acids substituted within the core? q2->q3 No sol2 Solution: 1. Re-evaluate LogP. 2. Balance with hydrophobic groups. 3. Perform membrane insertion assays. a2_yes->sol2 a3_yes Potential Disruption of β-helical Structure q3->a3_yes Yes sol3 Solution: 1. Perform CD spectroscopy. 2. Run MD simulations. 3. Choose more conservative substitutions. a3_yes->sol3

Caption: Troubleshooting workflow for reduced antibacterial activity.

Q2: How can I effectively reduce the hemolytic toxicity of my this compound analog?

A2: Reducing hemolytic activity is the primary goal for improving the therapeutic index of gA. Since gA's channel-forming mechanism is not inherently selective between bacterial and mammalian cells, strategies focus on exploiting the differences between these membranes (e.g., thickness, cholesterol content, and surface charge).

Effective Strategies:

  • Covalent Dimerization: Linking two gA monomers head-to-head with a flexible linker creates a permanently "active" channel. This strategy can be optimized to favor insertion into thinner bacterial membranes over thicker, cholesterol-rich erythrocyte membranes.

  • Amino Acid Substitution: Replacing specific amino acids can modulate activity. For instance, incorporating cationic side chains (e.g., lysine derivatives) can increase selectivity for negatively charged bacterial membranes while lowering hemolytic activity.[5]

  • PEGylation: Attaching polyethylene glycol (PEG) chains can sterically shield the gA molecule, reducing its interaction with erythrocyte membranes.[6][7] This also improves solubility and can prolong circulation time in vivo.[6][8]

  • Modifying the β-turn: In related cyclic peptides like Gramicidin S, modifying the β-turn region has been shown to successfully dissociate antibacterial and hemolytic activities.[9][10][11] This principle can be applied to linear gA analogs.

Q3: What is the Therapeutic Index (TI) and how do I calculate it for my compound?

A3: The Therapeutic Index (TI), or Selectivity Index, is a quantitative measure of a drug's safety. It compares the concentration at which the drug is toxic to host cells to the concentration at which it is effective against the target pathogen. A higher TI is desirable.

Calculation: The TI is typically calculated as the ratio of the 50% hemolytic concentration (HC₅₀) or 50% cytotoxic concentration (CC₅₀) to the Minimum Inhibitory Concentration (MIC).

  • TI = HC₅₀ / MIC (when assessing toxicity against red blood cells)

  • TI = CC₅₀ / MIC (when assessing toxicity against other mammalian cell lines)

Example:

  • Compound X has an MIC of 2 µg/mL against S. aureus.

  • The HC₅₀ of Compound X is 100 µg/mL.

  • The Therapeutic Index is 100 / 2 = 50.

A detailed protocol for determining MIC and HC₅₀ is provided in the "Experimental Protocols" section.

Quantitative Data Summary

The following tables summarize the activity and toxicity profiles of native Gramicidin and various modified analogs, providing a baseline for comparison.

Table 1: Activity of Gramicidin S Analogs Against MRSA

Compound Modification Strategy MIC (µg/mL) vs. MRSA HC₅₀ (µg/mL) IC₅₀ (µg/mL) vs. Kidney Cells Therapeutic Index (HC₅₀/MIC) Reference
Gramicidin S Parent Peptide N/A 12.34 6.45 N/A [12]
Peptide 14 β-turn/strand modification N/A 50.48 38.09 N/A [12]
Peptide 15 β-turn/strand modification 3 N/A N/A >2x improvement vs. GS [12]
Peptide 16 β-turn/strand modification N/A 84.09 12.60 N/A [12]
Peptide 2 Machine Learning-guided N/A N/A N/A 42-fold improvement vs. GS [13]

| Peptide 9 | Machine Learning-guided | 2 | N/A | N/A | 6-fold improvement vs. GS |[13] |

Table 2: Activity of N-Methylated Gramicidin S Analogs

Compound Modification Strategy Relative HC₅₀ vs. GS Selectivity Index Improvement vs. GS Reference
N-methylated Leucine Analog Methylation of internal H-bond 5-fold increase N/A [14]

| N-methylleucine + N-methylalanine Analog | Methylation at β-strand and β-turn | N/A | 4-fold increase |[14] |

Key Experimental Protocols

This section provides standardized methodologies for evaluating the efficacy and toxicity of this compound analogs.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial culture in logarithmic growth phase, adjusted to ~5 x 10⁵ CFU/mL.

  • Test compound stock solution.

  • Sterile 96-well microtiter plates.

  • Incubator (37°C).

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the 96-well plate using MHB. Typically, concentrations range from 128 µg/mL down to 0.25 µg/mL. Leave a column for a positive control (bacteria, no compound) and a negative control (broth only).

  • Add an equal volume of the standardized bacterial suspension to each well, bringing the final bacterial concentration to ~5 x 10⁵ CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible bacterial growth is observed.

  • (Optional) Read the optical density (OD) at 600 nm using a plate reader to quantify growth inhibition.

Protocol 2: Hemolysis Assay (HC₅₀)

This protocol measures the concentration of a compound that causes 50% lysis of red blood cells (RBCs).

Materials:

  • Freshly collected human or rabbit red blood cells.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound stock solution.

  • 0.1% Triton X-100 in PBS (positive control, 100% lysis).

  • Sterile 96-well microtiter plates.

  • Centrifuge.

  • Spectrophotometer (plate reader).

Procedure:

  • Wash RBCs three times with PBS by centrifuging at 1000 x g for 5 minutes and resuspending the pellet.

  • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Prepare serial two-fold dilutions of the test compound in PBS in a 96-well plate.

  • Add an equal volume of the 2% RBC suspension to each well. Include a negative control (RBCs in PBS) and a positive control (RBCs in 0.1% Triton X-100).

  • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 450 nm (or 540 nm) to quantify hemoglobin release.

  • Calculate the percentage of hemolysis for each concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Plot the % Hemolysis against the compound concentration and determine the HC₅₀ value from the dose-response curve.

Visual Guides and Workflows

Mechanism of this compound Action

This compound functions by forming a transmembrane channel permeable to monovalent cations.[4][15] Two monomers dimerize in a head-to-head fashion within the lipid bilayer, creating a pore.[2][4] This disrupts the crucial ion gradients (Na⁺ influx, K⁺ efflux) maintained by cells, leading to membrane depolarization and ultimately cell death.[4][15]

G cluster_0 Extracellular Space cluster_1 Lipid Bilayer cluster_2 Intracellular Space Na_out High [Na+] Channel Dimeric Channel Na_out->Channel Na+ Influx K_out Low [K+] M1 gA Monomer M1->Channel Dimerization M2 gA Monomer M2->Channel Channel->K_out Na_in Low [Na+] Channel->Na_in K_in High [K+] K_in->Channel K+ Efflux

Caption: Dimerization of gA monomers forms a channel, disrupting ion gradients.

General Workflow for Analog Development

The development and evaluation of new this compound analogs follow a structured pipeline from design to lead optimization. This workflow ensures systematic evaluation of both efficacy and safety.

G design 1. Analog Design (e.g., PEGylation, Dimerization, Amino Acid Substitution) synthesis 2. Chemical Synthesis & Purification (HPLC) design->synthesis in_vitro 3. In Vitro Screening synthesis->in_vitro mic Antibacterial Assay (MIC) in_vitro->mic hemo Hemolysis Assay (HC50) in_vitro->hemo calc_ti 4. Calculate Therapeutic Index (TI = HC50 / MIC) mic->calc_ti hemo->calc_ti decision Is TI significantly improved? calc_ti->decision optimize 5. Lead Optimization (Further Modification) decision->optimize Yes stop Stop or Redesign decision->stop No optimize->design Iterate

Caption: A typical workflow for designing and evaluating new gA analogs.

References

Validation & Comparative

A Tale of Two Ionophores: Unpacking the Transport Mechanisms of Gramicidin A and Valinomycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of ion transport across cellular membranes is paramount. This guide provides a detailed comparative analysis of two well-characterized ionophores, Gramicidin A and Valinomycin, focusing on their distinct modes of action, ion selectivity, and the experimental methodologies used to elucidate their function.

This compound, a linear polypeptide, and Valinomycin, a cyclic depsipeptide, are both potent antibiotics that disrupt the delicate ionic balance essential for cell survival. However, they achieve this through fundamentally different mechanisms. This compound acts as a channel-former, creating a pore through the lipid bilayer, while Valinomycin functions as a mobile ion carrier. This distinction leads to significant differences in their transport kinetics and ion selectivity.

At a Glance: Key Performance Metrics

To facilitate a direct comparison, the following table summarizes the key quantitative data for this compound and Valinomycin.

FeatureThis compoundValinomycin
Transport Mechanism Transmembrane Channel (Dimer)Mobile Ion Carrier
Ion Selectivity Monovalent Cations (slight preference for NH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺)[1]Highly selective for K⁺ (K⁺ >> Rb⁺ > Cs⁺ > Na⁺, Li⁺)[2]
K⁺/Na⁺ Selectivity Ratio Moderately selective for K⁺ over Na⁺Extremely high, approximately 10,000:1[2]
Transport Rate High (e.g., >10⁷ ions/second for Na⁺)Lower (e.g., ~10⁴ ions/second for K⁺)[3]
Anion Transport Impermeable to anionsDoes not transport anions
Molecular Structure Linear pentadecapeptideCyclic dodecadepsipeptide

Unraveling the Mechanisms: A Visual Guide

The distinct ion transport mechanisms of this compound and Valinomycin can be visualized as follows:

GramicidinA_Mechanism cluster_membrane Lipid Bilayer monomer1 This compound Monomer monomer2 This compound Monomer monomer1->monomer2 Dimerization channel Dimeric Channel ion_in Ion channel->ion_in Transport ion_out Ion ion_out_label Extracellular ion_in_label Intracellular Valinomycin_Mechanism cluster_membrane Lipid Bilayer valino_out Valinomycin valino_complex_out Valinomycin-Ion Complex valino_complex_in Valinomycin-Ion Complex valino_complex_out->valino_complex_in Diffusion valino_in Valinomycin ion_in Ion valino_complex_in->ion_in Release valino_in->valino_out Return Diffusion ion_out Ion ion_out->valino_out Binding ion_out_label Extracellular ion_in_label Intracellular

References

Validating the Pore: A Comparative Guide to the Gramicidin A Channel Structure

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimentally determined structures of the Gramicidin A channel, supported by a wealth of biophysical data. We delve into the key experimental techniques used to elucidate its structure and function, presenting a clear comparison of the prevailing models.

The this compound peptide, a linear antibiotic produced by Bacillus brevis, has long served as a model system for understanding the fundamental principles of ion channel structure and function. It forms a transmembrane channel that is selectively permeable to monovalent cations. The precise atomic-level structure of this channel has been a subject of intense research and some debate, with various experimental techniques providing crucial, and at times conflicting, insights. This guide will compare the structural models derived from the two primary experimental methods—Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—and validate them against functional data from single-channel conductance measurements.

Structural Models: A Tale of Two Helices

The central debate surrounding the this compound channel structure revolves around its helical arrangement. Two main models have been proposed:

  • The Single-Stranded β-Helix: This model, strongly supported by solid-state NMR studies in lipid bilayers, proposes that the functional channel is a head-to-head dimer of two right-handed, single-stranded β-helices.[1][2][3][4] Each monomer has approximately 6.3 to 6.5 residues per turn, forming a continuous pore with a diameter of about 4 Å.[1][4][5] This conformation is considered to be the physiologically relevant form of the channel within a cell membrane.[6]

  • The Double-Stranded Double Helix: X-ray crystallography studies, primarily on this compound crystallized from organic solvents, have revealed various double-stranded helical structures.[7] These can be either left-handed or right-handed and have a different number of residues per turn (ranging from 5.6 to 7.2) compared to the single-stranded model.[6][7] However, the relevance of these double-stranded structures to the functional ion channel in a lipid membrane environment is a point of contention, with solid-state NMR data suggesting inconsistencies.[1][4]

Comparative Analysis of Structural and Functional Parameters

The following tables summarize the key quantitative data obtained from different experimental approaches, providing a direct comparison between the structural models.

Table 1: Structural Parameters of the this compound Channel

ParameterSolid-State NMR (Single-Stranded β-Helix)X-ray Crystallography (Double-Stranded Helix)
Helical Handedness Right-handed[1][2][3]Right-handed and Left-handed reported[7][8]
Residues per Turn ~6.5[1][4]5.6 - 7.2[6][7]
Pore Diameter ~4 Å[1][4][5]Varies with helical form
Dimerization Head-to-head (N-terminus to N-terminus)[2][9]Parallel or antiparallel intertwined helices[6][10]
Environment Lipid Bilayers[1][11]Organic Solvents/Crystals[7][8]

Table 2: Functional Parameters - Single-Channel Conductance

Ion (in 1M solution)Conductance (pS)Experimental Conditions
Na⁺~9Varies with lipid environment[12]
K⁺~20Varies with lipid environment[12]
Cs⁺~35Varies with lipid environment
NH₄⁺~45Frog skeletal muscle[13]

Table 3: Ion Selectivity Sequence

MethodSelectivity Sequence
Conductance RatiosNH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺[13][14]
Permeability RatiosNH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺[13]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the structural and functional data.

Solid-State NMR Spectroscopy

Solid-state NMR has been a powerful tool for determining the structure of this compound directly in a membrane-like environment.

Methodology:

  • Sample Preparation: Isotopically labeled this compound (e.g., with ¹⁵N or ¹³C) is synthesized and incorporated into lipid bilayers, typically composed of dimyristoylphosphatidylcholine (DMPC).[1][3][11] These lipid bilayers are then aligned on thin glass plates.

  • Data Acquisition: The aligned samples are placed in a strong magnetic field within an NMR spectrometer. The orientation of specific chemical bonds relative to the magnetic field is measured, providing orientational constraints.[1][4]

  • Structure Calculation: The collected orientational constraints are used to calculate a high-resolution three-dimensional structure of the peptide within the lipid bilayer.[1][15] This method has been instrumental in defining the single-stranded, right-handed helical structure of the functional channel.[1][3]

X-ray Crystallography

X-ray crystallography provides high-resolution atomic structures but requires the molecule to be in a crystalline form.

Methodology:

  • Crystallization: this compound is crystallized from various organic solvents, such as methanol or ethanol, sometimes in the presence of ions like Cs⁺ or K⁺.[7][8]

  • Diffraction Data Collection: The crystals are exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is used to calculate the electron density map of the molecule, from which the atomic coordinates are determined. This technique has produced several different double-stranded helical structures for this compound.[7] More recently, microcrystal electron diffraction (Micro-ED) has also been used to determine the crystal structure of gramicidin D, revealing an antiparallel double helix conformation.[10]

Single-Channel Conductance Measurements

This electrophysiological technique directly measures the flow of ions through individual this compound channels, providing critical functional data for validating structural models.

Methodology:

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments.

  • Channel Incorporation: A dilute solution of this compound is added to the aqueous phase, allowing individual channels to spontaneously insert into the bilayer.[16]

  • Electrophysiological Recording: A voltage is applied across the membrane, and the resulting ionic current is measured using sensitive amplifiers. The opening and closing of individual channels are observed as discrete steps in the current.[16][17]

  • Data Analysis: The amplitude of the current steps provides the single-channel conductance, while the duration of the open state gives the channel lifetime. By varying the types of ions in the solution, their relative permeability and the channel's selectivity can be determined.[13][17]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating a proposed structure of the this compound channel against experimental data.

ValidationWorkflow cluster_models Structural Models cluster_exp Experimental Validation cluster_data Experimental Data Model_SS Single-Stranded β-Helix Model SSNMR Solid-State NMR (in Lipid Bilayer) Model_SS->SSNMR Supported by Model_DS Double-Stranded Helix Model Xray X-ray Crystallography (in Crystal) Model_DS->Xray Derived from Data_Structure Structural Parameters (Dimensions, Handedness) SSNMR->Data_Structure Xray->Data_Structure Conductance Single-Channel Conductance Data_Function Functional Parameters (Conductance, Selectivity) Conductance->Data_Function Validation Validation Check: Consistency between Structure and Function Data_Structure->Validation Data_Function->Validation Conclusion Validated Model of Functional Channel Validation->Conclusion

Caption: Workflow for validating this compound channel structure with experimental data.

Conclusion

The validation of the this compound channel structure is a prime example of the synergy between structural biology and functional biophysics. While X-ray crystallography has provided high-resolution snapshots of various this compound conformations, solid-state NMR in a lipid bilayer environment, corroborated by single-channel conductance data, strongly supports the single-stranded, right-handed β-helical dimer as the physiologically relevant and functional form of the channel. This integrated approach, comparing structural data with functional measurements, is indispensable for a comprehensive understanding of ion channel biology and for the rational design of novel channel-modulating therapeutics.

References

A Comparative Analysis of Gramicidin A and Alamethicin Pore Formation

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals exploring the mechanisms of two classic pore-forming peptides. This document provides an objective comparison of Gramicidin A and Alamethicin, detailing their distinct mechanisms of action, supported by quantitative data and experimental methodologies.

Introduction

This compound and Alamethicin are two of the most extensively studied peptide ion channels. While both form pores in lipid bilayers, facilitating the passage of ions, their structural arrangements and functional behaviors are fundamentally different. This compound serves as a canonical model for a simple, well-defined channel formed by the dimerization of two monomers.[1][2] In contrast, Alamethicin provides a classic example of a voltage-gated, multi-state channel formed by the aggregation of a variable number of monomers, often described by the "barrel-stave" model.[3][4][5] Understanding the comparative biophysics of their pore formation provides invaluable insight into membrane protein function, antimicrobial peptide action, and the principles of ion channel engineering.

Mechanism of Pore Formation

The primary distinction between this compound and Alamethicin lies in how they assemble into a conductive pore.

  • This compound: The Dimeric Channel this compound is a 15-amino acid linear peptide composed of alternating L- and D-amino acids, which allows it to adopt a unique β-helical secondary structure within a lipid membrane.[6][7] The functional ion channel is formed when two this compound monomers, one from each leaflet of the lipid bilayer, associate at their N-termini in a "head-to-head" fashion.[8][9] This dimerization creates a continuous, narrow pore approximately 4 Å in diameter through the membrane. The channel's opening and closing (gating) are directly linked to the dynamic process of monomer association and dissociation, a process highly sensitive to the physical properties of the surrounding lipid bilayer, such as thickness and curvature.[7][10][11]

  • Alamethicin: The Voltage-Gated Aggregate Alamethicin is a 20-amino acid peptide that forms an α-helical structure.[12] Unlike the simple dimer of Gramicidin, Alamethicin forms pores through the aggregation of multiple monomers in a "barrel-stave" arrangement, where the peptide helices (the staves) assemble to form the wall of the pore (the barrel).[13][14][15] This process is strongly dependent on transmembrane voltage.[12][16] At rest, Alamethicin monomers are adsorbed on the membrane surface. Upon application of a sufficient membrane potential, the helices insert into the membrane and aggregate. The size of the resulting pore is not fixed; it can be composed of a variable number of monomers (typically 4 to 8 or more), leading to multiple, discrete levels of single-channel conductance.[15][16][17]

Visualization of Pore Formation Mechanisms

The distinct assembly pathways of this compound and Alamethicin are illustrated below.

Caption: this compound forms a channel via head-to-head dimerization of two monomers.

Alamethicin_Pore_Formation cluster_membrane Lipid Bilayer Monomers_Surface Alamethicin Monomers (Surface Adsorbed) Apply_Voltage Apply Voltage (V > 0) Monomers_Inserted Monomers Inserted Pore Barrel-Stave Pore (Variable Size) Monomers_Inserted->Pore Aggregation No_Voltage Resting State (V=0) No_Voltage->Monomers_Surface Adsorption Apply_Voltage->Monomers_Inserted Insertion

Caption: Alamethicin forms a barrel-stave pore upon voltage-dependent insertion.

Quantitative Comparison

The structural and functional characteristics of this compound and Alamethicin are summarized below for direct comparison.

FeatureThis compoundAlamethicin
Monomer Structure 15-residue linear peptide (alternating L/D amino acids), forms β-helix.[6][7]20-residue linear peptide, forms α-helix.[4][12]
Active Conformation Head-to-head dimer.[8]Oligomeric aggregate (barrel-stave).[3][15]
Monomers per Pore 2 (fixed).[7][9]Variable (typically 4-8+).[15]
Pore Diameter ~4 Å (fixed).[18]Variable (~18 Å for 8 monomers).[13][15]
Gating Mechanism Monomer association/dissociation, lipid-dependent.[10]Voltage-dependent monomer insertion and aggregation.[19]
Conductance Behavior Single, well-defined conductance level.[20][21]Multiple discrete conductance levels.[3][17]
Typical Lifetime Milliseconds to seconds.[20]Highly fluctuating, short-lived states.[22]
Ion Selectivity Highly selective for monovalent cations (e.g., K+, Na+); impermeable to anions and divalent cations.[1][18][23]Predominantly cation-selective, but can be modulated.[3][4][24]

Experimental Protocols

The characterization of these peptide pores relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Planar Lipid Bilayer (PLB) Electrophysiology

This is the primary technique for observing the real-time activity of single ion channels.

  • Objective: To measure single-channel conductance, ion selectivity, and channel lifetime.

  • Methodology:

    • Apparatus Setup: A chamber is divided into two aqueous compartments (cis and trans) by a thin Teflon or polystyrene film.

    • Aperture Creation: A small aperture (20-100 µm) is created in the film.

    • Bilayer Formation: A solution of lipids (e.g., DPhPC in n-decane) is painted across the aperture, which thins to form a solvent-containing bilayer membrane.

    • Peptide Incorporation: A dilute alcoholic solution of this compound or Alamethicin is added to one or both compartments. The peptides spontaneously insert into the bilayer.[25]

    • Data Acquisition: Two Ag/AgCl electrodes are placed in the cis and trans compartments, connected to a highly sensitive patch-clamp amplifier. A holding potential is applied across the membrane, and the resulting ionic current is measured.

    • Analysis: The opening and closing of individual channels appear as discrete, step-like changes in the current trace. The magnitude of the current step at a given voltage yields the single-channel conductance (I/V). The duration of the open state provides the channel lifetime. For Alamethicin, multiple step sizes corresponding to different aggregation states will be observed.[26][27]

Vesicle Leakage Assays

These fluorescence-based assays measure the ability of peptides to permeabilize a large population of lipid vesicles.

  • Objective: To quantify the kinetics and extent of membrane disruption.

  • Methodology:

    • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. A fluorescent dye (e.g., calcein or carboxyfluorescein) is encapsulated at a high, self-quenching concentration.[28]

    • Purification: Untrapped, external dye is removed by size-exclusion chromatography.

    • Assay: The dye-loaded vesicles are placed in a cuvette within a fluorometer.

    • Peptide Addition: The pore-forming peptide is added to the vesicle suspension.

    • Measurement: As pores form, the encapsulated dye leaks out into the larger external volume. This dilution relieves the self-quenching, resulting in an increase in fluorescence intensity over time. The rate and maximum level of fluorescence increase are proportional to the pore-forming activity of the peptide.[28]

Oriented Circular Dichroism (OCD)

OCD is a spectroscopic technique used to determine the orientation of peptides relative to the plane of the lipid bilayer.

  • Objective: To distinguish between surface-adsorbed and transmembrane-inserted peptide states.

  • Methodology:

    • Sample Preparation: Multiple lipid bilayers containing the peptide of interest are aligned on a quartz slide.

    • Measurement: A beam of circularly polarized light is passed through the aligned sample. The differential absorption of left- and right-handed polarized light is measured as a function of wavelength.

    • Analysis: The shape of the resulting CD spectrum is highly dependent on the orientation of the peptide's helical axis relative to the incident light. A transmembrane (perpendicular) orientation, characteristic of a functional pore, produces a distinct spectrum from a surface-adsorbed (parallel) orientation.[14][15][29] This is critical for confirming the insertion step in Alamethicin's mechanism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment: Planar Lipid Bilayer cluster_analysis Data Analysis Lipids Prepare Lipid Solution (e.g., DPhPC in n-decane) Bilayer Form Bilayer Across Aperture Lipids->Bilayer Peptides Prepare Peptide Stock (e.g., in Ethanol) Incorporate Add Peptide to Cis/Trans Side Peptides->Incorporate Buffers Prepare Aqueous Buffer (e.g., 1M KCl) Buffers->Bilayer Bilayer->Incorporate Record Apply Voltage & Record Current (Patch-Clamp Amplifier) Incorporate->Record Analyze Analyze Current Traces for Step-like Events Record->Analyze Calculate Calculate: - Single-Channel Conductance - Channel Lifetime - Open Probability Analyze->Calculate

Caption: Workflow for single-channel recording using a planar lipid bilayer setup.

Conclusion

This compound and Alamethicin, while both potent pore-formers, operate via fundamentally different mechanisms. This compound provides a model of simplicity and precision: a stable, dimeric channel with a single conductance state, whose behavior is elegantly modulated by its lipid environment. Alamethicin showcases complexity and regulation: a multi-subunit, voltage-gated pore with variable size and conductance, offering a model for more complex biological channels. The comparative study of these two peptides continues to yield profound insights into the physical chemistry of membranes and the molecular principles governing ion channel function.

References

A Cross-Validation Showdown: Pitting Computational Models of Gramicidin A Against Experimental Reality

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative performance of leading computational models of the canonical ion channel, Gramicidin A, this guide offers researchers, scientists, and drug development professionals a clear-eyed view of their predictive power when measured against rigorous experimental data. By juxtaposing quantitative metrics from various simulation force fields and detailing the experimental benchmarks they aim to replicate, this guide serves as a vital resource for selecting and validating computational approaches in membrane protein research.

This compound, a simple peptide antibiotic, has long served as a fundamental model system for understanding the biophysics of ion channels. Its well-defined structure and function make it an ideal candidate for testing and refining computational models that simulate the intricate dance of ions across cell membranes. The accuracy of these in silico models is paramount for their application in drug discovery and for elucidating the mechanisms of more complex biological channels. This guide provides a comprehensive cross-validation of prominent computational models by comparing their outputs with established experimental data from solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and single-channel electrical recordings.

Performance of Computational Models: A Head-to-Head Comparison

The predictive accuracy of computational models of this compound is heavily reliant on the underlying force field used in molecular dynamics (MD) simulations. These force fields are sets of parameters that define the potential energy of the system of particles. Here, we compare the performance of two widely used force fields, CHARMM and AMBER, against key experimental observables.

Computational Model (Force Field)Key Validation MetricPredicted ValueExperimental ValueReference
CHARMM27 Central Barrier for K+ Permeation (PMF)~11 kcal/molInferred to be low[1]
AMBER94 Central Barrier for K+ Permeation (PMF)Semiquantitative agreement with CHARMM27Inferred to be low[1][2]
Corrected CHARMM Simulation Single-Channel Conductance for K+0.8 pS~21 pS (in DPhPC bilayers with 1 M KCl)[3]
CHARMM Simulation (uncorrected) Single-Channel Conductance for K+4.7 x 10⁻³ pS~21 pS (in DPhPC bilayers with 1 M KCl)[3]
CHARMM Simulation Dissociation Constant for K+0.34 M0.017 M (NMR) to 0.73 M (conductance)[3]

Experimental Protocols: The Ground Truth

The validation of computational models hinges on the quality and reliability of experimental data. The following are detailed methodologies for two key experimental techniques used to characterize this compound channels.

Solid-State NMR Spectroscopy for Structural Determination

Solid-state NMR provides high-resolution structural information of this compound within a lipid bilayer environment, offering crucial constraints for computational models.

Methodology:

  • Sample Preparation:

    • This compound is isotopically labeled (e.g., with ¹⁵N) through solid-phase peptide synthesis.

    • The labeled peptide is reconstituted into a lipid environment, typically dimyristoylphosphatidylcholine (DMPC) bilayers, at a specific molar ratio (e.g., 1:8 peptide to lipid).

    • The sample is hydrated to approximately 50% by weight with water.

    • The lipid-peptide mixture is uniformly aligned on thin glass plates.

  • NMR Data Acquisition:

    • The aligned sample is placed in the NMR spectrometer with the normal of the glass plates parallel to the magnetic field.

    • Spectra are acquired under magic-angle spinning (MAS) or in a stationary aligned state. For instance, natural-abundance ¹³C NMR spectra can be acquired with fast sample spinning (e.g., 15 kHz) at an elevated temperature (e.g., 65°C) to resolve individual carbon resonances.[4][5]

    • Under slow spinning conditions (e.g., 500 Hz), the intensity of spinning sidebands from backbone carbonyl carbons can be used to determine the residual chemical shift tensor.[4][5]

  • Structural Refinement:

    • Orientational constraints are derived from the anisotropic nuclear spin interactions observed in the spectra.

    • These constraints, which define the orientation of specific chemical bonds with respect to the magnetic field, are used to refine the three-dimensional structure of the this compound channel.

Single-Channel Electrical Recording

This technique measures the flow of ions through a single this compound channel, providing direct functional data on its conductance and gating properties.

Methodology:

  • Bilayer Formation:

    • A planar lipid bilayer is formed across a small aperture (e.g., ~100 µm in diameter) separating two aqueous compartments.[6] The membrane can be formed from lipids such as diphytanoyl phosphatidylcholine (DPhPC).

    • Alternatively, agarose-supported bilayer lipid membranes can be formed using tip-dip or painting methods to increase stability.

  • Channel Incorporation:

    • This compound is introduced into the aqueous solution on one or both sides of the bilayer, typically at nanomolar concentrations.

    • The peptide monomers spontaneously insert into the lipid leaflets and dimerize to form conducting channels.

  • Data Recording:

    • Ag/AgCl electrodes are placed in each compartment to apply a transmembrane potential and measure the resulting ionic current.

    • A patch-clamp amplifier is used to record the discrete current steps corresponding to the opening and closing of single channels.[7][8]

    • Recordings are typically performed in a salt solution (e.g., 1 M KCl) with an applied bias of around 100 mV.[6] The signal is low-pass filtered (e.g., at 1 kHz) and digitized for analysis.[6]

Visualizing the Validation Workflow

The cross-validation of computational models is a cyclical process involving constant feedback between simulation and experimentation. The following diagram illustrates this essential workflow.

G cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_comparison Cross-Validation model Develop/Refine Computational Model (e.g., Force Field) md Perform Molecular Dynamics (MD) Simulations model->md Input Parameters analysis Analyze Trajectories & Calculate Observables (PMF, Conductance) md->analysis Generate Trajectories compare Compare Simulation Results with Experimental Data analysis->compare Predicted Observables exp_design Design & Conduct Experiments (NMR, Single-Channel Rec.) exp_data Acquire & Process Experimental Data (Structure, Conductance) exp_design->exp_data exp_data->compare Experimental Benchmarks compare->model Feedback for Model Improvement

Caption: Workflow for the cross-validation of this compound computational models.

References

Unveiling the Influence of Lipid Environment on Gramicidin A Channel Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between membrane lipids and ion channel function is paramount. This guide provides a comprehensive comparison of how varying lipid compositions affect the function of the model ion channel, Gramicidin A. The presented data, sourced from peer-reviewed studies, highlights the critical role of the lipid bilayer in modulating channel properties, offering valuable insights for membrane protein research and drug design.

This compound, a peptide antibiotic, forms monovalent cation-selective channels by the dimerization of two monomers, one from each leaflet of the lipid bilayer. The function of this channel, particularly its lifetime and conductance, is exquisitely sensitive to the physical properties of the surrounding lipid environment. This guide delves into the effects of three key lipid characteristics: acyl chain length, cholesterol content, and lipid headgroup composition, providing quantitative data and detailed experimental methodologies.

The Impact of Lipid Acyl Chain Length on this compound Channel Lifetime

The hydrophobic thickness of the lipid bilayer, dictated by the length of the lipid acyl chains, plays a crucial role in the stability of the this compound channel. A mismatch between the length of the channel and the thickness of the bilayer incurs an energetic penalty, thereby affecting the channel's lifetime.

Lipid CompositionAcyl Chain LengthMean Channel Lifetime (τ) [s]Fold Change vs. DPhPCReference
Diphytanoylphosphatidylcholine (DPhPC)C16 (branched)~0.11[1]
1,3-diamidophospholipid (Pad-PC-Pad)Interdigitated~10100[1]
Dioleoylphosphatidylcholine (DOPC)C18:1Varies with mismatch-[2]
Phosphatidylcholines (PC)C18 to C20Can switch from stretch-activated to stretch-inactivated-[3]

Key Findings:

  • A significant increase in channel dwell time, by two orders of magnitude, was observed in membranes made of the artificial phospholipid Pad-PC-Pad, which forms a thinner, interdigitated bilayer compared to DPhPC membranes.[1]

  • The lifetime of the gramicidin channel is sensitive to subnanometer changes in bilayer thickness, which can be altered by varying the phospholipid acyl chain length from C18 to C20.[3] This can even switch the channel's response to membrane stretch.[3]

  • The relationship between channel lifetime and bilayer thickness is linear, where a greater hydrophobic mismatch leads to a shorter channel lifetime due to an increased disjoining force imposed by the bilayer on the channel.[2]

Cholesterol: A Modulator of this compound Channel Function

Cholesterol is a key component of many biological membranes, known to alter membrane fluidity, thickness, and stiffness. Its presence significantly impacts the function of this compound channels.

Lipid CompositionCholesterol ConcentrationEffect on Channel FunctionQuantitative ChangeReference
Pad-PC-PadAddition of CholesterolReduced channel dwell times-[1]
Red Blood Cell Membranes / Phospholipid mixturesPresence of CholesterolTime-dependent decrease in cation permeability (channel inactivation)Inactivation observed at 20°C and 30°C, but not at 6°C[4]
DPhPC---
Lipid BilayersPresence of CholesterolInhibition of pore-forming activityGreater energy cost to induce membrane deformation[5]

Key Findings:

  • The addition of cholesterol to Pad-PC-Pad membranes, which disrupts the interdigitated state and increases bilayer thickness, leads to a reduction in gramicidin channel dwell times.[1]

  • Cholesterol can induce a time-dependent inactivation of this compound channels in both red blood cell membranes and artificial lipid bilayers.[4] This effect is temperature-dependent.[4]

  • Cholesterol increases the rigidity of the membrane, which in turn increases the energetic cost for the local membrane deformation required for this compound dimerization. This leads to an overall inhibition of channel activity.[5] Molecular dynamics simulations suggest that cholesterol can cause deformation of the gramicidin channel itself, inhibiting ion binding and transport.[6][7]

The Role of Lipid Headgroups and Intrinsic Curvature

The shape of lipid molecules and the resulting intrinsic curvature of the membrane monolayer also regulate this compound channel function. Changes in the effective size of lipid headgroups can either favor or disfavor the membrane deformation associated with channel formation.

Lipid CompositionKey FeatureEffect on Channel Lifetime (τ)Reference
Dioleoylphosphatidylethanolamine (DOPE) vs. Dioleoylphosphatidylcholine (DOPC)Smaller headgroup (more negative intrinsic curvature) in DOPEDecreased τ in DOPE compared to DOPC[8]
Dioleoylphosphatidylserine (DOPS)Decreasing pH from 7 to 3 (reduces headgroup repulsion, more negative intrinsic curvature)Decreased τ[8]
DOPE:DOPC (3:1)Increasing pH from 5 to 9 or 5 to 0 (increases headgroup repulsion, less negative intrinsic curvature)Increased τ[8]

Key Findings:

  • Lipids with smaller headgroups, like DOPE, which favor a more negative intrinsic curvature, lead to a decrease in the this compound channel lifetime.[8]

  • Altering the electrostatic repulsion between lipid headgroups, for instance by changing the pH of a DOPS bilayer, modifies the intrinsic curvature and consequently the channel lifetime.[8]

  • The changes in channel function due to alterations in headgroup size can be predicted from the expected changes in the lipid's intrinsic curvature (c0).[8]

Experimental Protocols

The following are generalized methodologies for key experiments cited in this guide.

Single-Channel Electrical Recordings in Planar Lipid Bilayers

This technique allows for the direct measurement of the current passing through a single this compound channel, providing information on its conductance and lifetime.

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 0.1-1 mm in diameter) in a hydrophobic partition (e.g., Teflon) separating two aqueous compartments. The bilayer is "painted" from a solution of the desired lipid composition dissolved in an organic solvent like n-decane.[9]

  • Gramicidin Incorporation: this compound is added to the aqueous solution on both sides of the bilayer. The monomers then spontaneously insert into the membrane leaflets.[10]

  • Data Acquisition: A voltage is applied across the bilayer using a set of electrodes (e.g., Ag/AgCl). The resulting ionic current is measured with a sensitive amplifier (patch-clamp amplifier). The opening and closing of individual channels are observed as discrete, step-like changes in the current.[9]

  • Analysis: The amplitude of the current steps provides the single-channel conductance, and the duration of the open state gives the channel lifetime.

Fluorescence Quenching Assays in Lipid Vesicles

This method is used to assess the overall ion permeability of a population of lipid vesicles containing this compound channels.

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared with the desired lipid composition, encapsulating a fluorescent dye (e.g., ANTS) and a quencher (e.g., Tl+).

  • Gramicidin Incorporation: this compound is added to the vesicle suspension.

  • Permeability Measurement: The influx of a quenching ion (e.g., Tl+) through the this compound channels into the vesicles leads to a decrease in the fluorescence intensity of the entrapped dye. The initial rate of fluorescence quenching is proportional to the number of active channels.[11]

Visualizing the Interplay: Diagrams

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Vesicle_Prep Lipid Vesicle Preparation gA_Incorp This compound Incorporation Vesicle_Prep->gA_Incorp Bilayer_Formation Planar Lipid Bilayer Formation Bilayer_Formation->gA_Incorp Data_Acq Data Acquisition gA_Incorp->Data_Acq Fluorescence Fluorescence Quenching Measurement Data_Acq->Fluorescence Single_Channel Single-Channel Current Recording Data_Acq->Single_Channel Analysis Data Analysis (Lifetime, Conductance) Fluorescence->Analysis Single_Channel->Analysis

Caption: Experimental workflow for studying this compound function.

Lipid_Effects_on_Gramicidin cluster_factors Modulating Factors gA This compound Monomers Dimer This compound Dimer (Functional Channel) gA->Dimer Dimerization Dimer->gA Dissociation Lipid Lipid Bilayer Properties Lipid->Dimer Modulates Stability Acyl_Chain Acyl Chain Length (Hydrophobic Mismatch) Acyl_Chain->Lipid Cholesterol Cholesterol Content (Membrane Stiffness) Cholesterol->Lipid Headgroup Headgroup Composition (Intrinsic Curvature) Headgroup->Lipid

Caption: Factors influencing this compound channel formation and stability.

References

Unlocking the Potential of Synthetic Gramicidin A: A Comparative Guide to Analog Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of synthetic Gramicidin A (GA) analogs, supported by experimental data and detailed protocols. The development of synthetic GA analogs aims to overcome the limitations of the natural antibiotic, primarily its high toxicity to mammalian cells, while retaining or even enhancing its potent antimicrobial properties.

This compound, a peptide antibiotic produced by the soil bacterium Bacillus brevis, functions by forming ion channels in lipid membranes, leading to the dissipation of essential ion gradients and subsequent cell death. While effective against Gram-positive bacteria, its clinical use is restricted to topical applications due to significant hemolytic and cytotoxic effects.[1] The synthesis of GA analogs with modified amino acid sequences is a key strategy to modulate its activity, aiming for enhanced bacterial specificity and reduced toxicity. This guide delves into the validation of these synthetic analogs, presenting comparative data on their antimicrobial efficacy, hemolytic activity, and cytotoxicity, alongside the experimental frameworks used for their evaluation.

Comparative Analysis of this compound Analog Activity

The following tables summarize the quantitative data on the biological activity of various synthetic this compound analogs compared to the native peptide. These analogs feature specific amino acid substitutions designed to alter their physicochemical properties and biological performance.

Table 1: Antimicrobial Activity of Synthetic this compound Analogs

CompoundModificationTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound (Native)-S. aureus4
Analog 1Alkylated Lysine DerivativesS. aureusVaried Activities
Analog 2Alkylated Lysine DerivativesMRSAVaried Activities
Analog 3Alkylated Lysine DerivativesE. coliUnprecedented Activity
Analog 4Alkylated Lysine DerivativesK. pneumoniaeUnprecedented Activity
Analog 5Alkylated Lysine DerivativesP. aeruginosaUnprecedented Activity

Data sourced from studies on GA mutants with cationic side chains.[1]

Table 2: Hemolytic and Cytotoxic Activity of Synthetic this compound Analogs

CompoundModificationHemolytic Activity (HC50)Cytotoxicity (IC50/LDH Release)
This compound (Native)-HighHigh
Cationic AnalogsInstalling cationic side chainsLoweredMaintained antimicrobial potency

Data reflects the general findings from studies on GA mutants which show that installing cationic side chains can lower hemolytic activity.[1]

Experimental Protocols for Activity Validation

Detailed methodologies are crucial for the accurate assessment and comparison of synthetic this compound analog activity. The following are standard protocols for key experimental assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • From a pure culture, select 4-5 colonies of the test bacterium.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the this compound analog in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control (no antimicrobial) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Hemolysis Assay

This assay measures the ability of a compound to lyse red blood cells, providing an indication of its toxicity to mammalian cells.

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant.

    • Centrifuge the blood to pellet the RBCs and wash them three to five times with a sterile phosphate-buffered saline (PBS) solution.

    • Resuspend the washed RBCs in PBS to a final concentration of 0.5% (v/v).

  • Assay Procedure:

    • In a 96-well plate, add serial dilutions of the this compound analog to the wells.

    • Add the RBC suspension to each well.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes 100% lysis, such as 1% Triton X-100).

    • Incubate the plate at 37°C for 1 hour.

  • Measurement of Hemolysis:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 414 nm or 577 nm.

    • Calculate the percentage of hemolysis relative to the positive control. The HC50 is the concentration that causes 50% hemolysis.

Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Treatment:

    • Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound analog and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • The IC50 value, the concentration that inhibits 50% of cell growth, can be determined from the dose-response curve.

Visualizing the Validation Process and Mechanism of Action

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Analog Design & Synthesis cluster_screening In Vitro Activity Screening cluster_mechanism Mechanism of Action Studies cluster_evaluation Lead Candidate Evaluation synthesis Synthetic GA Analog (Amino Acid Substitution) antimicrobial Antimicrobial Assay (MIC Determination) synthesis->antimicrobial Test Activity hemolysis Hemolysis Assay (HC50 Determination) synthesis->hemolysis Assess Toxicity cytotoxicity Cytotoxicity Assay (IC50 Determination) synthesis->cytotoxicity Assess Toxicity evaluation Comparative Analysis (Therapeutic Index) antimicrobial->evaluation hemolysis->evaluation cytotoxicity->evaluation ion_channel Ion Channel Analysis (Planar Lipid Bilayer) evaluation->ion_channel Further Characterization

Caption: Experimental workflow for the validation of synthetic this compound analog activity.

GA_Cytotoxicity_Pathway cluster_membrane Plasma & Mitochondrial Membranes cluster_cellular Cellular Response GA This compound Analog channel Ion Channel Formation GA->channel Dimerization in membrane ion_flux Disruption of Cation Homeostasis (Na+, K+, H+ flux) channel->ion_flux oxphos Impaired Oxidative Phosphorylation ion_flux->oxphos Mitochondrial membrane potential dissipation glycolysis Impaired Glycolysis ion_flux->glycolysis atp_depletion ATP Depletion cell_death Non-apoptotic Cell Death atp_depletion->cell_death oxphos->atp_depletion glycolysis->atp_depletion

Caption: Signaling pathway of this compound-induced cytotoxicity in mammalian cells.

References

comparative study of Gramicidin A isoforms (A, B, and C)

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparative Guide to Gramicidin A, B, and C Isoforms for Researchers and Drug Development Professionals.

This guide provides an in-depth, objective comparison of the three naturally occurring isoforms of this compound: this compound, B, and C. The information presented is curated for researchers, scientists, and professionals in the field of drug development, with a focus on experimental data and methodologies.

Structural and Functional Overview

Gramicidin D, the commercially available form of this antibiotic, is a heterogeneous mixture of several linear pentadecapeptide isoforms, with this compound being the most abundant, followed by Gramicidin C and a small fraction of Gramicidin B.[1] These peptides are biosynthesized by the soil bacterium Brevibacillus brevis.[2] The primary sequence of these isoforms is highly conserved, with the key difference residing at the 11th amino acid position. This seemingly minor variation—Tryptophan in this compound, Phenylalanine in Gramicidin B, and Tyrosine in Gramicidin C—gives rise to distinct biophysical and biological properties.[3]

Structurally, gramicidins adopt a β-helical conformation within the cell membrane. Two monomers dimerize in a head-to-head fashion to form a transmembrane channel, which is permeable to monovalent cations, thereby disrupting the crucial ion gradients across the cell membrane and leading to bacterial cell death.[1] While all three isoforms form structurally equivalent ion channels, the substitution at position 11 influences the channel's properties, including its conductance and duration.[4]

Quantitative Comparison of Ion Channel Properties

The functional differences between the gramicidin isoforms are most evident in their single-channel characteristics. The following table summarizes key quantitative data from single-channel recording experiments.

PropertyThis compoundGramicidin BGramicidin CExperimental Conditions
Single-Channel Conductance (pS) ~20-30Lower than ASimilar to A1 M NaCl or KCl, 100 mV
Mean Channel Lifetime (s) ~1Significantly shorter than ASimilar to APlanar lipid bilayers
Ion Selectivity K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺Similar to ASimilar to AVarious alkali metal chloride solutions

Note: Specific quantitative values for Gramicidin B and C are less frequently reported in the literature compared to this compound. The provided information is based on qualitative descriptions from comparative studies.

Comparative Antimicrobial Activity

The primary application of gramicidins is their potent antimicrobial activity, particularly against Gram-positive bacteria. The differences in their ion channel properties can translate to variations in their bactericidal efficacy.

OrganismThis compound (MIC, µg/mL)Gramicidin B (MIC, µg/mL)Gramicidin C (MIC, µg/mL)
Staphylococcus aureus1-2Data not readily availableData not readily available
Bacillus subtilis0.5-1Data not readily availableData not readily available
Streptococcus pneumoniae2-4Data not readily availableData not readily available

Note: While it is established that the gramicidin mixture is effective against Gram-positive bacteria, specific Minimum Inhibitory Concentration (MIC) values for the purified individual isoforms are not widely documented in publicly available literature. The provided values for this compound are representative ranges.

Experimental Protocols

To facilitate the replication and further investigation of these isoforms, detailed methodologies for key experiments are provided below.

Single-Channel Recording in Planar Lipid Bilayers

This technique allows for the direct measurement of the conductance and lifetime of individual gramicidin channels.

  • Bilayer Formation: A planar lipid bilayer is formed by painting a solution of a synthetic lipid (e.g., diphytanoylphosphatidylcholine) in an organic solvent (e.g., n-decane) across a small aperture (100-200 µm) in a Teflon partition separating two aqueous compartments.

  • Gramicidin Incorporation: A dilute ethanolic solution of the desired gramicidin isoform is added to one or both aqueous compartments. The gramicidin monomers spontaneously insert into the lipid bilayer.

  • Data Acquisition: A voltage (typically 100 mV) is applied across the bilayer using Ag/AgCl electrodes. The resulting ionic current is measured with a high-sensitivity patch-clamp amplifier. The opening and closing of individual channels are observed as discrete steps in the current trace.

  • Analysis: The amplitude of the current steps corresponds to the single-channel conductance, and the duration of the open states represents the channel lifetime.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to compare the secondary structures of the gramicidin isoforms in a membrane-mimicking environment.

  • Sample Preparation: The gramicidin isoform is incorporated into small unilamellar vesicles (SUVs) or micelles. SUVs are prepared by sonicating a suspension of a phospholipid (e.g., dipalmitoylphosphatidylcholine) in a buffer.

  • CD Measurement: The CD spectrum of the gramicidin-lipid sample is recorded in the far-UV region (190-250 nm).

  • Analysis: The characteristic CD spectrum of a β-helical structure, with a positive peak around 218 nm and a negative peak around 235 nm, confirms the proper folding of the gramicidin channel. Subtle differences in the spectra of the isoforms can indicate slight conformational variations.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides high-resolution structural information about the gramicidin channel within a lipid bilayer.

  • Sample Preparation: The gramicidin isoform is reconstituted into oriented lipid bilayers. This is typically achieved by depositing a mixture of the peptide and a phospholipid onto thin glass plates and allowing the solvent to evaporate slowly, followed by hydration.

  • NMR Data Acquisition: The sample is placed in a solid-state NMR spectrometer. A variety of 1D and 2D NMR experiments can be performed to determine the orientation of specific labeled sites within the peptide relative to the magnetic field.

  • Structure Calculation: The orientational constraints obtained from the NMR data are used to calculate a high-resolution 3D structure of the gramicidin channel.

Visualizations

Logical Workflow of a Comparative Study

G cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_data Data Analysis & Comparison iso_a This compound scr Single-Channel Recording iso_a->scr cd Circular Dichroism iso_a->cd nmr NMR Spectroscopy iso_a->nmr mic Antimicrobial Susceptibility Testing iso_a->mic iso_b Gramicidin B iso_b->scr iso_b->cd iso_b->nmr iso_b->mic iso_c Gramicidin C iso_c->scr iso_c->cd iso_c->nmr iso_c->mic conductance Conductance & Lifetime scr->conductance structure Secondary & Tertiary Structure cd->structure nmr->structure activity MIC Values mic->activity comparison Comparative Analysis conductance->comparison structure->comparison activity->comparison

Caption: Workflow for a comparative study of Gramicidin isoforms.

Structural Differences at Position 11

G cluster_backbone Gramicidin Backbone (Schematic) cluster_isoforms Isoform-Specific Side Chain at Position 11 backbone ...-D-Leu-L-Trp-D-Leu-L-X-D-Leu-L-Trp-... A This compound (X = Tryptophan) backbone->A Substitution at 'X' B Gramicidin B (X = Phenylalanine) backbone->B Substitution at 'X' C Gramicidin C (X = Tyrosine) backbone->C Substitution at 'X'

Caption: Amino acid variation at position 11 in Gramicidin isoforms.

References

The Indispensable Role of Tryptophan in Gramicidin A's Channel Function: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The strategic placement of tryptophan residues within the Gramicidin A (gA) peptide is crucial for its ability to form stable, functional ion channels within lipid bilayers. This guide delves into the experimental validation of tryptophan's role, comparing the performance of wild-type gA with its tryptophan-deficient analogs and other ionophores. Through a detailed examination of experimental data and methodologies, we illuminate the structural and functional significance of these aromatic residues.

This compound, a hydrophobic pentadecapeptide, facilitates the passive transport of monovalent cations across lipid membranes by forming a head-to-head dimer that creates a transmembrane channel.[1] The four tryptophan residues (at positions 9, 11, 13, and 15), with their large, aromatic indole side chains, are strategically located near the membrane-water interface.[2] This positioning is not coincidental; the tryptophans act as interfacial anchors, mediating the interaction between the peptide and the lipid bilayer, and are critical for the channel's structure, stability, and ion-conducting properties.[3][4][5][6]

Probing the Function of Tryptophan Residues: A Multi-faceted Experimental Approach

To elucidate the precise contributions of tryptophan residues, researchers employ a combination of site-directed mutagenesis with biophysical techniques. By systematically replacing tryptophan with other amino acids, such as phenylalanine (Phe) or tyrosine (Tyr), it is possible to dissect the impact of properties like side-chain size, hydrophobicity, and hydrogen-bonding capability on channel function.

Key Experimental Techniques:
  • Single-Channel Conductance Measurement: This powerful electrophysiological technique allows for the direct observation of individual ion channels opening and closing in a lipid bilayer. It provides quantitative data on the channel's conductance (a measure of its ion permeability) and its mean open time (a reflection of its stability).

  • Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan is highly sensitive to its local environment. Techniques like fluorescence quenching and red-edge excitation shift (REES) are used to probe the depth of insertion of the tryptophan residues into the lipid bilayer and to detect conformational changes in the peptide.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to assess the secondary structure of gramicidin and its analogs in a membrane environment, confirming whether they adopt the channel-forming β-helical conformation.

Experimental Validation: Tryptophan's Impact on Channel Properties

Systematic substitution of tryptophan residues has unequivocally demonstrated their importance for this compound's function.

Single-Channel Conductance and Lifetime

Replacing tryptophan with phenylalanine, an amino acid with a similar aromatic ring but lacking the indole nitrogen and its associated dipole and hydrogen-bonding capacity, leads to a significant reduction in single-channel conductance.[7] This suggests that the electrostatic properties of the tryptophan indole ring contribute to the stabilization of cations as they traverse the channel.[7]

The effect on channel lifetime, a measure of the stability of the dimeric channel, is more complex and depends on the specific position of the substitution.[7] This indicates that each tryptophan residue makes a unique contribution to the overall stability of the channel, likely through specific interactions with the surrounding lipid molecules.[3]

Gramicidin AnalogSingle-Channel Conductance (pS in 1M NaCl)Mean Channel Lifetime (s)Reference
Wild-Type gA261.2[3]
[Phe9]-gA211.1[3]
[Phe11]-gA192.1[3]
[Phe13]-gA220.9[3]
[Phe15]-gA231.0[3]
Gramicidin M (all Trp -> Phe)4.3-[3]

Table 1: Comparison of Single-Channel Properties of Wild-Type this compound and Tryptophan-Substituted Analogs. The data highlights the general trend of reduced conductance upon tryptophan substitution. The varied effects on lifetime suggest position-dependent roles in channel stability.

Conformational Integrity and Membrane Localization

Fluorescence and circular dichroism studies reveal that the absence of tryptophan residues can lead to a mixture of channel and non-channel conformations.[4][5] This indicates that tryptophans are crucial for ensuring the proper folding and insertion of the peptide into the membrane to form a functional channel. Fluorescence quenching experiments have shown that the tryptophan residues in the channel conformation are located at the membrane-water interface, shielded from aqueous quenchers.[8]

Comparative Analysis with Other Ionophores

The mechanism of ion transport by this compound, a channel-former, is fundamentally different from that of mobile carrier ionophores like Valinomycin and Nigericin.

IonophoreMechanism of ActionIon SelectivityTransport Rate (ions/s)
This compound Forms a transmembrane channelMonovalent cations (e.g., Na+, K+, H+)~10^7
Valinomycin Mobile carrier, shuttles ions across the membraneHighly selective for K+ over Na+~10^4
Nigericin Mobile carrier, exchanges K+ for H+K+, H+~10^3

Table 2: Functional Comparison of this compound with Other Ionophores. this compound's channel-forming mechanism allows for a significantly higher transport rate compared to the carrier-mediated transport of Valinomycin and Nigericin.

Experimental Protocols in Detail

For researchers aiming to replicate or build upon these findings, detailed experimental protocols are essential.

Single-Channel Recording of this compound in a Planar Lipid Bilayer
  • Bilayer Formation: A planar lipid bilayer is formed by painting a solution of a lipid (e.g., diphytanoylphosphatidylcholine) in a non-polar solvent (e.g., n-decane) across a small aperture in a Teflon partition separating two aqueous compartments.

  • Gramicidin Incorporation: A dilute solution of this compound in an organic solvent (e.g., ethanol) is added to one or both aqueous compartments. The gramicidin monomers spontaneously insert into the lipid bilayer.

  • Electrophysiological Recording: Ag/AgCl electrodes are placed in each compartment to apply a transmembrane potential (e.g., 100-200 mV) and to measure the resulting ionic current using a patch-clamp amplifier.

  • Data Analysis: The recorded current will show discrete steps, corresponding to the opening and closing of single gramicidin channels. The amplitude of these steps gives the single-channel conductance, and the duration of the open states provides the mean channel lifetime.

Tryptophan Fluorescence Quenching
  • Sample Preparation: Vesicles (liposomes) are prepared from a chosen lipid. This compound or its analogs are then incorporated into these vesicles.

  • Fluorescence Measurement: The intrinsic tryptophan fluorescence of the gramicidin-containing vesicles is measured using a spectrofluorometer. The excitation wavelength is typically set to 280 nm, and the emission spectrum is recorded from 300 to 400 nm.

  • Quenching Titration: A solution of a water-soluble quencher (e.g., acrylamide or iodide) is incrementally added to the sample, and the fluorescence intensity is measured after each addition.

  • Data Analysis: The quenching data is analyzed using the Stern-Volmer equation to determine the accessibility of the tryptophan residues to the quencher. A lower quenching efficiency indicates that the tryptophans are buried within the hydrophobic core of the membrane.[8]

Visualizing the Experimental Workflow and Key Relationships

experimental_workflow Experimental Workflow for Validating Tryptophan's Role in this compound Function cluster_synthesis Peptide Synthesis cluster_reconstitution Membrane Reconstitution cluster_analysis Biophysical Analysis cluster_data Data Interpretation Wild-Type gA Wild-Type gA Lipid Bilayers Lipid Bilayers Wild-Type gA->Lipid Bilayers Trp-Analog gA Trp-Analog gA Trp-Analog gA->Lipid Bilayers Single-Channel Recording Single-Channel Recording Lipid Bilayers->Single-Channel Recording Fluorescence Spectroscopy Fluorescence Spectroscopy Lipid Bilayers->Fluorescence Spectroscopy CD Spectroscopy CD Spectroscopy Lipid Bilayers->CD Spectroscopy Conductance & Lifetime Conductance & Lifetime Single-Channel Recording->Conductance & Lifetime Membrane Localization Membrane Localization Fluorescence Spectroscopy->Membrane Localization Conformational State Conformational State CD Spectroscopy->Conformational State Conclusion Validate Role of Tryptophan Conductance & Lifetime->Conclusion Membrane Localization->Conclusion Conformational State->Conclusion

Figure 1: Workflow for validating tryptophan's role.

signaling_pathway Logical Relationship of Tryptophan Properties to this compound Function Trp_Properties Tryptophan Residue Properties (Aromaticity, H-bonding, Dipole Moment) Interfacial_Anchoring Interfacial Anchoring Trp_Properties->Interfacial_Anchoring Ion_Interaction Ion-Channel Interaction Trp_Properties->Ion_Interaction Proper_Folding Proper Folding & Insertion Trp_Properties->Proper_Folding Channel_Stability Channel Stability (Dimer Lifetime) Interfacial_Anchoring->Channel_Stability Functional_Channel Functional Channel Formation Channel_Stability->Functional_Channel Channel_Conductance Ion Conductance Ion_Interaction->Channel_Conductance Channel_Conductance->Functional_Channel Proper_Folding->Functional_Channel

Figure 2: Tryptophan's influence on gA function.

References

A Researcher's Guide to Gramicidin A: Bridging Single-Channel Data and Theoretical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the biophysics of ion channels, Gramicidin A serves as a fundamental model. This guide provides a comprehensive comparison of experimental single-channel data for this compound with established theoretical models, offering insights into its mechanism of ion permeation. Detailed experimental protocols and quantitative data are presented to facilitate the replication and extension of these findings.

This compound, a hydrophobic pentadecapeptide, forms a well-defined, monovalent cation-selective channel through the dimerization of two monomers in a lipid bilayer.[1][2] Its structural simplicity and functional clarity make it an ideal system for studying the basic principles of ion transport across biological membranes. Understanding the interplay between the channel's structure, the surrounding lipid environment, and its conductive properties is crucial for advancing our knowledge of more complex ion channels and for the rational design of novel therapeutics targeting these vital proteins.

Quantitative Comparison of Experimental Data and Theoretical Models

The following tables summarize key quantitative parameters obtained from single-channel recordings of this compound and compare the foundational assumptions of prominent theoretical models used to interpret this data.

Table 1: Experimental Single-Channel Properties of this compound

ParameterExperimental ValueConditionsSource
Single-Channel Conductance (Na⁺)~2.8 pA (at 100 mV)1 M NaCl, Planar Lipid Bilayer[2]
Single-Channel Conductance (K⁺)Higher than Na⁺Varies with concentration[3]
Mean Channel LifetimeVaries significantly (ms to s)Dependent on lipid composition, pH, and solvent history[4][5]
Ion SelectivityMonovalent Cations > Divalent CationsDivalent ions like Ca²⁺ can block the channel[2]
Channel Diameter~4 ÅAllows for single-file transport of ions and water[1][6]

Table 2: Comparison of Theoretical Models for this compound

ModelKey AssumptionsInsights ProvidedLimitations
Three-Barrier, Two-Site Model Ions hop between two binding sites within the channel, crossing three energy barriers.Explains the voltage-dependent single-channel conductance and the role of amino acid side chains in ion binding.[7]May not fully capture the continuous nature of ion movement and the dynamic coupling with water molecules.
Continuum Elastic Model The lipid bilayer is treated as a continuous elastic medium that deforms around the channel.Predicts how membrane properties (thickness, curvature) influence channel lifetime and dimerization.[8][9]Simplifies the molecular details of lipid-protein interactions.
Molecular Dynamics (MD) Simulations Atomistic representation of the channel, lipid bilayer, water, and ions, governed by physical force fields.Provides high-resolution insights into ion permeation pathways, water coordination, and conformational changes.[10]Computationally intensive and the accuracy is dependent on the force field parameters used.

Experimental Protocol: Single-Channel Recording of this compound

This protocol outlines the key steps for obtaining single-channel recordings of this compound using a planar lipid bilayer setup.

1. Materials and Reagents:

  • This compound (Sigma-Aldrich)
  • Lipids (e.g., DPhPC: 1,2-diphytanoyl-sn-glycero-3-phosphocholine)
  • Organic solvent (e.g., n-decane)
  • Buffer solution (e.g., 1 M NaCl, 10 mM HEPES, pH 7.0)
  • Ag/AgCl electrodes
  • Patch-clamp amplifier and data acquisition system (e.g., HEKA EPC-9/10)[2][11]

2. Planar Lipid Bilayer Formation:

  • Prepare a lipid solution in an organic solvent (e.g., 25 mg/mL DPhPC in n-decane).
  • Create a small aperture (50-150 µm) in a hydrophobic partition separating two aqueous chambers.
  • "Paint" the lipid solution across the aperture to form a thin lipid film.
  • Monitor the capacitance of the film until it thins to a bilayer (capacitance will increase and then stabilize).

3. This compound Incorporation:

  • Prepare a dilute stock solution of this compound in a suitable solvent (e.g., ethanol).
  • Add a small aliquot of the this compound stock solution to the aqueous buffer on one or both sides of the bilayer.[2] Gramicidin monomers will spontaneously insert into the lipid leaflets.

4. Single-Channel Recording:

  • Apply a constant voltage across the bilayer using the Ag/AgCl electrodes and the patch-clamp amplifier (e.g., -100 mV to +100 mV).[11]
  • Record the resulting ion current. The formation of a conducting this compound dimer will be observed as a discrete, step-like increase in current.
  • The amplitude of the current step corresponds to the single-channel conductance, and the duration of the step represents the channel open time.
  • Data should be sampled at a high frequency (e.g., 4 kHz) and filtered (e.g., at 3 kHz) for analysis.[11]

5. Data Analysis:

  • Generate current amplitude histograms to determine the single-channel conductance.
  • Generate open and closed dwell-time histograms to analyze the channel kinetics.
  • Compare the experimental data with predictions from theoretical models.

Visualizing the Research Workflow

The following diagram illustrates the logical flow of comparing experimental single-channel data with theoretical models for this compound.

Gramicidin_Workflow cluster_experimental Experimental Arm cluster_theoretical Theoretical Arm cluster_comparison Comparison & Interpretation A Planar Lipid Bilayer Formation B This compound Incorporation A->B C Single-Channel Recording (Patch-Clamp) B->C D Experimental Data Analysis (Conductance, Lifetime) C->D H Quantitative Comparison of Experimental Data & Theoretical Predictions D->H E Model Selection (e.g., 3-Barrier, Elastic, MD) F Parameterization & Simulation E->F G Theoretical Predictions (Conductance, Lifetime) F->G G->H I Model Refinement or Validation H->I J Biophysical Insights into Ion Permeation Mechanism I->J

Caption: Workflow for comparing experimental single-channel data of this compound with theoretical models.

By systematically combining robust experimental data with sophisticated theoretical frameworks, researchers can continue to unravel the intricate details of ion channel function, paving the way for new discoveries in physiology and medicine.

References

Validating the Mechanism of Action of Novel Gramicidin A Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel Gramicidin A (gA) derivatives, offering a comprehensive overview of their mechanism of action, performance against alternatives, and the experimental protocols required for their validation. This compound, a naturally occurring peptide antibiotic, has long been recognized for its potent antibacterial activity. However, its clinical application has been limited by its non-specific cytotoxicity. The development of novel gA derivatives aims to overcome this limitation by enhancing selectivity for bacterial membranes over mammalian cells. This guide serves as a resource for researchers engaged in the development and validation of such derivatives.

Mechanism of Action: The this compound Ion Channel

This compound functions as a channel-forming ionophore.[1][2] Its primary mechanism of action involves the formation of transmembrane channels that disrupt the ionic homeostasis of target cells.[1][2] Comprised of alternating L- and D-amino acids, the gA monomer adopts a β-helical conformation within the lipid bilayer of cell membranes.[1][2] Two gA monomers dimerize in a head-to-head fashion to form a functional, hydrophilic pore that spans the membrane.[1][2]

This pore allows the passive diffusion of monovalent cations, primarily Na⁺ and K⁺, down their respective electrochemical gradients.[1][2] The influx of Na⁺ and efflux of K⁺ dissipates the membrane potential, leading to a cascade of detrimental effects including osmotic instability, metabolic disruption, and ultimately, cell lysis and death.[1][3] While highly effective against bacteria, this mechanism is not entirely selective and can also lead to the lysis of eukaryotic cells, particularly erythrocytes, which is a major safety concern for systemic applications.[4][5]

Recent research has also suggested that in addition to membrane permeabilization, this compound may induce the formation of hydroxyl radicals in bacteria, contributing to its bactericidal activity.[3][6]

Comparative Performance of this compound Derivatives and Alternatives

The development of novel this compound derivatives focuses on improving their therapeutic index by increasing antibacterial potency while reducing toxicity to mammalian cells. This is often achieved by strategic amino acid substitutions that modulate the peptide's hydrophobicity, cationicity, and ability to selectively interact with bacterial membranes.[7][8]

Below are tables summarizing the available quantitative data for this compound, its derivatives, and other ionophore alternatives.

Table 1: Minimum Inhibitory Concentration (MIC) Against Key Bacterial Pathogens

CompoundS. aureus (μg/mL)E. faecium (μg/mL)K. pneumoniae (μg/mL)A. baumannii (μg/mL)P. aeruginosa (μg/mL)E. coli (μg/mL)Reference
Gramicidin S3.9 - 7.83.9 - 7.831.3 - 62.531.3 - 62.531.3 - 12832 - 128[4][7]
VK7 (gS derivative)Not ReportedNot Reported15.615.67.8 - 31.2Not Reported[4]
Peptide 8 (gS derivative)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported8[7]
Peptide 9 (gS derivative)8Not Reported16Not ReportedNot ReportedNot Reported[7][8]
Peptide 19 (gS derivative)3Not ReportedNot ReportedNot Reported16Not Reported[7]
Valinomycin-------
Ionomycin-------

Table 2: Hemolytic Activity and Therapeutic Index

CompoundHemolytic Activity (HC₅₀, μg/mL)Therapeutic Index (TI) vs. E. coliTherapeutic Index (TI) vs. K. pneumoniaeTherapeutic Index (TI) vs. P. aeruginosaReference
Gramicidin S~100.380.096-[7]
Peptide 8 (gS derivative)>334.10--[7]
Peptide 9 (gS derivative)>39-2.45-[7]
Peptide 7 (gS derivative)>340--27-fold improvement over gS[7]
Peptide 19 (gS derivative)>17--11-fold improvement over gS[7]

Therapeutic Index (TI) is calculated as the ratio of HC₅₀ to MIC. A higher TI indicates greater selectivity for bacterial cells.

Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action of novel this compound derivatives requires a suite of biophysical and microbiological assays. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9]

Methodology (Broth Microdilution): [7]

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend several colonies in a sterile broth (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Hemolytic Activity Assay

Objective: To assess the cytotoxicity of a compound against red blood cells (erythrocytes).[5][10]

Methodology: [11][12]

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Obtain fresh human or animal blood containing an anticoagulant.

    • Centrifuge the blood to pellet the RBCs and wash them several times with a phosphate-buffered saline (PBS) solution to remove plasma and buffy coat.

    • Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Incubation with Test Compound:

    • Prepare serial dilutions of the test compound in PBS in a 96-well plate.

    • Add the RBC suspension to each well.

    • Include a positive control (RBCs in deionized water or with a known hemolytic agent like Triton X-100 for 100% lysis) and a negative control (RBCs in PBS only).

  • Incubation and Lysis Measurement:

    • Incubate the plate at 37°C for 1-4 hours.

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 415 nm or 540 nm using a microplate reader.[10]

  • Calculation of Hemolysis:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Ion Flux Assay (Fluorescence-Based)

Objective: To measure the ability of a compound to facilitate ion transport across a lipid membrane.[1][13]

Methodology (Liposome-based assay): [1][6]

  • Preparation of Proteoliposomes:

    • Prepare large unilamellar vesicles (LUVs) containing a high concentration of the ion of interest (e.g., 150 mM KCl).

    • Incorporate a pH-sensitive fluorescent dye (e.g., ACMA) or an ion-specific fluorescent indicator into the LUVs.

  • Assay Setup:

    • Dilute the proteoliposomes into an external buffer that is iso-osmotic but has a low concentration of the ion of interest.

    • Add a protonophore (e.g., CCCP) to allow for proton counter-flux to maintain charge neutrality.

  • Initiation of Ion Flux:

    • Add the test compound (e.g., this compound derivative) to the liposome suspension.

    • If the compound forms a channel, the entrapped ions will flow out of the liposomes down their concentration gradient.

  • Fluorescence Measurement:

    • Monitor the change in fluorescence over time using a fluorometer. The rate of fluorescence change is proportional to the rate of ion flux. For example, with ACMA, the efflux of K⁺ is coupled to an influx of H⁺, which quenches the ACMA fluorescence.[1]

Black Lipid Membrane (BLM) Single-Channel Recording

Objective: To directly measure the electrical properties of single ion channels formed by a compound.[14][15]

Methodology: [16]

  • BLM Formation:

    • A planar lipid bilayer is formed across a small aperture (typically 50-200 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans). This can be achieved by painting a lipid solution in a non-polar solvent across the aperture or by the folding method.

  • Compound Addition:

    • The this compound derivative is added to one or both of the aqueous compartments.

  • Electrical Recording:

    • Ag/AgCl electrodes are placed in each compartment to apply a transmembrane voltage and measure the resulting current.

    • A patch-clamp amplifier is used to record the small picoampere-level currents that flow through single channels.

  • Data Analysis:

    • The recordings will show discrete, step-like changes in current, corresponding to the opening and closing of individual ion channels.

    • Analysis of these recordings can provide information on the single-channel conductance, open and closed lifetimes, and ion selectivity of the channels formed by the derivative.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.

Mechanism_of_Action cluster_membrane Cell Membrane Extracellular Space Extracellular Space Intracellular Space Intracellular Space gA_monomer1 gA Monomer dimer Dimeric Channel gA_monomer1->dimer Dimerization gA_monomer2 gA Monomer gA_monomer2->dimer disruption Disruption of Ion Gradient dimer->disruption Na+ influx, K+ efflux cell_death Cell Death disruption->cell_death

Caption: Mechanism of action of this compound.

Hemolytic_Assay_Workflow start Start prep_rbc Prepare RBC Suspension start->prep_rbc prep_compound Prepare Compound Dilutions start->prep_compound incubate Incubate RBCs with Compound prep_rbc->incubate prep_compound->incubate centrifuge Centrifuge to Pellet Intact RBCs incubate->centrifuge measure Measure Hemoglobin in Supernatant (Absorbance) centrifuge->measure calculate Calculate % Hemolysis measure->calculate end End calculate->end

Caption: Experimental workflow for the hemolytic activity assay.

Logical_Relationship high_mic High MIC low_ti Low Therapeutic Index high_mic->low_ti low_hemolysis Low Hemolytic Activity high_ti High Therapeutic Index low_hemolysis->high_ti desirable Desirable Derivative high_ti->desirable low_mic Low MIC low_mic->high_ti high_hemolysis High Hemolytic Activity high_hemolysis->low_ti undesirable Undesirable Derivative low_ti->undesirable

Caption: Logical relationship for desirable this compound derivative properties.

References

A Comparative Guide to the Membrane-Disrupting Properties of Gramicidin A and Defensins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the membrane-disrupting properties of two distinct classes of antimicrobial peptides: Gramicidin A and defensins. By examining their mechanisms of action, antimicrobial efficacy, and the experimental methods used to characterize them, this document aims to be a valuable resource for researchers in the fields of microbiology, pharmacology, and drug development.

At a Glance: this compound vs. Defensins

FeatureThis compoundDefensins
Primary Structure Linear peptide of 15 alternating L- and D-amino acids, forming a β-helix.Cysteine-rich cationic peptides with a characteristic β-sheet structure stabilized by disulfide bonds.
Mechanism of Action Forms a transmembrane ion channel by dimerization, leading to the dissipation of electrochemical gradients.[1][2] May also induce hydroxyl radical formation.Multiple proposed mechanisms including "barrel-stave," "toroidal pore," and "carpet" models, leading to membrane permeabilization. Some may also translocate to target intracellular components or inhibit cell wall synthesis.[3]
Target Membranes Broadly active against Gram-positive bacteria; less effective against Gram-negative bacteria due to the outer membrane barrier.Broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses, facilitated by electrostatic interactions with negatively charged membrane components.
Mode of Disruption Formation of discrete, cation-selective channels.General membrane permeabilization and disruption, which can be pore-forming or detergent-like.

Quantitative Performance Data

The following tables summarize key quantitative data on the antimicrobial and membrane-disrupting activities of Gramicidin S (a cyclic analogue of this compound) and various human defensins.

Table 1: Minimum Inhibitory Concentration (MIC) Against Common Pathogens

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

Antimicrobial PeptideTarget OrganismMIC (mg/L)
Gramicidin S Staphylococcus aureus1.5 - 4[1][4]
Escherichia coli3 - 12.5[4]
Human β-defensin 3 (hBD-3) Staphylococcus aureus1 (0.5-4)[5][6]
Escherichia coli4 (4-8)[5][6]
Human Neutrophil Peptide 1 (HNP-1) Staphylococcus aureus1 - 4 (2-8)[3][5][6]
Escherichia coli12 (4-32)[5][6]
Human β-defensin 1 (hBD-1) Staphylococcus aureus0.5 - 8 (4-8)[3][5][6]
Human β-defensin 2 (hBD-2) Staphylococcus aureus>100
Escherichia coli4.1 - 25.0

Note: MIC values can vary depending on the specific strain and experimental conditions. The values presented are representative ranges found in the literature.

Table 2: Membrane Permeabilization and Ion Channel Conductance
Antimicrobial PeptideAssayKey ParameterValue
This compound Single-Channel ConductanceConductance in 1 M NaCl~2.8 pS[7]
Cryptdin-4 (a mouse α-defensin) Calcein LeakageMaximum Leakage (PE/PG liposomes)~80%
(6C/A)-Crp4 (Cryptdin-4 analog) Calcein LeakageMaximum Leakage (PE/PG liposomes)~40%

Mechanisms of Action: A Visual Comparison

The fundamental difference in how this compound and defensins disrupt membranes is visualized below.

cluster_gramicidin This compound: Channel Formation Monomer1 This compound Monomer Dimer Transmembrane Channel (Dimer) Monomer1->Dimer Dimerization Monomer2 This compound Monomer Monomer2->Dimer Disruption Membrane Depolarization Dimer->Disruption Dissipates Ion Gradient Ions Cations (Na+, K+) Ions->Dimer Influx/Efflux Membrane Lipid Bilayer

Caption: this compound monomers insert into the lipid bilayer and dimerize to form a transmembrane channel, allowing unregulated cation transport.

cluster_defensins Defensins: Multiple Mechanisms cluster_models Pore Formation Models Defensin Cationic Defensin Binding Electrostatic Binding Defensin->Binding Membrane Anionic Bacterial Membrane Membrane->Binding BarrelStave Barrel-Stave Pore Binding->BarrelStave Insertion & Aggregation ToroidalPore Toroidal Pore Binding->ToroidalPore Insertion & Lipid Reorganization Carpet Carpet Model (Detergent-like disruption) Binding->Carpet Accumulation & Micellization Translocation Translocation Binding->Translocation Intracellular Intracellular Targets (DNA, enzymes) Translocation->Intracellular

Caption: Defensins electrostatically bind to anionic bacterial membranes and can disrupt them through various mechanisms, including pore formation or a detergent-like effect.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the membrane-disrupting properties of antimicrobial peptides.

Calcein Leakage Assay

This assay measures the ability of a peptide to permeabilize lipid vesicles by monitoring the release of a fluorescent dye.

Principle: Calcein is encapsulated in liposomes at a concentration that causes its fluorescence to be self-quenched. If a peptide disrupts the liposome membrane, calcein is released into the surrounding buffer, leading to de-quenching and an increase in fluorescence.

Protocol:

  • Liposome Preparation:

    • Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking the target membrane (e.g., PE:PG 7:3 for bacterial membranes).

    • Dry the lipids under a stream of nitrogen and then under vacuum to form a thin film.

    • Hydrate the lipid film with a solution containing 80 mM calcein in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to create LUVs of a uniform size.

    • Separate the calcein-loaded LUVs from free calcein using size-exclusion chromatography (e.g., a Sephadex G-50 column).

  • Leakage Measurement:

    • Dilute the LUV suspension in the assay buffer to a final lipid concentration of approximately 10-50 µM in a 96-well plate or a cuvette.

    • Add the antimicrobial peptide at various concentrations to the LUV suspension.

    • Monitor the increase in fluorescence intensity over time using a spectrofluorometer (excitation wavelength ~490 nm, emission wavelength ~520 nm).

    • Measure the fluorescence of a control sample with no peptide (F₀).

    • After the reaction reaches a plateau, add a detergent (e.g., 0.1% Triton X-100) to lyse all vesicles and measure the maximum fluorescence (F_t).

  • Data Analysis:

    • Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F₀) / (F_t - F₀)] * 100 where F is the fluorescence intensity at a given time point after peptide addition.

Start Prepare Calcein-Loaded LUVs AddPeptide Add Antimicrobial Peptide Start->AddPeptide MeasureFluorescence Monitor Fluorescence (λex=490nm, λem=520nm) AddPeptide->MeasureFluorescence AddDetergent Add Triton X-100 (100% Leakage Control) MeasureFluorescence->AddDetergent CalculateLeakage Calculate % Leakage AddDetergent->CalculateLeakage

Caption: Workflow for the calcein leakage assay to quantify membrane permeabilization.

Membrane Depolarization Assay

This assay assesses the ability of a peptide to disrupt the transmembrane potential of live bacteria.

Principle: The fluorescent dye diSC₃(5) is a membrane potential-sensitive probe that accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. When the membrane is depolarized by an antimicrobial peptide, the dye is released into the cytoplasm, resulting in an increase in fluorescence.

Protocol:

  • Bacterial Cell Preparation:

    • Grow bacteria (e.g., S. aureus or E. coli) to mid-log phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES with 20 mM glucose, pH 7.2).

    • Resuspend the cells in the same buffer to an OD₆₀₀ of 0.05.

  • Dye Loading and Measurement:

    • Add diSC₃(5) to the bacterial suspension to a final concentration of 0.8-4 µM and incubate until a stable, quenched fluorescence signal is achieved. This indicates the uptake of the dye into the polarized membranes.

    • Add the antimicrobial peptide at the desired concentration.

    • Immediately begin monitoring the fluorescence intensity using a spectrofluorometer (excitation wavelength ~622 nm, emission wavelength ~670 nm).

  • Data Analysis:

    • An increase in fluorescence intensity indicates membrane depolarization. The rate and extent of the fluorescence increase can be used to compare the depolarizing activity of different peptides.

Start Prepare Bacterial Suspension LoadDye Incubate with diSC3(5) (Fluorescence Quenching) Start->LoadDye AddPeptide Add Antimicrobial Peptide LoadDye->AddPeptide MeasureFluorescence Monitor Fluorescence (λex=622nm, λem=670nm) AddPeptide->MeasureFluorescence Analyze Analyze Fluorescence Increase (Depolarization) MeasureFluorescence->Analyze

Caption: Workflow for the membrane depolarization assay using the potential-sensitive dye diSC₃(5).

Single-Channel Conductance Measurement for this compound

This electrophysiological technique directly measures the flow of ions through individual this compound channels.

Principle: A planar lipid bilayer is formed across a small aperture, separating two aqueous compartments. This compound is added to the compartments, and when a channel forms, the resulting stepwise increase in current is measured using sensitive amplifiers.

Protocol:

  • Planar Lipid Bilayer Formation:

    • Form a solvent-free planar lipid bilayer across a small aperture (e.g., in a Teflon cup) separating two chambers filled with an electrolyte solution (e.g., 1 M NaCl).

    • The bilayer can be formed by painting a lipid solution across the aperture or by the Montal-Mueller technique.

  • This compound Incorporation and Recording:

    • Add a dilute solution of this compound to one or both chambers.

    • Apply a constant voltage across the bilayer (e.g., 100-200 mV) using Ag/AgCl electrodes.

    • Use a patch-clamp amplifier to measure the current flowing across the membrane.

    • The formation and dissociation of individual this compound channels will appear as discrete, stepwise changes in the current.

  • Data Analysis:

    • The amplitude of the current steps corresponds to the single-channel conductance, which can be calculated using Ohm's law (g = I/V, where g is conductance, I is the current, and V is the voltage).

    • The duration of the current steps provides information on the channel lifetime.

Start Form Planar Lipid Bilayer AddGramicidin Add this compound Start->AddGramicidin ApplyVoltage Apply Voltage across Bilayer AddGramicidin->ApplyVoltage RecordCurrent Record Current using Patch-Clamp Amplifier ApplyVoltage->RecordCurrent AnalyzeSteps Analyze Current Steps (Amplitude and Duration) RecordCurrent->AnalyzeSteps CalculateConductance Calculate Single-Channel Conductance AnalyzeSteps->CalculateConductance

References

Safety Operating Guide

Personal protective equipment for handling Gramicidin A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Gramicidin A

This compound is an antibiotic polypeptide that, while effective against many Gram-positive bacteria, is considered too toxic for systemic use in humans and is primarily used in topical treatments.[1] It is classified as a hazardous substance, harmful if swallowed, and very toxic to aquatic life with long-lasting effects.[2] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive set of personal protective equipment is required to minimize exposure. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications and Recommendations
Respiratory NIOSH-certified respiratorA dust mask or respirator is essential to prevent inhalation of the powder.[1][3] Use in a well-ventilated area, preferably within a fume hood.[2] The specific type of respirator should be determined by a professional assessment of exposure levels.[1]
Hands Chemical-resistant glovesNitrile or powder-free latex gloves are recommended.[1] Consider double-gloving for enhanced protection.[1] Gloves should be inspected for degradation and replaced if contaminated.[1]
Eyes Safety glasses or gogglesSafety goggles with side shields are required to protect against dust particles and splashes.[2][4]
Body Laboratory coat or coverallsA standard lab coat is suitable for handling small quantities (up to 500 grams).[1] For larger amounts, a disposable coverall with low permeability is recommended.[1] Impervious clothing and protective shoe covers should also be worn.[1][2]

Procedural Guidance: Handling and Disposal

Adherence to strict operational procedures is vital for safety. This includes preparation, handling, and subsequent disposal of this compound and any contaminated materials.

Safe Handling Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] Work should be conducted in a well-ventilated area or under a fume hood to control airborne levels.[2][4]

  • Handling :

    • Avoid all direct contact with the substance. Do not touch the skin, eyes, or clothing.[1][5]

    • Minimize dust generation during handling.[1]

    • Do not eat, drink, or smoke in the designated handling area.[2]

    • Keep the container tightly sealed when not in use to prevent contamination and accidental spillage.[1]

    • Avoid contact with incompatible materials such as strong oxidizing agents, nitrates, and chlorine bleaches, as this may create an ignition risk.[1][2]

  • Post-Handling :

    • Always wash hands thoroughly with soap and water after handling is complete.[1]

    • Contaminated work clothes should be laundered separately from other clothing.[1]

Spill Management and Disposal Plan

In the event of a spill or for routine disposal, follow these steps to ensure safety and environmental protection.

  • Minor Spills (Solid) :

    • Alert personnel in the immediate area.

    • Wear the full recommended PPE, including a dust respirator.[1]

    • Use dry clean-up methods to avoid creating dust.[1]

    • Gently sweep or vacuum the spilled material. The vacuum cleaner must be fitted with a HEPA filter.[1]

    • Place the collected residue into a sealed, labeled container for disposal.[1]

  • Waste Disposal :

    • All waste, including spilled material and contaminated disposables (gloves, wipes, etc.), must be handled in accordance with local, state, and federal regulations.[1][2]

    • Do not discharge this compound into sewers or waterways, as it is very toxic to aquatic life.[1][2]

    • Contaminated containers should be punctured to prevent reuse and disposed of at an authorized landfill.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations, from initial preparation to final disposal, ensuring safety at each step.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Cleanup cluster_disposal 4. Spill & Disposal Phase prep1 Verify accessible safety shower & eyewash station prep2 Work in well-ventilated area / fume hood prep1->prep2 prep3 Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep2->prep3 handle1 Weigh / handle this compound, avoiding dust generation prep3->handle1 handle2 Keep container sealed when not in use handle1->handle2 handle3 Avoid contact with incompatible materials handle2->handle3 post1 Wash hands thoroughly with soap and water handle3->post1 post2 Launder contaminated clothing separately post1->post2 spill_check Spill Occurred? post2->spill_check spill_cleanup Follow spill management protocol (Dry cleanup, HEPA vac) spill_check->spill_cleanup Yes waste_disposal Dispose of waste in sealed, labeled containers spill_check->waste_disposal No spill_cleanup->waste_disposal final_disposal Follow all local, state, and federal regulations for disposal waste_disposal->final_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.